molecular formula C7H8BNO5 B1418425 (4-Methoxy-2-nitrophenyl)boronic acid CAS No. 860034-09-9

(4-Methoxy-2-nitrophenyl)boronic acid

Cat. No.: B1418425
CAS No.: 860034-09-9
M. Wt: 196.96 g/mol
InChI Key: PFTLRSTZYYFBNF-UHFFFAOYSA-N
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Description

(4-Methoxy-2-nitrophenyl)boronic acid (CAS 860034-09-9) is an aromatic boronic acid derivative characterized by a nitro group at the ortho-position and a methoxy substituent at the para-position of the phenyl ring . This compound is a valuable building block in synthetic organic chemistry, primarily employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures found in pharmaceuticals and advanced materials . The mechanism of action in these palladium-catalyzed reactions involves a key transmetalation step where the aryl group from the boronic acid is transferred to the palladium complex, enabling efficient carbon-carbon bond formation . In medicinal chemistry research, this compound serves as a key precursor; for example, it has been utilized to synthesize intermediates like ethyl 5-methoxy-3-(4-methoxy-2-nitrophenyl)-1H-indole-2-carboxylate, which is a precursor in anticancer drug development . The electron-withdrawing nitro group enhances the compound's electrophilicity, while the methoxy substituent modulates its electronic and steric properties, collectively influencing its reactivity and potential binding affinity in biological systems . Researchers also explore its application in material science, such as in the development of sensors for carbohydrate detection, leveraging its ability to form boronate esters . The compound is characterized by spectroscopic methods including 1H NMR and 13C NMR, and has a melting point in the range of 158-161°C . Handle with appropriate precautions, as it may cause skin and eye irritation . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(4-methoxy-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTLRSTZYYFBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657312
Record name (4-Methoxy-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860034-09-9
Record name (4-Methoxy-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Methoxy-2-nitrophenyl)boronic acid CAS number 860034-09-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Methoxy-2-nitrophenyl)boronic acid (CAS: 860034-09-9)

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Abstract

This compound is a highly functionalized arylboronic acid that has emerged as a pivotal building block in modern organic synthesis. Characterized by an electron-donating methoxy group and a sterically demanding, electron-withdrawing nitro group, this reagent presents a unique reactivity profile.[1] Its primary utility is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation for constructing complex biaryl scaffolds.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] This guide provides an in-depth analysis of the compound's properties, synthesis, and mechanistic nuances in its most common application. It further offers field-proven experimental protocols, troubleshooting insights, and a discussion of its role in medicinal chemistry, designed to empower researchers to leverage this versatile reagent with confidence and precision.

Core Characteristics: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is the first step toward its effective application. The interplay between the methoxy and nitro substituents governs its solubility, stability, and reactivity. The electron-withdrawing nitro group enhances the electrophilicity of the boronic acid, while the methoxy group modulates its electronic properties.[1]

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 860034-09-9[3][4][5][6]
Molecular Formula C₇H₈BNO₅[3][4][5]
Molecular Weight 196.96 g/mol [3][4]
Appearance Solid; White to light yellow crystalline powder[5][7]
Melting Point 158-161 °C[1]
Solubility Moderately soluble in organic solvents[7]
SMILES B(C1=C(C=C(C=C1)OC)[O-])(O)O[3]
InChIKey PFTLRSTZYYFBNF-UHFFFAOYSA-N[3]
Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of the starting material. While specific spectra should be run for each batch, the expected characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum will show distinct aromatic signals influenced by the substitution pattern. The proton ortho to the nitro group will be significantly downfield shifted. The methoxy group will present as a sharp singlet, typically around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the presence of seven distinct carbon environments, with the carbon attached to the nitro group being significantly deshielded.

  • FTIR: The infrared spectrum will exhibit characteristic peaks for the O-H stretch of the boronic acid (a broad band around 3300-3500 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (approx. 1520 cm⁻¹ and 1340 cm⁻¹, respectively), and C-O stretching for the methoxy ether.

  • Mass Spectrometry (MS): Mass analysis will confirm the molecular weight. High-resolution mass spectrometry (HRMS) is essential for verifying the elemental composition.

Synthesis Strategies: A Practical Approach

The synthesis of this compound is accessible through established organic chemistry methodologies. The choice of route often depends on the availability of starting materials and the desired scale. The most common approach involves the nitration of a readily available precursor.

Recommended Synthetic Route: Nitration of 4-Methoxyphenylboronic acid

This method is often preferred due to the commercial availability of the starting material, 4-methoxyphenylboronic acid. However, a critical challenge in the nitration of arylboronic acids is the risk of protodeboronation (loss of the B(OH)₂ group) under harsh acidic conditions.[8] Therefore, careful control of reaction conditions is paramount.

cluster_synthesis Synthesis cluster_workup Work-up & Purification Start 4-Methoxyphenylboronic Acid Nitration Nitration (e.g., HNO₃ in Ac₂O or DMSO) Start->Nitration Step 1 Quench Reaction Quench (e.g., Ice-water) Nitration->Quench Step 2 Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Step 3 Purification Recrystallization Extraction->Purification Step 4 Final This compound Purification->Final Step 5

Caption: A generalized workflow for the synthesis of this compound.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenylboronic acid (1.0 equiv) in an appropriate solvent like acetic anhydride or DMSO.[1]

  • Temperature Control (Critical Step): Cool the mixture in an ice-salt bath to maintain a temperature between -10 °C and 0 °C. Precise temperature control is crucial to minimize side reactions, particularly protodeboronation, which becomes more significant at higher temperatures.[8]

  • Nitration: Add fuming nitric acid (1.0-1.2 equiv) dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C. The ortho-directing effect of the boronic acid group and the para-directing methoxy group favors the desired 2-nitro isomer.

  • Reaction: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, monitoring progress by TLC.

  • Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction. The crude product should precipitate.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[1]

The Suzuki-Miyaura Coupling: Mechanism and Application

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[9][10]

Mechanistic Deep Dive

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[9] The electronic nature of this compound plays a key role. The electron-withdrawing nitro group can make transmetalation more challenging compared to electron-rich arylboronic acids, sometimes necessitating stronger bases or higher temperatures.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R¹-X (Aryl Halide) product R¹-R² (Biaryl Product) product->pd0 Catalyst Regeneration pd_complex R¹-Pd(II)L₂-X (Palladacycle) oxidative_add->pd_complex reductive_elim Reductive Elimination reductive_elim->product transmetal Transmetalation pd_complex->transmetal [R²B(OH)₃]⁻ (Activated Boronic Acid) + Base boronate_complex R²-Pd(II)L₂-R¹ transmetal->boronate_complex boronate_complex->reductive_elim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind the Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond. This is often the rate-determining step.[2][9]

  • Transmetalation: The organic moiety (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic "ate" complex.[9][11] The choice of base is critical to ensure efficient transmetalation without causing degradation of the boronic acid.[12]

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are eliminated from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst.[9]

Field-Proven Experimental Protocol

This protocol is a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

  • Reaction Setup (Inert Atmosphere is Key): To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv). The excess boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.[12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required, e.g., SPhos, XPhos for challenging couplings). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. This degassing procedure is vital to prevent oxygen from deactivating the Pd(0) catalyst.[12]

  • Solvent Addition: Add a degassed solvent system, such as dioxane/water (4:1) or toluene/ethanol/water. The presence of water can be beneficial for the solubility of the base and the stability of the catalytic species.[13][14]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.[12] Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up and Purification: Cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]

Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Low Yield / No Reaction Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh, active catalyst (pre-catalysts like Pd₂(dba)₃ with a ligand are often more robust). Switch to a stronger base (e.g., Cs₂CO₃).[12] Increase the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen re-oxidizing Pd(0) to Pd(II); Certain Pd(II) precursors.Ensure rigorous degassing of the solvent and reaction vessel.[12] Use a Pd(0) source directly or a pre-catalyst that rapidly reduces to Pd(0).
Protodeboronation Presence of excess water or protic solvents; Base is too weak or too strong/hydrolytic.Use anhydrous solvents if possible. Carefully select the base; K₃PO₄ is often a good balance.[12][13]

Applications in Medicinal Chemistry and Beyond

The biaryl structures synthesized using this compound are of significant interest to the pharmaceutical industry.[15][16]

  • Anticancer Drug Development: This reagent serves as a key precursor for synthesizing complex heterocyclic systems. For example, it has been used to create indole derivatives that are intermediates in the development of novel anticancer agents.[1] The boronic acid functional group itself has gained immense traction in medicinal chemistry since the approval of bortezomib, a boronic acid-containing proteasome inhibitor for treating multiple myeloma.[15][16]

  • Enzyme Inhibition: The unique electronic properties imparted by the nitro and methoxy groups can influence the binding affinity of the final molecule to biological targets.[1]

  • Material Science: Arylboronic acids are explored for their application in developing sensors, particularly for carbohydrate detection, due to their ability to form reversible boronate esters with diols.[1]

Safety, Handling, and Storage

Proper handling is essential for user safety and to maintain the integrity of the reagent.

  • Hazards: this compound may cause skin and eye irritation.[1] Some sources indicate it may be harmful if swallowed.[3] Always consult the latest Safety Data Sheet (SDS) from the supplier.[6][17][18]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19] Handle in a well-ventilated area or a chemical fume hood.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4][17] Boronic acids can be susceptible to dehydration to form boroxines or degradation upon prolonged exposure to air and moisture.

References

  • This compound | C7H8BNO5 | CID 44119590 - PubChem. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

  • 4-Methoxyphenylboronic acid - SpectraBase. [Link]

  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine - ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with... - ResearchGate. [Link]

Sources

physical and chemical properties of (4-Methoxy-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Methoxy-2-nitrophenyl)boronic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physical and chemical properties, synthesis, and applications of this compound. The information presented herein is synthesized from established chemical literature and supplier data to provide a reliable foundation for laboratory and developmental work.

Core Compound Identity and Physicochemical Properties

This compound is an aromatic boronic acid derivative featuring a nitro group at the ortho-position and a methoxy group at the para-position relative to the boronic acid moiety.[1] This specific substitution pattern imparts unique electronic properties that make it a valuable reagent in organic synthesis. The electron-withdrawing nitro group enhances the electrophilicity of the boron atom, while the electron-donating methoxy group modulates the overall reactivity and steric profile of the molecule.[1]

Compound Identification
IdentifierValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 860034-09-9[1][2]
Molecular Formula C₇H₈BNO₅[1][2]
Molecular Weight 196.96 g/mol [2]
InChIKey PFTLRSTZYYFBNF-UHFFFAOYSA-N[1][2]
Physical Properties
PropertyValueSource(s)
Appearance White to light yellow crystalline powder[3]
Melting Point 158-161 °C[1]
Boiling Point 373.7 ± 44.0 °C at 760 mmHg (Predicted)[1]
Density 1.4 g/cm³ (Predicted)[1]
Solubility Moderately soluble in organic solvents[3]

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl structures.[1][4]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like our title compound) with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[4]

Causality in the Mechanism: The reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.[1]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex. This step requires activation of the boronic acid by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate species, which facilitates the transfer.[1][4][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n oa_complex R¹-Pd(II)L_n-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L_n-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Product (R¹-R²) trans_complex->product r1x Organohalide (R¹-X) r1x->oa_complex boronic_acid (4-MeO-2-NO₂Ph)B(OH)₂ (R²-B(OH)₂) boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₃PO₄) boronate->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Reactions

Beyond Suzuki coupling, boronic acids can undergo other transformations:

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, which can occur under certain acidic or basic conditions.[1]

  • Boronate Ester Formation: Reaction with diols (like pinacol) to form stable cyclic esters. This is often used for purification or to modify the reactivity of the boronic acid.[1][6]

Synthesis of this compound

There are two primary, well-established routes for the synthesis of the title compound, each with distinct advantages depending on the available starting materials.

Route 1: Nitration of 4-methoxyphenylboronic acid This is a direct functional group transformation where the commercially available 4-methoxyphenylboronic acid is nitrated.[1]

  • Expertise Insight: The choice of nitrating agent and solvent is critical. A mixture of nitric acid in a solvent like DMSO or acetic anhydride is typically used. Temperature control is paramount (e.g., 30-50°C) to prevent over-nitration or decomposition.[1]

Route 2: Miyaura Borylation of an Aryl Bromide This route involves a palladium-catalyzed reaction between 2-bromo-4-methoxy-1-nitrobenzene and a boron source, typically bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the resulting pinacol ester.[1]

  • Expertise Insight: This method is advantageous when the corresponding aryl bromide is more accessible or cost-effective than the boronic acid precursor. The reaction requires a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in an aprotic solvent like THF or dioxane.

Synthesis_Workflow cluster_route1 Route 1: Nitration cluster_route2 Route 2: Miyaura Borylation start1 4-methoxyphenylboronic acid step1 Nitration (HNO₃, DMSO) start1->step1 purify Purification (Recrystallization) step1->purify start2 2-bromo-4-methoxy-1-nitrobenzene step2a Borylation (B₂pin₂, Pd Catalyst, Base) start2->step2a step2b Hydrolysis step2a->step2b step2b->purify product This compound purify->product

Caption: Common synthetic routes to this compound.

Applications in Research and Development

The unique structure of this compound makes it a key building block in several areas of chemical science.

  • Medicinal Chemistry: It serves as a crucial precursor in the synthesis of complex heterocyclic structures. For instance, it has been used to synthesize indole derivatives that are being investigated as potential anticancer agents.[1] The ability to easily form biaryl scaffolds via Suzuki coupling is fundamental to modern drug discovery.[]

  • Material Science: Boronic acids are explored for their use in sensor technology. Their ability to reversibly bind with diols makes them suitable candidates for developing sensors for carbohydrates and glycoproteins.[1][8]

Spectroscopic Characterization

Verifying the identity and purity of this compound is essential. The following data, based on its structure and data from analogous compounds, is expected.

TechniqueExpected Observations
¹H NMR Aromatic protons (Ar-H) in the range of 7.0-8.0 ppm. Methoxy protons (-OCH₃) as a singlet around 3.8-4.0 ppm. Boronic acid protons (-B(OH)₂) as a broad singlet, which may be exchangeable with D₂O.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. Methoxy carbon around 55-60 ppm. The carbon attached to the boron atom will appear as a broad signal.
IR (ATR) Broad O-H stretch from the boronic acid dimer (3500-3200 cm⁻¹). Aromatic C-H stretch (3050-3000 cm⁻¹). Asymmetric and symmetric N-O stretches from the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹). C-O stretch from the methoxy group (~1250 cm⁻¹).
Protocol: Acquiring an NMR Spectrum

This protocol provides a self-validating system for obtaining a high-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and its hydrogen-bonding capabilities help to disrupt the formation of boroxines (cyclic anhydrides), which can complicate spectra.[9]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample and allow it to equilibrate to the probe temperature (~298 K).

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30').

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire 16-64 scans with a relaxation delay of 1-2 seconds.

    • Rationale: Multiple scans improve the signal-to-noise ratio, while the relaxation delay ensures quantitative integration.

  • Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety. The following information is aggregated from typical Safety Data Sheets (SDS) for this class of compound.

AspectRecommendation
Hazards May cause skin and eye irritation.[1][2] Harmful if swallowed.[2] May cause respiratory irritation.[10]
Handling Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid dust formation.[11][12]
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[11][13]
First Aid Eyes: Rinse cautiously with water for several minutes.[10] Skin: Wash with plenty of soap and water.[10] Ingestion: Clean mouth with water and seek medical attention.[11] Inhalation: Move person to fresh air.[10]

Disclaimer: This product is intended for research purposes only and is not for human or veterinary use.[1] Always consult the specific Safety Data Sheet provided by the supplier before handling the chemical.

References

An In-Depth Technical Guide on (4-Methoxy-2-nitrophenyl)boronic acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

This technical guide provides a comprehensive overview of (4-methoxy-2-nitrophenyl)boronic acid, a crucial reagent in modern synthetic chemistry. The following sections will detail its core properties, primary applications in Suzuki-Miyaura cross-coupling reactions, and provide field-proven experimental protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for the successful application of this versatile chemical compound.

Core Properties of this compound

This compound is a key building block in organic synthesis, particularly for creating complex biaryl and heteroaryl structures often found in pharmaceutical compounds.[1]

Molecular Formula and Weight

The precise molecular characteristics of this compound are fundamental to its use in quantitative chemical synthesis.

PropertyValue
Molecular Formula C7H8BNO5
Molecular Weight 196.96 g/mol [1][2]
Chemical Structure

The arrangement of the methoxy, nitro, and boronic acid functional groups on the phenyl ring dictates the compound's reactivity and its utility in cross-coupling reactions.

Caption: Chemical structure of this compound.

The Suzuki-Miyaura Cross-Coupling Reaction: A Primary Application

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[3][4][5] this compound is a valuable coupling partner in this reaction, enabling the synthesis of a diverse range of biaryl compounds.[1]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr Transmetalation (Ar'-B(OH)2) ArAr Ar-Ar' ArPdAr->ArAr Reductive Elimination ArAr->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.[6]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.[6]

  • Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This section outlines a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction utilizing this compound.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)[8]

  • Solvent (e.g., Toluene/water or Dioxane/water)[8][9]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating source

Step-by-Step Methodology

Experimental_Workflow start Start setup Combine boronic acid, aryl halide, and base in a reaction flask. start->setup solvent Add solvent and degas the mixture with an inert gas. setup->solvent catalyst Add palladium catalyst under inert atmosphere. solvent->catalyst reaction Heat the mixture to the appropriate temperature. catalyst->reaction monitoring Monitor reaction progress by TLC or GC/MS. reaction->monitoring workup Cool, quench, and perform aqueous workup. monitoring->workup purification Purify the product by column chromatography. workup->purification end End purification->end

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a flame-dried flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Solvent Addition and Degassing: Add the chosen solvent system and thoroughly degas the mixture by bubbling with an inert gas for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to the optimal temperature (often 80-100 °C) and stir until the starting materials are consumed, as monitored by an appropriate analytical technique.

  • Workup and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex organic molecules, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties and the reaction mechanism, coupled with meticulous experimental technique, is essential for achieving high yields and purity in the synthesis of target compounds for research, drug discovery, and materials science.

References

Introduction: The Strategic Importance of (4-Methoxy-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Methoxy-2-nitrophenyl)boronic acid

This compound is a highly versatile bifunctional reagent that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety ortho to a nitro group and para to a methoxy group, makes it an invaluable building block in organic synthesis. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds to construct complex biaryl structures.[1][2][3] The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings. The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring. This unique combination of functional groups allows for sequential, regioselective transformations, making it a strategic component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] This guide provides an in-depth analysis of the primary synthetic pathways to this key intermediate, offering field-proven insights into experimental design and execution for researchers and drug development professionals.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals three principal bond disconnections, each corresponding to a major synthetic strategy. The choice of strategy often depends on the availability of starting materials, scalability, and tolerance for specific reaction conditions.

G cluster_1 Strategy 1: Electrophilic Aromatic Substitution cluster_2 Strategy 2: Palladium-Catalyzed Borylation cluster_3 Strategy 3: Organometallic Borylation Target This compound S1_Bond C-N bond formation (Nitration) Target->S1_Bond S2_Bond C-B bond formation (Miyaura Borylation) Target->S2_Bond S3_Bond C-B bond formation (Grignard/Lithiation) Target->S3_Bond S1_Intermediate 4-Methoxyphenylboronic acid S1_Bond->S1_Intermediate S2_Intermediate 2-Bromo-4-methoxy-1-nitrobenzene S2_Bond->S2_Intermediate S3_Intermediate Aryl-MgX or Aryl-Li S3_Bond->S3_Intermediate G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X (Complex) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_Boron Ar-Pd(II)-B(OR)₂ (Complex) Transmetal->PdII_Ar_Boron RedElim Reductive Elimination PdII_Ar_Boron->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-B(pin) RedElim->Product ArX Ar-X B2pin2 B₂pin₂ Base Base (e.g., KOAc)

Caption: Catalytic cycle for the Miyaura Borylation reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-methoxy-1-nitrobenzene to form a Pd(II) complex. [1]2. Transmetalation: The boronate group from the diboron reagent is transferred to the palladium center, displacing the halide. A base, such as potassium acetate (KOAc), is crucial for this step, likely by forming a more reactive boronate species. [5]3. Reductive Elimination: The desired arylboronate ester is formed, and the Pd(0) catalyst is regenerated, completing the cycle. [1]

Experimental Protocol: Miyaura Borylation

This protocol is a representative example. [1][6]Ligand, base, and solvent choice can significantly impact results.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-4-methoxy-1-nitrobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent, such as dioxane or THF, via syringe.

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 80-100°C) with stirring for several hours (e.g., 12-24 h).

  • Monitoring: Monitor the consumption of the aryl bromide by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude pinacol ester can be purified by column chromatography or recrystallization.

  • Hydrolysis (Optional): To obtain the free boronic acid, the pinacol ester can be hydrolyzed, for example, by stirring with an aqueous acid (e.g., HCl) in a suitable solvent.

Data Summary
Reagent/ConditionExampleFunctionReference
Aryl Halide2-bromo-4-methoxy-1-nitrobenzeneElectrophile[1]
Boron SourceBis(pinacolato)diboron (B₂pin₂)Nucleophile source[6][5]
CatalystPdCl₂(dppf), Pd(OAc)₂Facilitates C-B bond formation[6][7]
BaseKOAc, K₂CO₃, Et₃NActivates boron reagent[5][7]
SolventDioxane, THF, TolueneReaction medium[1][7]
Temperature80-100 °CProvides activation energy[7][8]

Chapter 4: Synthesis via Organometallic Intermediates

This classical approach involves forming a highly nucleophilic organometallic species (Grignard or organolithium) which then attacks a boron electrophile.

Grignard Reagent Pathway

This method involves the reaction of an arylmagnesium halide with a trialkyl borate, such as trimethyl borate or triisopropyl borate. [7][9]

  • Grignard Formation: 2-bromo-4-methoxy-1-nitrobenzene is reacted with magnesium metal in an ethereal solvent (THF or diethyl ether) to form the Grignard reagent. The nitro group can be sensitive to the highly reactive Grignard reagent, potentially leading to side reactions, which is a key limitation of this approach for this specific target.

  • Borylation: The Grignard solution is added to a solution of a trialkyl borate at very low temperatures (e.g., below -60°C). [9]3. Hydrolysis: The resulting borate ester is hydrolyzed with aqueous acid to yield the boronic acid.

Causality of Cryogenic Conditions: The reaction must be performed at low temperatures to prevent over-addition. [10]The initially formed boronate ester is still electrophilic and can be attacked by a second or even third equivalent of the Grignard reagent, leading to undesired borinic and boronic acid byproducts. Cryogenic temperatures minimize the rate of these subsequent additions.

Directed Ortho-Lithiation Pathway

An alternative is the deprotonation of a C-H bond using a strong organolithium base, a process known as lithiation. The methoxy group of an anisole derivative is a known directed metalation group (DMG), capable of coordinating to the lithium base and directing deprotonation to the adjacent ortho position. [11] For this target, one could envision a directed ortho-lithiation of 3-nitroanisole. The methoxy group would direct lithiation to the C2 position. The resulting aryllithium species is then quenched with a borate ester.

Caption: Workflow for directed ortho-lithiation borylation.

Expertise in Action: The choice of base (e.g., n-BuLi) and additive (e.g., TMEDA, which breaks up alkyllithium aggregates and increases basicity) is critical for efficient deprotonation. [11]Like the Grignard route, this reaction requires low temperatures to maintain the stability of the organolithium intermediate and prevent side reactions.

General Experimental Protocol: Grignard/Lithiation-Borylation

This protocol is a generalized representation. [9]Extreme care must be taken when working with pyrophoric organolithium reagents and anhydrous conditions are essential.

  • Setup: Assemble a flame-dried, three-necked flask under a positive pressure of argon.

  • Reagent Preparation: Prepare a solution of the aryl halide (for Grignard) or anisole derivative (for lithiation) in anhydrous THF.

  • Metalation:

    • Grignard: Add the aryl halide solution to a stirred suspension of magnesium turnings.

    • Lithiation: Cool the anisole solution to -78°C and add the organolithium reagent (e.g., n-BuLi) dropwise.

  • Borylation: In a separate flask, prepare a solution of triisopropyl borate in anhydrous THF and cool to -78°C. Transfer the freshly prepared organometallic solution to the borate solution via cannula, keeping the temperature at -78°C.

  • Warming & Quenching: Allow the reaction to stir for a few hours, slowly warming to room temperature. Quench the reaction by adding aqueous acid (e.g., 1M HCl).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ether), wash, dry, and concentrate. Purify by recrystallization or chromatography.

Chapter 5: Comparative Analysis and Pathway Selection

Synthesis PathwayAdvantagesDisadvantagesBest For
Electrophilic Nitration Atom economical; potentially fewest steps.Risk of protodeborylation; harsh acidic conditions; requires strict temperature control.Exploratory chemistry where starting material is readily available and conditions can be carefully screened.
Miyaura Borylation High functional group tolerance; mild conditions; reliable and high-yielding; well-understood mechanism.Requires pre-functionalized halide; palladium catalyst can be expensive.Scalable synthesis, process development, and scenarios requiring high functional group compatibility.
Grignard/Lithiation Utilizes classic, powerful C-C bond formation; can be high-yielding.Requires cryogenic temperatures; sensitive to moisture and air; low functional group tolerance (nitro group is problematic).Situations where the required halide is unavailable and functional group incompatibility can be managed.

Recommendation from the Scientist: For the synthesis of this compound, the Miyaura borylation pathway is the most robust and recommended approach. Its superior functional group tolerance circumvents the issues posed by the nitro group in organometallic routes and avoids the unpredictable protodeborylation seen in the direct nitration pathway. This makes it the most reliable method for both laboratory-scale synthesis and industrial process development.

References

  • Devan, N. (1999). Synthesis of aryl boronic acids. Google Patents.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic-chemistry.org. Retrieved from [Link]

  • Ramachandran, P. V., et al. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYLAMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. HETEROCYCLES, Vol. 86, No. 1. Retrieved from [Link]

  • Butters, M., et al. (2010). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Singaram, B., et al. (2016). Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Orgsonline.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Miyaura borylation. Wikipedia. Retrieved from [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotonative borylation of anisole carried out in this work. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic-chemistry.org. Retrieved from [Link]

  • Rennels, R. A., et al. (1994). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, ACS Publications. Retrieved from [Link]

  • Wang, C., et al. (2023). The Improved para-Selective C(sp2)-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. Molecules, MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

  • Chotana, G. A., et al. (2005). Sterically Directed Functionalization of Aromatic C-H Bonds: Selective Borylation Ortho to Cyano Groups in Arenes and Heterocycles. Journal of the American Chemical Society, 127(30), 10539-44. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... ResearchGate. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, MDPI. Retrieved from [Link]

  • Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Request PDF on ResearchGate. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

  • Molander, G. A., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4810-4813. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 4‐nitrophenylboronic acid (4). ResearchGate. Retrieved from [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of (4-Methoxy-2-nitrophenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (4-Methoxy-2-nitrophenyl)boronic acid in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It elucidates the key physicochemical properties of the molecule that govern its solubility, presents a detailed, field-proven experimental protocol for accurate solubility determination, and offers guidance on data interpretation and presentation. By equipping researchers with a robust methodology and the underlying scientific rationale, this guide aims to empower the optimization of reaction conditions, purification processes, and formulation strategies involving this critical synthetic building block.

Introduction: The Synthetic Utility of this compound

This compound is an aromatic boronic acid derivative of significant interest in synthetic organic chemistry.[1] Its structural features—a phenyl ring substituted with a methoxy group, a nitro group, and a boronic acid moiety—make it a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] These reactions are fundamental to the creation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are scaffolds for many pharmaceuticals and advanced materials.[1]

Understanding the solubility of this compound is paramount for its effective use. Solubility data dictates the choice of solvent for a reaction to ensure homogeneity, influences the efficiency of purification by crystallization, and is a critical parameter in the development of formulations for screening and other applications. This guide provides the necessary theoretical background and practical methodology to systematically evaluate the solubility of this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the nature of the solvent. For this compound, the interplay of its functional groups is key.

dot

Caption: Molecular Structure of this compound.

  • Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid (due to the electron-deficient boron atom).[2] This allows for strong interactions with polar and protic solvents. Boronic acids are also known to form cyclic anhydrides (boroxines) upon dehydration, which can influence their solubility behavior.[3]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group increases the polarity of the molecule and can participate in dipole-dipole interactions. Its presence also influences the acidity of the boronic acid.[4]

  • Methoxy Group (-OCH₃): The methoxy group is a moderately polar, electron-donating group. The oxygen atom can act as a hydrogen bond acceptor. In some ortho-substituted phenylboronic acids, intramolecular hydrogen bonding can occur between the methoxy oxygen and a boronic acid hydroxyl group, which can affect intermolecular interactions and, consequently, solubility.[5][6]

  • Aromatic Ring: The phenyl ring itself is nonpolar and contributes to solubility in solvents with similar characteristics through van der Waals forces and potential π-π stacking interactions.

dot

G compound This compound solubility Solubility in Organic Solvents compound->solubility factors Influencing Factors solubility->factors polarity Polarity factors->polarity h_bonding Hydrogen Bonding factors->h_bonding lewis_acidity Lewis Acidity factors->lewis_acidity molecular_structure Molecular Structure factors->molecular_structure

Caption: Factors influencing the solubility of the compound.

General Solubility Predictions: Based on these features, it can be predicted that this compound will exhibit higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols, THF, DMSO). Its solubility is expected to be lower in nonpolar hydrocarbon solvents like hexane and cyclohexane.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of readily available quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[7] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Principle

The isothermal shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the supernatant is filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Thermostatic shaker or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

dot

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid to solvent in vial B Seal vial A->B C Agitate at constant temperature B->C Place in thermostatic shaker D Allow to settle C->D 24-48 hours E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Solubility Data G->H Calculate Concentration

Caption: Workflow for the isothermal shake-flask solubility determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

  • Sample Preparation:

    • For each solvent to be tested, add an excess amount of solid this compound to a vial. An excess is confirmed if undissolved solid remains at the end of the experiment.

    • Add a known volume of the test solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sampling and Analysis:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (pre-conditioned with the same solvent) into an autosampler vial. This step is critical to remove any undissolved micro-particles.

    • Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the prepared samples by HPLC.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Use the peak area of the unknown sample and the calibration curve to determine the concentration of this compound in the saturated solution.

    • Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L), accounting for any dilution factors.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

SolventDielectric ConstantSolubility (g/L)Solubility (mol/L)
e.g., Dichloromethane9.1Experimental ValueCalculated Value
e.g., Tetrahydrofuran (THF)7.5Experimental ValueCalculated Value
e.g., Acetone21.0Experimental ValueCalculated Value
e.g., Acetonitrile37.5Experimental ValueCalculated Value
e.g., Methanol32.7Experimental ValueCalculated Value
e.g., Dimethyl Sulfoxide (DMSO)46.7Experimental ValueCalculated Value
e.g., Toluene2.4Experimental ValueCalculated Value
e.g., Hexane1.9Experimental ValueCalculated Value

Note: The molecular weight of this compound is approximately 196.96 g/mol .[8]

Interpreting the results involves correlating the observed solubility with the properties of the solvents. Generally, a positive correlation between solvent polarity (as indicated by the dielectric constant) and the solubility of this polar compound is expected. Deviations from this trend can provide insights into specific solute-solvent interactions, such as hydrogen bonding.

Conclusion

While a definitive, pre-existing database for the solubility of this compound is sparse, this guide provides a robust framework for its experimental determination. By understanding the physicochemical drivers of solubility and implementing the detailed isothermal shake-flask protocol, researchers can generate high-quality, reliable data. This information is invaluable for the rational selection of solvents, leading to improved efficiency, yield, and purity in the synthesis of novel compounds and the development of new chemical entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Sporzyński, A., et al. (2011). Influence of the ortho-methoxyalkyl substituent on the properties of phenylboronic acids. Journal of Molecular Structure, 1006(1-3), 599-606.
  • Solubility of Things. Instrumental Analysis. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
  • ResearchGate. Isothermal method (detecting composition of a saturated solution at a given temperature). [Link]

  • PubChemLite. 4-(methoxycarbonyl)-2-nitrophenylboronic acid (contains varying amounts of anhydride). [Link]

  • Cyrański, M. K., et al. (2012). 2-Methoxy-3-(trimethylsilyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. [Link]

  • ResearchGate. Schematic diagram of solubility determination using isothermal saturation method. [Link]

  • ResearchGate. (2016). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. [Link]

  • PubChem. 3-Nitrophenylboronic Acid. National Center for Biotechnology Information. [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • An Introduction to Instrumental Analysis: A laboratory manual for CHM 205 and FOS 205. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Crucial Role of Phenylboronic Acids in Modern Chemistry. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • Gattefossé. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. YouTube. [Link]

  • INSTRUMENTAL ANALYSIS. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Solubility test for Organic Compounds. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • Adamczyk-Woźniak, A., et al. (2019). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 24(23), 4259.
  • Chemistry The Mystery of Molecule. (2022). MCQ-214: About Phenyl Boronic acid nitration. YouTube. [Link]

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A Comprehensive Technical Guide to the Stability and Storage of (4-Methoxy-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(4-Methoxy-2-nitrophenyl)boronic acid is a pivotal reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the construction of complex molecular architectures for pharmaceuticals and advanced materials is well-established. However, the efficacy and reproducibility of reactions employing this boronic acid are intrinsically linked to its stability and purity. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines its primary degradation pathways, and offers evidence-based protocols for its optimal storage and handling. Furthermore, it details analytical methodologies for assessing the integrity of the compound over time, ensuring the reliability of experimental outcomes.

Introduction: The Chemical Profile of this compound

This compound, with the chemical formula C₇H₈BNO₅ and a molecular weight of 196.96 g/mol , is an aromatic boronic acid derivative.[1] The presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring significantly influences its reactivity and stability. These substituents create a unique electronic environment that affects the susceptibility of the C-B bond to cleavage. While generally stable under standard laboratory conditions, its long-term integrity can be compromised by environmental factors such as moisture, temperature, light, and atmospheric oxygen.

Fundamental Principles of Boronic Acid Stability

The stability of arylboronic acids is a critical consideration for their successful application. Two principal degradation pathways are of primary concern: protodeboronation and oxidative degradation. A third, reversible process, the formation of boroxines, can also impact the compound's reactivity and apparent purity.

Protodeboronation: The Cleavage of the C-B Bond

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[1][2] This process is often catalyzed by acidic or basic conditions and is influenced by the electronic properties of the substituents on the aromatic ring. For this compound, the presence of the nitro group can make the aromatic ring more electron-deficient, potentially influencing the rate of protodeboronation.

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The reaction is often radical in nature and can be accelerated by exposure to light and elevated temperatures.

Boroxine Formation: A Reversible Dehydration

Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible equilibrium that is favored by the removal of water, for instance, by heating or storage in a desiccated environment. While boroxine formation is not a degradative process in the sense of irreversible decomposition, it can affect the solubility and reactivity of the boronic acid. In many applications, the boroxine can act as a competent coupling partner, though its different physical properties may require adjustments to reaction conditions.

Below is a diagram illustrating the major degradation and transformation pathways for an arylboronic acid.

G A This compound B Protodeboronation (Irreversible) A->B H₂O, H⁺/OH⁻ C Oxidative Degradation (Irreversible) A->C [O], light, heat D Boroxine Formation (Reversible) A->D -H₂O +H₂O E 1-Methoxy-3-nitrobenzene + Boric Acid B->E F 4-Methoxy-2-nitrophenol + Boric Acid C->F G Tris(4-methoxy-2-nitrophenyl)boroxine D->G

Caption: Major degradation and transformation pathways of this compound.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, meticulous attention to storage and handling is paramount. The following protocols are based on the general principles of boronic acid stability and available supplier recommendations.

Long-Term Storage (Months to Years)

For long-term storage, the primary objectives are to minimize exposure to moisture, oxygen, light, and elevated temperatures.

  • Temperature: Refrigeration at 2-8°C is recommended. For extended periods, storage at -20°C can further slow degradation processes.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture. Amber glass vials with a secure, airtight cap are ideal.

  • Desiccation: Store the container within a desiccator containing a suitable drying agent (e.g., silica gel) to minimize moisture exposure.

Short-Term Storage (Days to Weeks)

For routine laboratory use, the following practices will help maintain the quality of the reagent:

  • Working Aliquots: Prepare smaller, working aliquots from the main stock to avoid repeated exposure of the bulk material to the atmosphere.

  • Inert Gas Blanket: Before sealing the container after each use, flush the headspace with an inert gas.

  • Controlled Environment: Keep the container in a cool, dry, and dark place, such as a laboratory cabinet, away from direct sunlight and heat sources.

Handling Procedures
  • Inert Atmosphere Handling: Whenever possible, handle the solid compound in a glove box or under a stream of inert gas.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities or moisture.

  • Solution Stability: Solutions of this compound are generally less stable than the solid material. If solutions need to be stored, they should be kept refrigerated and used as quickly as possible.

Parameter Long-Term Storage Short-Term Storage Rationale
Temperature 2-8°C (refrigerated) or -20°CRoom temperature (in a cool, dark place)Minimizes thermal degradation and boroxine formation.
Atmosphere Inert (Argon or Nitrogen)Inert gas blanket before sealingPrevents oxidative degradation.
Light Exposure Opaque container in the darkStored away from direct lightPrevents photolytic degradation.
Moisture Tightly sealed container in a desiccatorTightly sealed containerPrevents hydrolysis and protodeboronation.

Analytical Assessment of Stability and Purity

Regular assessment of the purity of this compound is crucial for ensuring reliable experimental results. The following analytical techniques are recommended for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of the boronic acid and detecting degradation products. A stability-indicating HPLC method should be developed and validated.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for structural confirmation and can be used to assess purity. The presence of degradation products, such as 1-methoxy-3-nitrobenzene from protodeboronation, can be readily identified by their characteristic signals. Quantitative NMR (qNMR) can be employed for a more precise purity determination.

Experimental Protocol: ¹H NMR Purity Assessment

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CD₃OD). Note that boronic acids can form esters with methanol, which may complicate the spectrum.

  • Sample Preparation: Dissolve a precisely weighed amount of the boronic acid in the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. Integrate the signals corresponding to the aromatic protons of the boronic acid and compare them to the integrals of any impurity signals. For qNMR, a certified internal standard is added to the sample.

Forced Degradation Studies

To understand the potential degradation pathways and to develop a stability-indicating analytical method, forced degradation studies are recommended.[3][4] These studies involve subjecting the boronic acid to harsh conditions to accelerate its decomposition.

Experimental Workflow: Forced Degradation Study

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F HPLC-UV/MS A->F G NMR A->G B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->F B->G C Oxidation (e.g., 3% H₂O₂, RT) C->F C->G D Thermal Stress (e.g., 80°C, solid state) D->F D->G E Photolytic Stress (ICH Q1B conditions) E->F E->G H Identify Degradation Products F->H G->H I Elucidate Degradation Pathways H->I J Develop Stability-Indicating Method I->J

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The stability of this compound is a critical factor that underpins its successful application in synthetic chemistry. By understanding its intrinsic chemical properties and susceptibility to degradation, researchers can implement effective storage and handling strategies to preserve its quality. Adherence to the recommended protocols for temperature, atmospheric, and light control, coupled with routine analytical monitoring, will ensure the integrity of this valuable reagent and contribute to the generation of reliable and reproducible scientific data.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hayes, H. L. D., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1373-1387. Retrieved from [Link]

  • STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Kučera, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(24), 12533-12543. Retrieved from [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. Retrieved from [Link]

  • Evans, D. G., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

  • Rawat, A. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). Retrieved from [Link]

Sources

A Comprehensive Safety & Handling Guide for (4-Methoxy-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (4-Methoxy-2-nitrophenyl)boronic acid (IUPAC Name: this compound; CAS: 860034-09-9) is an increasingly utilized building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its unique electronic and steric properties, conferred by the methoxy and ortho-nitro substituents, make it a valuable reagent for the synthesis of complex molecules in drug discovery and materials science. However, as with any research chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel.

This guide provides an in-depth, risk-based framework for the safe handling, storage, and emergency management of this compound. Moving beyond a simple recitation of Safety Data Sheet (SDS) information, we will explore the causality behind recommended safety procedures, empowering researchers to not only follow protocols but to fundamentally understand the principles of chemical safety that underpin them.

Section 1: Hazard Identification and Risk Assessment

A critical first step in handling any chemical is a comprehensive risk assessment, which begins with understanding its intrinsic hazards. According to aggregated data submitted to the European Chemicals Agency (ECHA), this compound presents a distinct hazard profile.[1] Interestingly, GHS hazard criteria were not met in 50% of the notifications, suggesting potential variability based on purity, physical form, or other factors.[1] In alignment with the precautionary principle, which is a cornerstone of laboratory safety, this guide will operate based on the reported positive hazard classifications.

The compound is classified under the Globally Harmonized System (GHS) with the following warnings.[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

These classifications necessitate a cautious approach, treating the compound as a substance that can cause significant harm through common laboratory exposure routes.

GHS_Hazards substance This compound C₇H₈BNO₅ pictogram GHS07 | (Exclamation Mark) substance->pictogram h302 H302 Harmful if swallowed Acute Toxicity (Oral), Cat. 4 pictogram->h302 h315 H315 Causes skin irritation Skin Irritation, Cat. 2 pictogram->h315 h319 H319 Causes serious eye irritation Eye Irritation, Cat. 2 pictogram->h319

Caption: GHS Hazard Profile for this compound.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental concept in chemical safety that prioritizes the most effective measures for risk reduction. This hierarchy dictates that engineering controls are the first line of defense, followed by administrative controls, and finally, Personal Protective Equipment (PPE).

Engineering Controls: The Primary Barrier

The primary risk associated with a solid chemical like this is the inhalation of fine dust particles and inadvertent contact with surfaces.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow contains airborne particles, preventing them from entering the researcher's breathing zone.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[2][3]

Personal Protective Equipment: The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical. The choice of PPE must directly correspond to the identified risks of irritation and acute toxicity.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[2][3]The H319 classification ("Causes serious eye irritation") means that contact with even a small amount of dust can lead to significant injury. Standard safety glasses do not provide a sufficient seal around the eyes; therefore, goggles are mandatory to protect against airborne particulates.
Hand Protection Nitrile gloves (inspect for integrity before use).The H315 classification ("Causes skin irritation") requires a robust barrier. Nitrile provides good chemical resistance for this class of compound. Always use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[2]
Body Protection Long-sleeved laboratory coat.A lab coat prevents the compound from settling on clothing, which could otherwise lead to prolonged skin contact or transport of the chemical outside the lab.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask).While a fume hood is the primary control, respiratory protection should be used during large-scale transfers or when cleaning spills, where the concentration of airborne dust may exceed the containment capacity of the engineering controls.[3][4]

Section 3: Safe Handling and Storage Protocols

A self-validating protocol is one where safety checks are integrated into the workflow. The following step-by-step process for handling this compound is designed with this principle in mind.

Step-by-Step Weighing and Solution Preparation Workflow
  • Preparation: Before retrieving the chemical, verify that the fume hood is operational (check airflow monitor). Don all required PPE (goggles, nitrile gloves, lab coat). Prepare the workspace by laying down absorbent bench paper.

  • Handling: Retrieve the chemical container. Inside the fume hood, carefully open the container to avoid creating a plume of dust. Use a spatula to transfer the desired amount to a tared weigh boat.

  • Transfer: Gently add the weighed solid to the reaction vessel or flask. If preparing a solution, add the solvent to the solid in the flask to minimize dust generation during dissolution.

  • Decontamination & Cleanup: Tightly cap the source bottle and return it to storage. Dispose of the weigh boat and any contaminated consumables (e.g., wipes, bench paper) in a designated solid hazardous waste container. Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth or towel.

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[2][3]

Storage and Incompatibility

Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][5] Boronic acids can be sensitive to oxidation, and reaction with strong acids or bases can lead to decomposition.

  • Hazardous Decomposition Products: In the event of a fire or thermal decomposition, expect the release of toxic and irritating vapors, including carbon monoxide (CO), carbon dioxide (CO2), and boron oxides.[3][5]

Section 4: Emergency and First-Aid Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location of safety showers and eyewash stations.

Emergency_Response start Exposure Event Occurs decision_route What is the route of exposure? start->decision_route skin Skin Contact decision_route->skin Skin eye Eye Contact decision_route->eye Eye inhalation Inhalation decision_route->inhalation Inhalation ingestion Ingestion decision_route->ingestion Ingestion skin_action Immediately wash with soap and plenty of water for 15+ minutes. Remove contaminated clothing. skin->skin_action eye_action Immediately flush with water for 15+ minutes, lifting upper and lower eyelids. Remove contact lenses if possible. eye->eye_action inhalation_action Move person to fresh air. If breathing is difficult, give oxygen. inhalation->inhalation_action ingestion_action Rinse mouth with water. DO NOT induce vomiting. ingestion->ingestion_action end Seek Immediate Medical Attention (Bring SDS with victim) skin_action->end eye_action->end inhalation_action->end ingestion_action->end

Caption: Decision-making workflow for emergency first-aid response.

First-Aid Measures
  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • After Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5] Remove and launder contaminated clothing before reuse.[5] If skin irritation occurs, get medical advice.[2]

  • After Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[3][5] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • After Ingestion: Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[2] Rinse mouth with water and seek immediate medical attention or call a poison control center.[2][6]

Spill Response

For a small solid spill, wear your full PPE, including respiratory protection. Gently sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[5] Clean the spill area with a wet cloth and dispose of all cleanup materials as hazardous waste.

Section 5: Physical, Chemical, and Toxicological Profile

PropertyValueSource
Molecular Formula C₇H₈BNO₅PubChem[1]
Molecular Weight 196.96 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 860034-09-9PubChem[1]

Toxicological Information: The toxicological properties of this specific compound have not been exhaustively investigated.[2] However, the GHS classification indicates acute oral toxicity (harmful if swallowed) and significant irritation potential for skin and eyes.[1] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[2][7]

Conclusion

This compound is a valuable synthetic tool, and like all tools, it must be handled with skill and respect for its inherent properties. Its hazard profile—acute oral toxicity and skin/eye irritation—demands a stringent, proactive safety culture. By understanding the rationale behind the use of engineering controls, selecting the appropriate PPE, and adhering to systematic handling and emergency protocols, researchers can confidently and safely leverage this reagent to advance their scientific objectives.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

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The Emergence of Substituted Nitrophenylboronic Acids: A Guide to Synthesis, Sensing, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nitrophenylboronic acids represent a pivotal class of organic compounds, bridging the gap between classical synthetic chemistry and modern functional applications. The strategic placement of a nitro group on the phenylboronic acid scaffold imparts unique electronic properties that have been ingen-iously exploited in fields ranging from biomedical sensing to drug development. This technical guide provides an in-depth exploration of the discovery and evolution of these molecules. It traces the historical development of their synthesis, from early nitration experiments to contemporary cross-coupling strategies, detailing the causal logic behind methodological choices. Furthermore, this guide elucidates the core mechanisms that enable their use as highly selective saccharide sensors and as targeted enzyme inhibitors, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Introduction: The Significance of the Nitro- and Boro- Functional Groups

The utility of a substituted nitrophenylboronic acid lies in the synergistic interplay between its two key functional groups: the boronic acid [-B(OH)₂] and the nitro group [-NO₂]. The boronic acid moiety is a versatile functional group, renowned for its ability to form reversible covalent bonds with diols—a feature ubiquitous in saccharides.[1][2] This interaction forms the basis of their widespread use in carbohydrate sensing.[1]

Simultaneously, the nitro group, a potent electron-withdrawing group, significantly influences the electronic environment of the aromatic ring and the Lewis acidity of the boron atom. This modulation is critical; it can enhance the affinity of the boronic acid for diols and provides a redox-active handle that can be exploited for triggered responses, such as in drug delivery systems designed for hypoxic tumor environments.[3] The journey from simple phenylboronic acid to these sophisticated, functionalized molecules is a story of incremental discovery and synthetic ingenuity.

The Genesis of a Scaffold: Foundational Synthetic Strategies

The creation of the nitrophenylboronic acid scaffold did not emerge from a single breakthrough but rather from the convergence of established organic chemistry principles. Early methods focused on the direct functionalization of phenylboronic acid itself.

Electrophilic Nitration: The Direct Approach and Its Challenges

The most intuitive route to nitrophenylboronic acids is the direct electrophilic nitration of phenylboronic acid. This method, while straightforward in concept, is fraught with challenges. The carbon-boron bond is sensitive to the harsh, acidic conditions of nitration, often leading to a significant side reaction known as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[4]

Early work by Seaman and Johnson in 1931 demonstrated that nitration of phenylboronic acid could yield a mixture of ortho- and meta-nitrophenylboronic acid, with the para-isomer being a minor, often uncharacterized, byproduct.[4] Controlling the regioselectivity and minimizing protodeboronation requires careful optimization of reaction conditions, particularly temperature. Operations at low temperatures (down to -40 °C) are often necessary to preserve the C-B bond and improve yields.[4] Despite these challenges, direct nitration remains a viable method, especially when specific isomer separation techniques are available.[5][6]

Building from Substituted Precursors: A More Controlled Pathway

To circumvent the issues of regioselectivity and protodeboronation, chemists turned to building the target molecule from already nitrated precursors. This approach offers superior control over the final product's isomeric purity. The classical method involves the formation of an organometallic reagent from a nitro-substituted aryl halide, which is then trapped with a trialkyl borate ester.

The use of Grignard reagents (arylmagnesium halides) for this purpose was established in the mid-20th century.[7] The process typically involves reacting a nitrophenylmagnesium halide with a trialkyl borate (e.g., trimethyl borate) at very low temperatures (-60 °C or below) to form the corresponding boronic ester, which is subsequently hydrolyzed to the desired nitrophenylboronic acid.[7][8] More contemporary protocols have shown that this reaction can be performed at higher temperatures (-10 °C to 0 °C) with excellent yields by carefully controlling the stoichiometry.[7][9]

An alternative to Grignard reagents is the use of organolithium intermediates, generated via lithium-halogen exchange, which can also be trapped with borate esters to yield the desired products.[8] These precursor-based methods are generally preferred for producing specific, isomerically pure substituted nitrophenylboronic acids.

Workflow for Synthesis via Grignard Reaction

Below is a generalized workflow for the synthesis of a nitrophenylboronic acid from a nitrobromobenzene precursor.

Synthesis_Workflow cluster_prep Grignard Reagent Formation cluster_reaction Borylation cluster_workup Hydrolysis & Isolation A Nitrobromobenzene in THF C Formation of Nitrophenylmagnesium Bromide A->C Add dropwise B Magnesium Turnings B->C E Reaction Mixture (Boronic Ester Intermediate) C->E Add Grignard slowly D Trimethyl Borate in THF (Cooled to -78 °C) D->E F Aqueous HCl Quench E->F G Liquid-Liquid Extraction (e.g., with Ethyl Acetate) F->G H Drying & Concentration G->H I Purification (Recrystallization) H->I J Final Product: Nitrophenylboronic Acid I->J PET_Mechanism cluster_off OFF State (No Saccharide) cluster_on ON State (Saccharide Bound) Fluorophore_off Fluorophore (Excited State) Receptor_off Receptor (Boronic Acid) Fluorophore_off->Receptor_off e⁻ (PET) Saccharide + Saccharide Quenched No Fluorescence (Quenched) Receptor_off->Quenched Fluorophore_on Fluorophore (Excited State) Fluorescence Fluorescence (Signal ON) Fluorophore_on->Fluorescence Photon Emission Receptor_on Receptor-Saccharide Complex PET Blocked

Caption: Photoinduced Electron Transfer (PET) mechanism in saccharide sensing.

Therapeutic Potential: Targeted Enzyme Inhibition

The unique chemical properties of boronic acids have also positioned them as valuable warheads in drug discovery. [10][11]The boron atom can form a stable, yet reversible, covalent bond with the catalytic serine residue found in the active site of many proteases. This interaction can effectively inhibit the enzyme's function.

Substituted nitrophenylboronic acids have been specifically investigated as inhibitors for various enzymes. For instance, 3-nitrophenylboronic acid has been shown to inhibit Prostate-Specific Antigen (PSA), a serine protease implicated in prostate cancer progression. [12]The rationale is that the planar phenyl ring can engage in favorable interactions within the enzyme's binding pocket, while the boronic acid covalently modifies the catalytic serine. The nitro group can further enhance binding through specific hydrogen bonding or electrostatic interactions, contributing to both potency and selectivity. [12][13]This application highlights a shift from using these molecules as external sensors to employing them as direct therapeutic agents.

Experimental Protocols

Protocol: Synthesis of 2-Nitrophenylboronic Acid via Direct Nitration[5]
  • 1. Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve phenylboronic acid (1 mol) in N,N-dimethylformamide (15 mol).

  • 2. Nitration: Cool the mixture. Add a mixture of nitric acid (2 mol) and sodium nitrite (0.04 mol) dropwise, ensuring the reaction temperature is maintained at 45 °C.

  • 3. Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • 4. Quenching and Precipitation: Upon completion, pour the reaction mixture into a beaker of ice water.

  • 5. Isolation: Concentrate the aqueous mixture to a smaller volume and cool to allow for the precipitation of a solid.

  • 6. Purification: Filter the solid precipitate and wash thoroughly with ice water.

  • 7. Final Product: Collect the solid product and dry under vacuum. The expected product is 2-nitrophenylboronic acid with >99% purity as determined by HPLC. [5]

Protocol: General Procedure for Saccharide Sensing Assay
  • 1. Stock Solutions: Prepare a stock solution of the nitrophenylboronic acid-based fluorescent sensor in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare stock solutions of various saccharides (e.g., glucose, fructose, galactose) in the same buffer.

  • 2. Assay Preparation: In a 96-well microplate, add the sensor stock solution to each well to achieve a final concentration in the low micromolar range.

  • 3. Saccharide Addition: Add varying concentrations of each saccharide stock solution to the wells. Include control wells containing only the sensor and buffer.

  • 4. Incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for a set period to allow the binding equilibrium to be reached.

  • 5. Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used in the sensor design.

  • 6. Data Analysis: Plot the change in fluorescence intensity against the saccharide concentration. Fit the data to a suitable binding isotherm to determine the binding constant (Ka) for each saccharide.

Conclusion and Future Outlook

The discovery and development of substituted nitrophenylboronic acids exemplify a powerful paradigm in molecular design, where the strategic combination of functional groups unlocks novel capabilities. From their challenging initial syntheses to their refinement into sophisticated tools for sensing and therapy, their journey is far from over. Future research will likely focus on developing more advanced synthetic methodologies that offer even greater control over substitution patterns, leading to compounds with enhanced selectivity and affinity. [14]In the realm of drug discovery, the integration of nitrophenylboronic acid warheads into more complex molecular scaffolds holds promise for creating next-generation enzyme inhibitors with improved pharmacokinetic profiles and targeted efficacy. [15][16]The foundation laid by the early pioneers in this field continues to support a vibrant and expanding area of chemical science.

References

  • Seaman, W., & Johnson, J. R. (1931). The Nitration of Phenylboric Acid. J. Am. Chem. Soc., 53(2), 711–723.
  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528. Available from: [Link]

  • University of Birmingham. (n.d.). Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. UBIRA ETheses. Available from: [Link]

  • Wu, X., Li, Z., Chen, X.-X., Fossey, J. S., James, T. D., & Jiang, Y.-B. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. RSC Publishing. Available from: [Link]

  • Gallardo-Williams, M. T., Maronpot, R. R., Turner, C. H., Tomic, D., & Chapin, R. E. (2003). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. The Prostate, 54(1), 44–49. Available from: [Link]

  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Available from: [Link]

  • PubMed Central. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of 4‐nitrophenylboronic acid (4). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing 2-Nitrophenylboronic Acid for Advanced Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104788484B - Synthetic method of 2-nitro phenyl boric acid.
  • Silva, F., Oliveira, C., & Ferreira, M.-J. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5623. Available from: [Link]

  • Santi, N., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Preprints.org. Available from: [Link]

  • BindingDB. (n.d.). Activity Spreadsheet -- Enzyme Inhibition Constant Data for 3-NITROPHENYLBORONIC ACID. Retrieved from [Link]

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Available from: [Link]

  • Google Patents. (n.d.). CA2297780A1 - Synthesis of aryl boronic acids.
  • Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. Retrieved from [Link]

  • Wang, B., & Anslyn, E. V. (2010). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. Current protocols in chemical biology, 2(1), 1–25. Available from: [Link]

  • Santi, N., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available from: [Link]

  • Kamal, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1362. Available from: [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available from: [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. ResearchGate. Available from: [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Available from: [Link]

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Modulating Boronic Acid Reactivity: A Technical Guide to the Electronic Effects of Methoxy and Nitro Substituents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tunable Nature of Boronic Acids

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and drug discovery.[1] Their unique physicochemical properties, particularly their role as versatile building blocks in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have cemented their importance.[2][3] The reactivity of a boronic acid is intrinsically linked to the electronic nature of its substituents. By strategically placing electron-donating or electron-withdrawing groups on the aryl ring, we can finely tune the properties of the boronic acid moiety, influencing its Lewis acidity, stability, and performance in catalytic cycles.[2] This guide provides an in-depth analysis of how two electronically disparate groups, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂), modulate the electronic landscape of the boronic acid moiety, thereby dictating its chemical behavior.

Pillar 1: The Foundation - Lewis Acidity and pKa

A fundamental characteristic of a boronic acid is its Lewis acidity, which is the ability to accept a pair of electrons.[4][5][6] This property is crucial for its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling. The Lewis acidity of a boronic acid is often quantified by its pKa value. In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[2][4] The pKa is the pH at which these two forms are present in equal concentrations.

The electronic nature of substituents on the aromatic ring directly impacts the pKa. Electron-withdrawing groups stabilize the anionic boronate form, making the boronic acid a stronger Lewis acid and thus lowering its pKa.[2] Conversely, electron-donating groups destabilize the anionic form, resulting in a weaker Lewis acid with a higher pKa.[2]

Pillar 2: Case Studies - Methoxy vs. Nitro Substituents

To illustrate these principles, we will examine the effects of a para-methoxy group (an electron-donating group) and a para-nitro group (an electron-withdrawing group) on phenylboronic acid.

The Methoxy Group: An Electron-Donating Influencer

The methoxy group exerts its influence through two opposing electronic effects: a strong, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I).[7] The resonance effect, where the lone pair of electrons on the oxygen atom delocalizes into the aromatic ring, is dominant, particularly when the methoxy group is in the ortho or para position.[7][8]

Methoxy_Resonance Structure {  p-Methoxyphenylboronic Acid |  B(OH)₂ } Resonance {  Resonance Hybrid |  Increased electron density at the boron-bearing carbon } Structure:f1->Resonance:f1 +R Effect

Caption: Resonance donation from the methoxy group.

This electron donation increases the electron density on the aromatic ring, including the carbon atom attached to the boronic acid moiety. This, in turn, destabilizes the formation of the negatively charged boronate, leading to a higher pKa compared to unsubstituted phenylboronic acid.

The Nitro Group: A Potent Electron-Withdrawing Force

The nitro group is a powerful electron-withdrawing group, acting through both a strong resonance effect (-R) and a strong inductive effect (-I). It effectively pulls electron density away from the aromatic ring.

Nitro_Resonance Structure {  p-Nitrophenylboronic Acid |  B(OH)₂ } Resonance {  Resonance Hybrid |  Decreased electron density at the boron-bearing carbon } Structure:f1->Resonance:f1 -R Effect

Caption: Resonance withdrawal by the nitro group.

The withdrawal of electron density from the ring makes the boron atom more electrophilic and stabilizes the negatively charged boronate species. This results in a lower pKa for p-nitrophenylboronic acid, indicating a stronger Lewis acid.

Quantitative Data: A Comparative Analysis

The Hammett equation provides a quantitative measure of the electronic effect of a substituent.[9][10] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. A negative σ value indicates an electron-donating group, while a positive σ value signifies an electron-withdrawing group.

SubstituentPositionHammett Constant (σ)Effect on pKa of Phenylboronic Acid
-OCH₃para-0.27Increases
-NO₂para+0.78Decreases

Data compiled from various sources.

As the data illustrates, the negative σ value for the methoxy group correlates with an increase in pKa, while the positive σ value for the nitro group leads to a decrease in pKa.

Pillar 3: Implications for Reactivity in Suzuki-Miyaura Coupling

The electronic effects of the methoxy and nitro groups have profound consequences for the key steps of the Suzuki-Miyaura catalytic cycle, particularly transmetalation.[11][12]

Suzuki_Miyaura_Cycle

Caption: Key steps of the Suzuki-Miyaura coupling.

Methoxy-Substituted Boronic Acids:

  • Transmetalation: The increased electron density on the aryl ring of p-methoxyphenylboronic acid makes the ipso-carbon more nucleophilic.[13] This can facilitate the transfer of the aryl group from boron to the palladium center. However, the higher pKa means that a stronger base may be required to generate the active boronate species.

Nitro-Substituted Boronic Acids:

  • Transmetalation: The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the ipso-carbon, which can hinder the transmetalation step.[14] However, the lower pKa of p-nitrophenylboronic acid means that the active boronate species is formed more readily, even with a weaker base.

  • Protodeboronation: A significant side reaction for electron-deficient arylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[14] This is a critical consideration when working with nitro-substituted boronic acids.

Experimental Protocols: Synthesis and Characterization

The following are generalized protocols for the synthesis of the discussed boronic acids.

Synthesis of 4-Methoxyphenylboronic Acid

Methoxy_Synthesis

Caption: Synthetic workflow for 4-methoxyphenylboronic acid.

Methodology:

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 4-bromoanisole in anhydrous THF dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -78 °C and add trimethyl borate dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by slowly adding it to a cold solution of dilute hydrochloric acid.

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Synthesis of 4-Nitrophenylboronic Acid

Nitro_Synthesis

Caption: Synthetic workflow for 4-nitrophenylboronic acid.

Methodology:

  • Nitration: Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath. Add phenylboronic acid portion-wise, maintaining a low temperature.[15][16]

  • Reaction Quench and Precipitation: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Workup and Purification: Filter the solid, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization.

Conclusion: Rational Design in Action

The electronic effects of substituents are a cornerstone of rational molecular design. As demonstrated with the methoxy and nitro groups, a deep understanding of these principles allows researchers to select or design boronic acids with the precise reactivity profile required for a specific application. In drug development, this control is paramount for optimizing structure-activity relationships and fine-tuning the pharmacokinetic properties of lead compounds.[17] The ability to modulate the Lewis acidity and nucleophilicity of the boronic acid moiety through simple substituent changes underscores the power and versatility of this remarkable class of organic compounds.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Europe PMC. [Link]

  • Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted... ResearchGate. [Link]

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. PubMed. [Link]

  • Substituent effects on the Lewis acidity of 4,6-di-tert-butylchatechol boronate esters. Semantic Scholar. [Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Okayama University. [Link]

  • pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy. IDEALS - University of Illinois. [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Beilstein Journal of Organic Chemistry. [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. National Institutes of Health. [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]

  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ResearchGate. [Link]

  • Synthetic method of 2-nitro phenyl boric acid.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Process for the preparation of substituted phenylboronic acids.
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health. [Link]

  • Synthetic method of 2-nitro phenyl boric acid.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Why is methoxy group an electron donating group?. Chemistry Stack Exchange. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Semantic Scholar. [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

  • Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substrates. MDPI. [Link]

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  • Hammett equation. Wikipedia. [Link]

  • Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations. American Chemical Society. [Link]

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  • Linear Free Energy Relationships. University of Calgary. [Link]

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Methodological & Application

Application Notes and Protocols for (4-Methoxy-2-nitrophenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of (4-Methoxy-2-nitrophenyl)boronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Within the vast arsenal of organoboron reagents, this compound emerges as a particularly valuable building block. Its unique substitution pattern—an electron-donating methoxy group para to the boronic acid and a strongly electron-withdrawing nitro group in the ortho position—imparts distinct reactivity and offers a strategic entry point for the synthesis of complex molecular architectures.[5]

The presence of the ortho-nitro group, while synthetically useful, introduces specific challenges that necessitate a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters. This guide provides an in-depth exploration of the theoretical underpinnings and practical execution of Suzuki-Miyaura reactions involving this compound, tailored for researchers in synthetic chemistry and drug development.

Understanding the Reagent: Physicochemical Properties and Reactivity Profile

This compound is an aromatic boronic acid derivative that serves as a key precursor in the synthesis of a variety of complex organic molecules, including intermediates for anticancer drug development.[5] The electronic properties of this reagent are dominated by the interplay between the methoxy and nitro substituents. The potent electron-withdrawing nature of the ortho-nitro group decreases the nucleophilicity of the aryl group attached to the boron, which can consequently slow down the critical transmetalation step in the Suzuki-Miyaura catalytic cycle.[6] Conversely, the para-methoxy group donates electron density, modulating the overall electronic character of the molecule.

A significant challenge associated with ortho-nitro substituted boronic acids is their susceptibility to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This process is often promoted by aqueous basic conditions and elevated temperatures. Therefore, careful selection of the base and solvent system is paramount to achieving high yields.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 860034-09-9
Molecular Formula C₇H₈BNO₅
Molecular Weight 196.95 g/mol
Appearance Off-white to yellow solid
Melting Point 158-161°C[5]
Solubility Soluble in many organic solvents such as dioxane, THF, and DMF.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] A general understanding of this mechanism is crucial for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar¹-Pd(II)L₂-X) pd0->oa_complex re_complex Reductive Elimination Complex (Ar¹-Pd(II)L₂-Ar²) pd0->re_complex Ar¹-Ar² transmetalation_complex Transmetalation Intermediate oa_complex->transmetalation_complex oa_label Oxidative Addition transmetalation_complex->re_complex tm_label Transmetalation re_complex->pd0 re_label Reductive Elimination oa_label->pd0 Ar¹-X tm_label->oa_complex [Ar²-B(OH)₃]⁻ boronic_acid Ar²-B(OH)₂ (this compound) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + OH⁻ base Base (e.g., K₃PO₄)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step.[3]

  • Transmetalation: The organic group from the boronic acid (Ar²), activated by a base to form a more nucleophilic boronate species, is transferred to the palladium center, replacing the halide.[1][8]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

For this compound, the electron-withdrawing nitro group can make the transmetalation step more challenging.[6] Therefore, the choice of base is critical to facilitate the formation of the reactive boronate species.

Experimental Protocols and Considerations

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for different substrates.

Materials and Reagents
  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Reaction Setup and Execution

Experimental_Workflow start Start reagents 1. Add Aryl Bromide, Boronic Acid, and Base to a dry Schlenk flask. start->reagents inert 2. Evacuate and backfill with inert gas (3x). reagents->inert catalyst 3. Add Palladium Catalyst under inert atmosphere. inert->catalyst solvent 4. Add degassed solvent via syringe. catalyst->solvent reaction 5. Heat the reaction mixture (e.g., 80-100 °C) and monitor progress (TLC/LC-MS). solvent->reaction workup 6. Cool, dilute with organic solvent, wash with water and brine. reaction->workup purification 7. Dry, concentrate, and purify by column chromatography. workup->purification end End (Pure Biaryl Product) purification->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen) to ensure the removal of oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%). Then, add the degassed solvent mixture via syringe. The final concentration of the aryl halide is typically between 0.1 M and 0.5 M.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor its progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

Key Considerations for Optimization
  • Choice of Base: The selection of the base is critical when using this compound. While potassium carbonate (K₂CO₃) is a standard choice, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings, particularly with electron-deficient boronic acids.[7] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) in anhydrous conditions can be beneficial.[7]

  • Catalyst and Ligand System: For sterically hindered or electronically deactivated substrates, the choice of ligand is crucial.[9][10] While Pd(PPh₃)₄ can be effective, catalyst systems with bulky, electron-rich phosphine ligands such as SPhos or XPhos, often in the form of pre-catalysts, can significantly improve reaction efficiency.[11][12]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is commonly used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. However, to minimize protodeboronation, reducing the amount of water or using anhydrous conditions with a suitable base like KF might be necessary.[7]

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling with this compound

ComponentRecommendationRationale
Palladium Source Pd(dppf)Cl₂ or Pd₂(dba)₃Effective and commercially available pre-catalysts.
Ligand dppf (from pre-catalyst) or SPhosBulky, electron-rich ligands can enhance catalytic activity.
Base K₃PO₄ or Cs₂CO₃Stronger bases are often required for electron-deficient boronic acids.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)A common solvent system that balances reagent solubility and reaction efficiency.
Temperature 80 - 110 °CHigher temperatures are often needed but can increase the risk of protodeboronation.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Ineffective catalyst/ligand system; Insufficiently strong base; Low reaction temperature.Screen different palladium pre-catalysts and ligands (e.g., SPhos, XPhos). Switch to a stronger base (K₃PO₄ or Cs₂CO₃). Increase the reaction temperature incrementally.
Protodeboronation Excess water in the reaction; Base is too harsh; Prolonged reaction time at high temperature.Reduce the amount of water or use anhydrous conditions with KF. Use a milder base if possible. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) pre-catalyst without efficient reduction to Pd(0).Ensure thorough degassing of solvents and reaction vessel. Use a Pd(0) source or a pre-catalyst system known for efficient in-situ reduction.[1]
Dehalogenation of Aryl Halide Presence of a hydrogen source and a suitable reducing agent in the reaction mixture.Ensure the purity of all reagents and solvents. The choice of base and solvent can influence this side reaction.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its electronic properties and potential side reactions, particularly protodeboronation, is essential for successful application. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively mitigate these challenges and achieve high yields of the desired products. The protocols and considerations outlined in this guide provide a solid foundation for the development of robust and efficient synthetic routes utilizing this important building block.

References

Application Note & Protocol: Strategic Use of (4-Methoxy-2-nitrophenyl)boronic Acid for Advanced Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-Methoxy-2-nitrophenyl)boronic Acid

In the landscape of modern synthetic organic chemistry and drug discovery, the construction of biaryl scaffolds remains a cornerstone for developing novel therapeutics, functional materials, and agrochemicals.[1] this compound (CAS 860034-09-9) has emerged as a particularly valuable building block for this purpose.[2] Its unique substitution pattern—featuring a potent electron-withdrawing nitro group ortho to the boronic acid and an electron-donating methoxy group in the para position—provides a handle for intricate molecular design and subsequent chemical modifications.

This reagent is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds with high efficiency and functional group tolerance.[2] The resulting 4-methoxy-2-nitrobiaryl motif is a key precursor in the synthesis of complex molecules, including indole derivatives investigated for anticancer activity.[2] The presence of the nitro group not only influences the electronic properties of the molecule but also serves as a versatile functional group that can be readily reduced to an amine, enabling further diversification and construction of heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic principles and practical execution of biaryl synthesis using this strategic reagent.

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The efficacy of this compound in biaryl synthesis is realized through the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology that forms a C-C bond between an organoboron species and an organohalide.[3] A thorough understanding of the catalytic cycle is paramount for reaction optimization and troubleshooting. The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The Catalytic Cycle

The generally accepted mechanism is initiated by the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar¹-X (Aryl Halide) ArX->OxAdd PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BaseBoronate Ar²-B(OH)₃⁻ (Activated Boronate) BaseBoronate->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biaryl Product) RedElim->Product BoronicAcid Ar²-B(OH)₂ BoronicAcid->BaseBoronate Activation Base Base (e.g., OH⁻) Base->BaseBoronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the insertion of the catalytically active 14-electron Pd(0) complex into the carbon-halide (or carbon-pseudohalide) bond of the coupling partner (Ar¹-X). This irreversible step forms a square planar Pd(II) intermediate.[4][6] The reactivity of the halide is critical, with the general trend being I > Br > OTf (triflate) >> Cl.[7][8]

  • Transmetalation : This is the key bond-forming step where the organic moiety from the boron reagent is transferred to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base.[9] The base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻).[10][11] This activated boronate then efficiently transfers its aryl group (Ar²) to the palladium complex, displacing the halide and forming a diorganopalladium(II) intermediate.[7]

  • Reductive Elimination : The final step involves the collapse of the diorganopalladium(II) intermediate. The two organic ligands (Ar¹ and Ar²) couple to form the desired biaryl product (Ar¹-Ar²). This process is concerted and results in the reduction of the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the cycle.[3][4]

Optimizing the Reaction: A Guide to Key Parameters

The success of the Suzuki-Miyaura coupling hinges on the careful selection of four key components: the catalyst, base, solvent, and the nature of the coupling partners.

ParameterSelection & RationaleTypical Conditions
Palladium Catalyst Precatalyst: Pd(OAc)₂, Pd₂(dba)₃ are common and stable Pd(II) sources that are reduced in situ. Pd(PPh₃)₄ is a direct Pd(0) source but can be air-sensitive.[8] Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often required to stabilize the Pd(0) species, promote oxidative addition, and facilitate reductive elimination.[9][12]0.5–5 mol% Pd source1–1.2x mol equivalent of ligand relative to Pd
Base The base's primary role is to activate the boronic acid for transmetalation.[10] Inorganic bases are most common. K₃PO₄ is a strong, effective base for many systems. Carbonates (K₂CO₃, Cs₂CO₃) are also widely used.[3] The choice of base can significantly impact yield and must be optimized for the specific substrates.[10]2.0–3.0 equivalents
Solvent A mixture of an organic solvent and water is often optimal. The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate complex.[7] Common Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, or Dimethylformamide (DMF) are frequently used.[3][7] Degassing: Solvents must be degassed (e.g., by bubbling with argon or nitrogen) before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[3][13]Dioxane/H₂O (4:1)Toluene/H₂O (4:1)THF/H₂O (4:1)
Aryl Halide Partner Reactivity follows the trend I > Br > OTf >> Cl.[7] Aryl bromides and iodides are reliable and reactive partners. Aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[9]1.0 equivalent (as limiting reagent)
Boronic Acid This compound is generally used in slight excess to ensure complete consumption of the more valuable aryl halide partner.1.1–1.5 equivalents

Experimental Protocol: Synthesis of 4'-Bromo-4-methoxy-2-nitrobiphenyl

This section provides a detailed, step-by-step procedure for a representative Suzuki-Miyaura coupling reaction.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Degassed Solvents via Syringe B->C D 4. Heat to 80-100 °C with Stirring C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute with Ethyl Acetate E->F G 7. Aqueous Wash (H₂O, Brine) F->G H 8. Dry Organic Layer (Na₂SO₄ or MgSO₄) G->H I 9. Concentrate under Reduced Pressure H->I J 10. Purify by Flash Column Chromatography I->J K 11. Characterize Pure Product J->K

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Materials
  • This compound (1.2 equiv)

  • 1-Bromo-4-iodobenzene (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser)

Procedure
  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

    • Rationale: All solid reagents are added under ambient atmosphere. The catalyst and ligand are added last. Using a slight excess of the boronic acid drives the reaction to completion with respect to the halide.

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.[14]

    • Rationale: Removing oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst that forms in situ.

  • Solvent Addition : Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Using a syringe, add the degassed solvent to the Schlenk flask under a positive pressure of inert gas.

    • Rationale: The solvent must be deoxygenated to protect the catalyst. Dioxane solubilizes the organic components, while water dissolves the inorganic base.

  • Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Rationale: Heating accelerates the rate of reaction, particularly the oxidative addition and reductive elimination steps.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

    • Rationale: Monitoring ensures the reaction is stopped upon completion of the limiting reagent, preventing potential side reactions or degradation.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).[5][14]

    • Rationale: The aqueous washes remove the inorganic base and other water-soluble byproducts.

  • Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure biaryl product.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Reaction temperature too low.1. Ensure rigorous degassing of solvents and use a fresh catalyst/ligand.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments.
Significant Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species in the reaction mixture.[3]Improve degassing protocol. Use a pre-catalyst system with a phosphine ligand that promotes the reduction of Pd(II) to Pd(0).
Protodeboronation (Loss of -B(OH)₂ group) Presence of excess water or acid; prolonged reaction times at high temperatures.[4]Use anhydrous solvents where possible (if the base allows). Ensure the base is not acidic. Do not let the reaction run significantly longer than necessary once complete.
Low Isolated Yield After Work-up Product may be partially soluble in the aqueous layer or lost during chromatography.Perform back-extraction of the aqueous layers with the organic solvent. Use TLC to carefully select the optimal eluent system for chromatography to ensure good separation.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Maseras, F., Ujaque, G., Morgon, N., & Braga, A. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Organ, M. G. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]

  • Sigman, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]

  • Singleton, D. A. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Szostak, M. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. Available at: [Link]

  • Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]

  • Navarro, O. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. Available at: [Link]

  • Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - San Diego Miramar College. Available at: [Link]

  • Kappe, C. O. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available at: [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. ResearchGate. Available at: [Link]

  • Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ResearchGate. Available at: [Link]

  • CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI. Available at: [Link]

  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Available at: [Link]

  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with... - ResearchGate. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Available at: [Link]

  • Silva, F. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas - PMC. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available at: [Link]

  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine - ResearchGate. Available at: [Link]

  • Application in medicinal chemistry and comparison studies. - ResearchGate. Available at: [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). Available at: [Link]

Sources

Application Notes & Protocols: (4-Methoxy-2-nitrophenyl)boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategically Substituted Building Block

In the landscape of modern medicinal chemistry, boronic acids have emerged from niche reagents to indispensable tools in drug discovery. Their versatile reactivity, stability, and relatively low toxicity have cemented their role as key synthetic intermediates. The approval of boron-containing drugs, most notably the proteasome inhibitor Bortezomib (Velcade®), demystified historical concerns about toxicity and catalyzed a surge of interest in organoboron compounds for therapeutic applications.

Within this valuable class of reagents, (4-Methoxy-2-nitrophenyl)boronic acid (CAS: 860034-09-9) presents itself as a uniquely functionalized building block. Its architecture is not accidental; the specific placement of the ortho-nitro and para-methoxy substituents on the phenylboronic acid core imparts a distinct combination of electronic and steric properties. These features offer both challenges and strategic opportunities for the medicinal chemist, primarily in the construction of complex molecular scaffolds via cross-coupling reactions and subsequent functional group manipulations. This guide provides an in-depth analysis of its applications, reactivity profile, and detailed protocols for its effective use in a research and development setting.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures. Biaryl motifs are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their ability to present substituents in a defined three-dimensional arrangement for optimal target engagement.

Mechanistic Considerations & Reactivity Profile

The success of a Suzuki-Miyaura coupling is governed by a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The specific substituents on this compound critically influence the key transmetalation step.

  • Electronic Effects : The ortho-nitro group is a potent electron-withdrawing group. This effect decreases the nucleophilicity of the ipso-carbon attached to the boron atom, which can decelerate the rate of transmetalation—the transfer of the aryl group from boron to the palladium center. The para-methoxy group, being electron-donating, partially counteracts this deactivation, modulating the overall electronic character of the molecule.

  • Steric Hindrance : The most significant challenge in using this reagent is the steric congestion imposed by the ortho-nitro group. This bulkiness can hinder the approach of the boronic acid to the palladium complex, significantly reducing reaction rates and yields compared to its less-congested meta- and para-nitro isomers. This necessitates the use of specialized catalytic systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the formation of a coordinatively unsaturated palladium species, thereby facilitating the coupling of hindered substrates.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)₂) + Base Ar'-B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Nitro Group: A Latent Functional Handle

A key strategic advantage of using this reagent is that the nitro group is not merely a passive substituent. Following the construction of the biaryl core, it serves as a versatile functional handle for further molecular elaboration—a cornerstone of library synthesis in drug discovery. The most common transformation is the reduction of the nitro group to a primary aniline. This transformation unlocks a vast portfolio of subsequent chemical reactions, including:

  • Amide and sulfonamide bond formation

  • Reductive amination

  • Diazotization followed by Sandmeyer reactions

  • Formation of heterocyclic rings

This two-step sequence—coupling followed by reduction—provides rapid access to diverse chemical space from a single, advanced intermediate.

Synthetic_Utility cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Library Diversification A This compound + Ar-X B Suzuki-Miyaura Coupling A->B C 4-Methoxy-2-nitro-biaryl Product B->C D Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) C->D E 4-Methoxy-2-amino-biaryl Intermediate D->E F Amide Formation E->F G Sulfonamide Formation E->G H Heterocycle Synthesis E->H

Caption: Synthetic pathway from building block to a diversified library.

Experimental Protocols & Data

Compound Data Summary

The following table summarizes the key physical and chemical properties of the title compound.

PropertyValueReference(s)
CAS Number 860034-09-9
Molecular Formula C₇H₈BNO₅
Molecular Weight 196.96 g/mol
Appearance White to light yellow powder
Melting Point 158-161 °C
Solubility Soluble in organic solvents like Dioxane, THF, DMF
Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling with an aryl bromide, adapted from methodologies optimized for sterically hindered substrates.

Causality Behind Choices:

  • Catalyst System (Pd(OAc)₂/SPhos): A palladium(II) precatalyst is used with SPhos, a bulky, electron-rich phosphine ligand. This combination is highly effective for coupling sterically demanding partners as it promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.

  • Base (K₃PO₄): A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation without causing side reactions like ester saponification if present on the coupling partner.

  • Solvent (Toluene/H₂O): The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Protocol_Workflow start Start reagents 1. Combine Reagents: - Boronic Acid (1.2 equiv) - Aryl Bromide (1.0 equiv) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2.0 equiv) start->reagents setup 2. Seal vessel, evacuate & backfill with Argon (3x) reagents->setup solvent 3. Add degassed solvents (e.g., Toluene/H₂O 10:1) setup->solvent reaction 4. Heat to 80-100 °C Stir for 4-16 h solvent->reaction monitor 5. Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Cool, dilute with EtOAc, wash with H₂O & brine monitor->workup Complete purify 7. Dry (Na₂SO₄), filter, concentrate, and purify (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the desired aryl bromide (1.0 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.).

  • **In

Application Notes: The Strategic Use of (4-Methoxy-2-nitrophenyl)boronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methoxy-2-nitrophenyl)boronic acid has emerged as a critical building block in medicinal chemistry, prized for its unique structural and electronic properties. The presence of an ortho-nitro group and a para-methoxy group on the phenylboronic acid scaffold imparts distinct reactivity and allows for the strategic construction of complex molecular architectures, particularly biaryl systems, which are prevalent in a multitude of pharmaceutical agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent. We will delve into its core applications, provide validated experimental protocols, and discuss the underlying chemical principles that govern its reactivity, with a focus on its role in the synthesis of kinase inhibitors and other therapeutically relevant molecules.

Introduction: A Building Block of Strategic Importance

Boronic acids are a cornerstone of modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds are generally stable, have low toxicity, and are highly versatile, making them invaluable intermediates in the synthesis of pharmaceuticals.[3] this compound (CAS 860034-09-9) is a specialized derivative that offers unique advantages in drug design and development.[4][5]

The strategic placement of the nitro and methoxy groups is key to its utility:

  • Ortho-Nitro Group: This potent electron-withdrawing group significantly influences the electronic properties of the C-B bond.[6] While it can introduce steric challenges, it also serves as a valuable synthetic handle for further transformations, most notably its reduction to an amino group. This opens pathways to a diverse range of aniline-derived structures.

  • Para-Methoxy Group: This electron-donating group modulates the electronic character of the phenyl ring and can participate in crucial hydrogen bonding interactions within a biological target, such as a kinase active site.[7]

This combination of functionalities makes this compound a precursor of choice for constructing molecules with potential applications in oncology, inflammatory diseases, and infectious diseases.[4][7]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, typically creating complex biaryl structures.[1][4]

Mechanistic Considerations

The Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-Ar'(L2)->Product Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

For sterically hindered substrates like this compound, the transmetalation step is often the rate-limiting factor.[8] The bulky ortho-nitro group can impede the approach of the boronic acid to the palladium center.[6][9]

Causality Behind Experimental Choices: Overcoming Steric Hindrance

To achieve high yields, it is crucial to select the appropriate catalyst system to overcome the steric hindrance imposed by the ortho-nitro group.

  • Ligand Selection: Bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are highly effective.[8] These ligands promote both the oxidative addition and reductive elimination steps and can stabilize the palladium catalyst. N-Heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating properties and steric bulk.[8]

  • Catalyst Precursor: While Pd(PPh₃)₄ can be used, catalyst precursors like Pd(OAc)₂ or Pd₂(dba)₃, when combined with the aforementioned specialized ligands, often provide superior results for challenging couplings.[10]

  • Base and Solvent: The choice of base and solvent is also critical. A common system involves a carbonate base (e.g., K₂CO₃, Cs₂CO₃) or a phosphate base (K₃PO₄) in a solvent mixture such as dioxane/water or toluene/water.[6][11] The base is required to activate the boronic acid for transmetalation.[10]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O1002~95[6]
1-Chloro-4-nitrobenzenePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O11012~85-90
2-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O8516~70-80

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Post-Coupling Transformation: The Gateway to Diverse Scaffolds

A key strategic advantage of using this compound is the synthetic versatility of the nitro group. Following the Suzuki-Miyaura coupling, the nitro group can be readily reduced to an amine, providing a crucial entry point for further diversification.

Reduction of the Nitro Group

The reduction of the nitro group to an aniline is a high-yielding and reliable transformation.

Reduction_Workflow Start Coupled Product (Biaryl-NO2) Reduction Reduction (e.g., H2, Pd/C or SnCl2) Start->Reduction Amine Biaryl Amine (Biaryl-NH2) Reduction->Amine Derivatization Further Derivatization (Amide Coupling, etc.) Amine->Derivatization

Caption: Post-coupling reduction workflow.

Protocol 2: Reduction of the Nitro-Biaryl Intermediate

This protocol outlines a standard procedure for the reduction of the nitro group using palladium on carbon.

Materials:

  • Nitro-biaryl compound (from Protocol 1)

  • Palladium on carbon (10% Pd/C, ~5-10 mol% Pd)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the nitro-biaryl compound in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (typically a balloon or at a set pressure) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-biaryl product, which can often be used without further purification or can be recrystallized.[12]

Applications in Kinase Inhibitor Synthesis

The 2-amino-4-methoxy-biaryl scaffold derived from this building block is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[7] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer.[13] The aniline nitrogen and the methoxy oxygen can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

For instance, this building block is instrumental in synthesizing precursors for inhibitors of kinases such as Janus kinases (JAKs) or casein kinase 2 (CSNK2A).[7][14] The general strategy involves the Suzuki coupling to install the desired aryl or heteroaryl group, followed by the nitro reduction, and subsequent elaboration of the resulting amine to complete the inhibitor pharmacophore.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[4] Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a highly valuable and strategic building block for pharmaceutical research and development. Its unique substitution pattern allows for the efficient construction of complex biaryl scaffolds via the Suzuki-Miyaura coupling. The true synthetic power of this reagent is realized in the subsequent, reliable transformation of the ortho-nitro group into an amine, which serves as a versatile handle for introducing further molecular complexity. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively incorporate this reagent into their synthetic campaigns, accelerating the discovery of novel therapeutic agents.

References

Application Notes & Protocols: N-Arylation with (4-Methoxy-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Arylamine moieties are prevalent structural motifs in a vast array of biologically active molecules and functional materials.[1] Among the myriad of methods developed for C-N bond formation, transition metal-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile tools.[2][3][4] This guide focuses on the N-arylation reaction using a specific, highly useful building block: (4-Methoxy-2-nitrophenyl)boronic acid .

This compound is an aromatic boronic acid derivative featuring an electron-withdrawing nitro group at the ortho-position and an electron-donating methoxy group at the para-position.[5] This substitution pattern makes it a valuable reagent in medicinal chemistry for constructing complex molecular architectures, often serving as a precursor in the development of anticancer agents.[5] Its utility is primarily demonstrated in two major classes of N-arylation reactions: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Chan-Lam-Evans (CLE) coupling.[5][6][7]

This document provides a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed experimental protocols for effectively utilizing this compound in N-arylation reactions.

Mechanistic Considerations: Palladium vs. Copper Catalysis

The choice between a palladium or copper catalyst is a critical decision that dictates the reaction setup, substrate scope, and overall conditions. Both catalytic systems are highly effective but operate through distinct mechanisms.

Palladium-Catalyzed Suzuki-Miyaura N-Arylation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and has been adapted for C-N bond formation.[3][4] The catalytic cycle, illustrated below, is generally believed to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl halide (or triflate) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically requiring a base to activate the boronic acid and form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The newly coupled arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[2][8]

The rate-limiting step can vary, but reductive elimination is often crucial and influenced by the steric and electronic properties of the ligands on the palladium center.[8]

G pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar-Pd(II)L₂(X) pd0->pd2_halide Oxidative Addition pd2_amido Ar-Pd(II)L₂(NR¹R²) pd2_halide->pd2_amido Ligand Exchange (Amine Binding) pd2_amido->pd0 product Ar-NR¹R² (Product) pd2_amido->product Reductive Elimination start Catalytic Cycle input1 Ar-X (Aryl Halide) input2 R¹R²NH (Amine) input3 Base

Figure 1. Simplified Catalytic Cycle for Pd-Catalyzed N-Arylation.
Copper-Catalyzed Chan-Lam-Evans (CLE) N-Arylation

The Chan-Lam-Evans reaction is a powerful alternative that couples amines with boronic acids, often under milder, aerobic conditions.[7][9] Unlike palladium catalysis, which typically requires an aryl halide, the CLE reaction directly utilizes the boronic acid as the aryl source. The mechanism is still a subject of research, but a widely accepted pathway involves a Cu(II) active species.[10][11][12]

  • Ligand Exchange: The amine and the arylboronic acid coordinate to the Cu(II) center.

  • Transmetalation: The aryl group is transferred from boron to copper.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from a proposed Cu(III) intermediate or through other pathways, yielding the arylamine product and a Cu(I) species.[13]

  • Reoxidation: The Cu(I) is reoxidized to the active Cu(II) state, often by atmospheric oxygen, to complete the catalytic cycle.[2]

This reliance on an oxidant (like air) is a key differentiator from the strictly anaerobic conditions required for most palladium-catalyzed systems.

G cu2 Cu(II)L₂ cu2_complex [L₂Cu(II)(NR¹R²)(Ar)] cu2->cu2_complex Ligand Exchange & Transmetalation cu1 Cu(I)L cu2_complex->cu1 product Ar-NR¹R² (Product) cu2_complex->product Reductive Elimination cu1->cu2 Reoxidation start Catalytic Cycle input1 ArB(OH)₂ input2 R¹R²NH input3 Oxidant (e.g., Air)

Figure 2. Simplified Catalytic Cycle for Cu-Catalyzed N-Arylation.

Key Reaction Parameters & Optimization

Successful N-arylation requires careful optimization of several parameters. The specific electronic nature of this compound—with its competing electron-donating and -withdrawing groups—makes this optimization crucial.

ParameterPalladium-Catalyzed (Suzuki-Miyaura)Copper-Catalyzed (Chan-Lam-Evans)Rationale & Key Insights
Catalyst Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[14]Cu(OAc)₂, CuI, Cu(OTf)₂.[12][15][16]Pd: Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination. Cu: Simple copper salts are often sufficient. Ligands like 1,10-phenanthroline can accelerate the reaction.[10][15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃.Often requires a weaker base like Et₃N, pyridine, or can sometimes proceed base-free.[12][15][17]Pd: A base is essential for forming the boronate species for transmetalation. Cu: The role of the base is more complex; strong bases can sometimes inhibit the reaction. Base-free conditions have been developed.[12][15]
Solvent Anhydrous, degassed polar aprotic solvents: Toluene, Dioxane, DMF.[18]Protic or polar aprotic solvents: MeOH, EtOH, DCM, DMSO.[12][19][20]Pd: Requires anhydrous and oxygen-free conditions to prevent catalyst deactivation. Cu: More tolerant to air and moisture. Protic solvents like methanol can be effective.[12][20]
Temperature Typically elevated temperatures (80–120 °C).[18]Often proceeds at room temperature or with gentle heating (RT to 80 °C).[7][17][21]CLE couplings are known for their mild temperature profiles, which can be advantageous for sensitive substrates.[7]
Atmosphere Strictly inert (Argon or Nitrogen).[18]Air or Oxygen is often beneficial or required for catalyst turnover.[2][21]This is a fundamental operational difference. CLE reactions are often run in flasks open to the air.[15][21]

Experimental Protocols

The following protocols provide a general framework for conducting N-arylation reactions. Note: These are starting points and may require optimization for specific amine substrates.

General Experimental Workflow
Figure 3. General Laboratory Workflow for N-Arylation Reactions.
Protocol 1: Palladium-Catalyzed N-Arylation of an Aniline Derivative

This protocol is adapted for a typical Buchwald-Hartwig type amination.[18]

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed Toluene (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, this compound, aniline derivative, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation of an Aliphatic Amine

This protocol is based on typical Chan-Lam-Evans conditions, which are often milder and more operationally simple.[7][19]

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (1.5 equiv)

  • Copper(II) Acetate (Cu(OAc)₂, 10 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Methanol (0.2 M)

Procedure:

  • To a round-bottom flask equipped with a stir bar, add this compound, Cu(OAc)₂, and methanol.

  • Stir the mixture at room temperature. The flask can be left open to the air.

  • Add the aliphatic amine and triethylamine to the stirring solution.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction may turn a deep blue or green color.

  • Upon completion (typically 4-18 hours), concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (Pd).Ensure strictly anaerobic and anhydrous conditions. Use a fresh bottle of solvent and high-purity reagents. Consider a more active precatalyst/ligand system.
Low reaction temperature.Increase the temperature in 10 °C increments.
Inappropriate base (Cu).For CLE, try running the reaction with a different base (e.g., pyridine) or without a base, as strong bases can be inhibitory.[12]
Formation of Phenol Side Product Protodeboronation of the boronic acid.Ensure the reaction medium is not overly acidic. Use a milder base. For Pd-catalysis, ensure the base is sufficiently anhydrous.
Formation of Biaryl Side Product (Homocoupling) Oxidative homocoupling of the boronic acid.For CLE, this can occur with excess oxidant or prolonged reaction times. For Suzuki, ensure the inert atmosphere is maintained.
Low Yield with Sterically Hindered Amines Steric hindrance slowing the coupling step.For Pd-catalysis, switch to a bulkier, more active ligand like BrettPhos.[18] Increase reaction temperature and time.

Applications in Drug Development

The 2-nitro-4-methoxyaniline scaffold synthesized using this boronic acid is a key intermediate in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized. This allows for the rapid construction of diverse chemical libraries for screening. For instance, this building block has been directly used in the synthesis of precursors for anticancer drugs, highlighting its importance in creating complex molecules with potential therapeutic value.[5]

Conclusion

N-arylation using this compound is a versatile and powerful method for synthesizing valuable arylamine intermediates. By understanding the fundamental mechanistic differences between palladium and copper catalysis, researchers can select the optimal conditions for their specific nitrogen-based nucleophile. The choice of catalyst, base, solvent, and atmosphere are all critical parameters that must be carefully considered and optimized. The protocols provided herein serve as a robust starting point for researchers and drug development professionals aiming to incorporate this valuable building block into their synthetic strategies.

References
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PubMed Central (PMC). [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]

  • Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. ResearchGate. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ResearchGate. [Link]

  • N-Arylation Reaction of 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction Using Cu@Phen@MGO Catalyst. ResearchGate. [Link]

  • Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature. Chemical Communications (RSC Publishing). [Link]

  • An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids Using Copper-Exchanged Fluorapatite. The Journal of Organic Chemistry - ACS Publications. [Link]

  • N-arylation of aniline 50 with phenyl boronic acid. ResearchGate. [Link]

  • Copper-Catalyzed Arylation with Boronic Acids for the Synthesis of N1-Aryl Purine Nucleosides. ResearchGate. [Link]

  • Copper-Catalyzed N-Arylation of Tautomerizable Heterocycles with Boronic Acids and Its Application to Synthesis of Oxygenated Carbazoles. ResearchGate. [Link]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. [Link]

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. MDPI. [Link]

  • ORGANIC CHEMISTRY. RSC Publishing. [Link]

  • Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. MDPI. [Link]

  • Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. PubMed. [Link]

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au. [Link]

  • Boron-catalysed transition-metal-free arylation and alkenylation of allylic alcohols with boronic acids. PubMed Central (PMC). [Link]

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. [Link]

  • 4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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  • Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. [Link]

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Application Notes and Protocols: Synthesis of Heterocyclic Compounds from (4-Methoxy-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methoxy-2-nitrophenyl)boronic acid is a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds.[1] Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group ortho to the boronic acid moiety, offers distinct reactivity and strategic advantages in medicinal chemistry and materials science.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of medicinally relevant heterocyclic compounds. We will delve into key synthetic strategies, including palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling, and provide detailed, field-proven protocols. Furthermore, we will explore the subsequent reductive cyclization of the nitro group, a pivotal step in the formation of various nitrogen-containing heterocycles.

Introduction: The Strategic Advantage of this compound

The strategic placement of the nitro and methoxy groups on the phenylboronic acid scaffold imparts a unique chemical personality to the molecule. The electron-withdrawing nitro group enhances the electrophilicity of the boronic acid, influencing its reactivity in cross-coupling reactions.[1] Conversely, the para-methoxy group modulates the electronic properties of the aromatic ring.[1] This electronic push-pull system is not merely a passive feature; it is a critical element that can be exploited for subsequent chemical transformations.

The most significant strategic advantage lies in the ortho-nitro group. Following its participation in carbon-carbon or carbon-heteroatom bond formation, the nitro group can be readily reduced to an amino group.[2] This newly formed amine, positioned proximal to the newly installed substituent, serves as a perfect handle for intramolecular cyclization, leading to the formation of a wide array of fused heterocyclic systems. This two-stage approach—cross-coupling followed by reductive cyclization—is a powerful and convergent strategy for the rapid assembly of complex molecular architectures, which are often the core of pharmacologically active compounds.[1][3]

Core Synthetic Strategies and Mechanistic Insights

Two primary cross-coupling methodologies are central to the utilization of this compound for heterocyclic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N bond formation.

2.1. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[4] In the context of our topic, this reaction is employed to couple this compound with various heterocyclic halides, creating a biaryl or heteroaryl-aryl linkage.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heterocyclic halide.

  • Transmetalation: The aryl group from the this compound is transferred from the boron atom to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Coupling cluster_legend Legend Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Het-X Het-Pd(II)-X Het-Pd(II)-X Oxidative Addition->Het-Pd(II)-X Transmetalation Transmetalation Het-Pd(II)-X->Transmetalation (4-MeO-2-NO2Ph)B(OH)2 Base Het-Pd(II)-Ar Het-Pd(II)-Ar Transmetalation->Het-Pd(II)-Ar Reductive Elimination Reductive Elimination Het-Pd(II)-Ar->Reductive Elimination Reductive Elimination->Pd(0) Het-Ar Het Heterocyclic Halide Ar (4-Methoxy-2-nitrophenyl) X Halide (Br, I, Cl)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.2. Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[5] This copper-catalyzed reaction couples boronic acids with N-H or O-H containing compounds, such as amines, amides, and heterocycles with an available N-H proton.[6][7] This approach is particularly advantageous as it can be conducted in the presence of air and at room temperature.[5]

Mechanism: The precise mechanism of the Chan-Lam coupling is still a subject of investigation, but a plausible pathway involves the following steps:

  • Ligand Exchange: The boronic acid reacts with a Cu(II) salt to form a copper-boronate intermediate.

  • Coordination: The N-H containing heterocycle coordinates to the copper center.

  • Reductive Elimination: The aryl group and the heteroatom couple, forming the desired product and a Cu(0) species, which is then re-oxidized to Cu(II) by oxygen in the air.[7]

Chan_Lam_Coupling cluster_legend Legend Cu(II) Cu(II) Ligand Exchange Ligand Exchange Cu(II)->Ligand Exchange (4-MeO-2-NO2Ph)B(OH)2 Cu(II)-O-B(OH)Ar Cu(II)-O-B(OH)Ar Ligand Exchange->Cu(II)-O-B(OH)Ar Coordination Coordination Cu(II)-O-B(OH)Ar->Coordination Het-NH [Het-NH]-Cu(II)-O-B(OH)Ar [Het-NH]-Cu(II)-O-B(OH)Ar Coordination->[Het-NH]-Cu(II)-O-B(OH)Ar Reductive Elimination Reductive Elimination [Het-NH]-Cu(II)-O-B(OH)Ar->Reductive Elimination Cu(0) Cu(0) Reductive Elimination->Cu(0) Het-N-Ar Cu(0)->Cu(II) O2 (air) Het-NH N-H containing Heterocycle Ar (4-Methoxy-2-nitrophenyl)

Caption: Plausible catalytic cycle for the Chan-Lam C-N coupling reaction.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

3.1. Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(4-Methoxy-2-nitrophenyl)pyridine

This protocol details the synthesis of a key biaryl intermediate, which can be further elaborated into more complex heterocyclic systems.

Materials:

  • 2-Bromopyridine

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add 2-bromopyridine (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki couplings.
Base K₂CO₃Facilitates the transmetalation step.[4]
Solvent Dioxane/WaterA common solvent system for Suzuki reactions, promoting solubility of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
3.2. Protocol 2: Chan-Lam Coupling for the Synthesis of 1-(4-Methoxy-2-nitrophenyl)-1H-benzimidazole

This protocol outlines the synthesis of an N-arylated benzimidazole, a common scaffold in medicinal chemistry.[8][9]

Materials:

  • Benzimidazole

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add benzimidazole (1.0 equiv), this compound (1.5 equiv), and copper(II) acetate (1.1 equiv).

  • Add dichloromethane (DCM) as the solvent, followed by pyridine (2.0 equiv).

  • Stir the reaction mixture at room temperature, open to the air, for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate).

Parameter Condition Rationale
Catalyst Cu(OAc)₂A common and effective copper catalyst for Chan-Lam couplings.[5]
Base/Ligand PyridineActs as a base and can also serve as a ligand to stabilize the copper catalyst.
Solvent DCMA common organic solvent that dissolves the reactants.
Atmosphere AirOxygen from the air is required for the re-oxidation of Cu(0) to Cu(II) in the catalytic cycle.[7]
Reductive Cyclization: The Gateway to Fused Heterocycles

The nitro group in the products from the Suzuki-Miyaura or Chan-Lam coupling is a versatile precursor to a range of fused heterocyclic systems. The key transformation is the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization.

4.1. General Protocol for Nitro Group Reduction

A common and effective method for the reduction of the nitro group in the presence of a boronic acid or other sensitive functional groups is catalytic hydrogenation.[2]

Materials:

  • Nitro-substituted aryl compound (from Protocol 1 or 2)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the nitro-substituted aryl compound in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Seal the flask and purge with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the alcohol solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino compound. This product is often used in the next step without further purification.

4.2. Application in Heterocycle Synthesis: Synthesis of Phenothiazines

Phenothiazines are an important class of heterocyclic compounds with a broad range of biological activities.[10][11] The synthesis can be achieved through a reductive cyclization strategy.

Workflow for Phenothiazine Synthesis:

  • Chan-Lam Coupling: Couple this compound with a 2-aminothiophenol derivative.

  • Reductive Cyclization: The resulting 2-(2-aminophenylthio)-5-methoxynitrobenzene can then be subjected to reductive cyclization conditions. The reduction of the nitro group to an amine is followed by an intramolecular cyclization to form the phenothiazine core.

Phenothiazine_Synthesis (4-MeO-2-NO2Ph)B(OH)2 (4-MeO-2-NO2Ph)B(OH)2 Chan-Lam Coupling Chan-Lam Coupling (4-MeO-2-NO2Ph)B(OH)2->Chan-Lam Coupling 2-Aminothiophenol Cu(OAc)2 Intermediate Intermediate Chan-Lam Coupling->Intermediate Reductive Cyclization Reductive Cyclization Intermediate->Reductive Cyclization Pd/C, H2 Phenothiazine Derivative Phenothiazine Derivative Reductive Cyclization->Phenothiazine Derivative

Caption: Synthetic workflow for the preparation of phenothiazine derivatives.

4.3. Application in Heterocycle Synthesis: Synthesis of Carbazoles

Carbazoles are another important class of nitrogen-containing heterocycles. A powerful method for their synthesis is the Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls.[12][13]

Workflow for Carbazole Synthesis:

  • Suzuki-Miyaura Coupling: Couple this compound with a suitable bromo- or iodobenzene derivative.

  • Reductive Cyclization (Cadogan Reaction): The resulting 2-nitrobiphenyl derivative is then treated with a reducing agent, such as triphenylphosphine, which mediates the deoxygenation of the nitro group and subsequent cyclization to afford the carbazole.[12]

Carbazole_Synthesis (4-MeO-2-NO2Ph)B(OH)2 (4-MeO-2-NO2Ph)B(OH)2 Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling (4-MeO-2-NO2Ph)B(OH)2->Suzuki-Miyaura Coupling Aryl Halide Pd Catalyst 2-Nitrobiphenyl Derivative 2-Nitrobiphenyl Derivative Suzuki-Miyaura Coupling->2-Nitrobiphenyl Derivative Reductive Cyclization Reductive Cyclization 2-Nitrobiphenyl Derivative->Reductive Cyclization P(Ph)3 Carbazole Derivative Carbazole Derivative Reductive Cyclization->Carbazole Derivative

Caption: Synthetic workflow for the preparation of carbazole derivatives.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide variety of heterocyclic compounds. By leveraging well-established cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam couplings, researchers can efficiently construct key aryl-heteroaryl and N-aryl bonds. The strategic placement of the ortho-nitro group provides a convenient handle for subsequent reductive cyclization, opening up avenues to complex fused heterocyclic systems of significant interest in drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of this valuable building block in your research endeavors.

References
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  • Synthetic protocol for phenothiazine derivatives. - ResearchGate.

  • Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing).

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  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC - PubMed Central.

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  • Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles - Organic Reactions.

  • Merging Photoredox and Copper Catalysis: Extending the Chan-Lam Coupling Reaction Scope by.

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The Strategic Role of (4-Methoxy-2-nitrophenyl)boronic Acid in the Synthesis of Advanced JAK Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of substituted phenylboronic acids, specifically focusing on the potential role of (4-Methoxy-2-nitrophenyl)boronic acid , in the development of Janus Kinase (JAK) inhibitors. As the quest for more selective and potent kinase inhibitors continues, the strategic use of tailored building blocks in synthetic chemistry is paramount. This document elucidates the chemical principles, provides detailed experimental protocols based on established methodologies, and offers insights into the causality behind experimental choices, empowering researchers to leverage these critical reagents in their drug discovery programs.

Introduction: The Convergence of Boronic Acids and Kinase Inhibition

The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling through the JAK-STAT pathway.[1] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[2] Consequently, the development of small-molecule JAK inhibitors has become a major focus in medicinal chemistry.

A common structural motif in many kinase inhibitors is the biaryl scaffold, which often serves as a hinge-binding moiety, mimicking the adenosine ring of ATP.[3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of these C-C bonds, owing to its mild reaction conditions and broad functional group tolerance.[4][5] Boronic acids are the key organoboron reagents in this transformation, and their substitution patterns directly influence the properties of the final inhibitor.[6]

This compound is a valuable building block in this context.[7] The methoxy and nitro substituents provide electronic and steric handles that can be strategically exploited to fine-tune the reactivity of the boronic acid and the biological activity of the resulting inhibitor.

The JAK-STAT Signaling Pathway: A Therapeutic Target

Understanding the underlying biology is crucial for rational drug design. The JAK-STAT pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation P_JAK P-JAK JAK->P_JAK STAT STAT P_JAK->STAT Phosphorylation P_STAT P-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Figure 1: The canonical JAK-STAT signaling pathway.

Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[2] JAK inhibitors function by competing with ATP for the kinase domain's binding site, thereby blocking this signaling cascade.

Role of this compound in Synthesis

The utility of this compound lies in its application in the Suzuki-Miyaura coupling to introduce a substituted phenyl ring into a heterocyclic core, a common strategy in the synthesis of JAK inhibitors.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R1-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl R1-X Transmetal Transmetalation PdII_Diaryl R1-Pd(II)Ln-R2 PdII_Aryl->PdII_Diaryl Transmetalation Boronic R2-B(OH)2 Base Base Transmetal->PdII_Diaryl Boronic->Transmetal Base->Transmetal PdII_Diaryl->Pd0 Reductive Elimination PdII_Diaryl->Pd0 RedElim Reductive Elimination Product R1-R2 RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic and steric properties of the substituents on the phenylboronic acid can significantly impact the reaction.

  • Methoxy Group (para): As an electron-donating group, the methoxy substituent increases the electron density on the phenyl ring, which can facilitate the transmetalation step.

  • Nitro Group (ortho): The strongly electron-withdrawing nitro group deactivates the boronic acid towards transmetalation.[8] Furthermore, its position ortho to the boronic acid group introduces significant steric hindrance, which can make the coupling challenging.[8] This steric effect often necessitates the use of more active catalyst systems and carefully optimized reaction conditions. However, the nitro group can be a valuable synthetic handle for further transformations, such as reduction to an amine, which can then be used to build additional complexity into the molecule.

Representative Protocol: Synthesis of a JAK Inhibitor Precursor via Suzuki-Miyaura Coupling

While a specific JAK inhibitor synthesized directly from this compound is not prominently featured in publicly available literature, we can adapt a protocol from the synthesis of a known JAK inhibitor, Pacritinib , which utilizes a substituted phenylboronic acid. This provides a robust and relevant experimental framework. The following protocol describes the coupling of 2,4-dichloropyrimidine with 3-formylphenylboronic acid, a key step in a patented synthesis of Pacritinib.[8] This can serve as a template for the coupling with this compound, with the understanding that optimization may be required due to the different electronic and steric properties of the latter.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-Dichloropyrimidine≥98%Commercially Available
This compound≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
EthanolAbsoluteCommercially Available
Ethyl AcetateACS GradeCommercially Available
Deionized WaterIn-house
Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: Combine reactants, catalyst, base, and solvents in a flask. Start->Setup Inert Inert Atmosphere: Purge with Nitrogen. Setup->Inert Reaction Reaction: Heat at 80°C with stirring. Inert->Reaction Workup Workup: Cool, filter, and concentrate. Reaction->Workup Purification Purification: Wash with ethyl acetate. Workup->Purification End End Product Purification->End

Figure 3: General experimental workflow for the Suzuki-Miyaura coupling.

Detailed Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dichloropyrimidine (1.0 eq.), this compound (1.1 eq.), and sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a mixture of toluene and absolute ethanol (e.g., 1:1 v/v) to the flask.

  • Catalyst Addition: Add triphenylphosphine (0.2 eq.) and palladium(II) acetate (0.04 eq.) to the reaction mixture.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid residue and wash it with the solvent mixture. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Wash the resulting solid with ethyl acetate to remove impurities. Collect the solid product by filtration and dry under vacuum.

Optimization and Troubleshooting
ParameterRecommended Starting PointOptimization Strategy
Catalyst Pd(OAc)₂ / PPh₃For sterically hindered substrates like the ortho-nitro boronic acid, consider more active catalysts such as Pd(PPh₃)₄ or pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[9]
Base Na₂CO₃Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes improve yields, especially with less reactive coupling partners.
Solvent Toluene/EthanolA mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is often effective. The ratio can be optimized.[9]
Temperature 80°CIncreasing the temperature (e.g., to 100-120°C) may be necessary to drive the reaction to completion, particularly with the sterically hindered boronic acid.

Conclusion and Future Perspectives

This compound and its analogues are indispensable tools in the medicinal chemist's arsenal for the construction of novel JAK inhibitors. The Suzuki-Miyaura coupling provides a reliable and adaptable method for incorporating these building blocks into complex heterocyclic scaffolds. The electronic and steric properties imparted by the substituents on the boronic acid offer a means to modulate both synthetic accessibility and the final biological profile of the target inhibitor. A thorough understanding of the reaction mechanism and a willingness to optimize reaction conditions are key to successfully employing these versatile reagents in the development of the next generation of targeted therapies.

References

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.).
  • Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. (2025). BenchChem.
  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. (2025). BenchChem.
  • Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo. (2025). BenchChem.
  • A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ-generated Pd nanoparticles. (n.d.).
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • Synthetic pathway for fedratinib. (n.d.).
  • Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors. (2020). PubMed.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PubMed Central.
  • This compound|CAS 860034-09-9. (n.d.). BenchChem.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
  • Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. (2018). Semantic Scholar.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023). Ovid.
  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity rel
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PubMed Central.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
  • Tofacitinib synthesis. (n.d.). Wiley Online Library.
  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica.
  • CN114409674B - Synthesis method of JAK inhibitor Pacritinib. (n.d.).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (n.d.). Nanomedicine Research Journal.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

Sources

The Strategic Application of (4-Methoxy-2-nitrophenyl)boronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Functional Materials

(4-Methoxy-2-nitrophenyl)boronic acid is an aromatic boronic acid derivative that has emerged as a crucial building block in the realm of materials science.[1] Its unique structure, featuring a methoxy group at the para-position and a nitro group at the ortho-position of the phenyl ring, imparts specific reactivity and electronic properties that are highly advantageous for the synthesis of complex organic materials.[1] This application note provides an in-depth guide for researchers, scientists, and professionals in drug development on the practical applications of this versatile reagent, with a focus on its role in the synthesis of advanced materials through Suzuki-Miyaura cross-coupling reactions and its potential in the development of novel sensor technologies.

The strategic placement of the electron-donating methoxy group and the electron-withdrawing nitro group modulates the electronic and steric characteristics of the molecule.[1] This fine-tuning of its properties makes this compound a valuable component in the design of functional materials with tailored optical, electronic, and sensing capabilities.

PropertyValueReference
CAS Number 860034-09-9[1][2]
Molecular Formula C₇H₈BNO₅[2]
Molecular Weight 196.96 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 158-161°C[1]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in materials science lies in its utility as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures that form the backbone of many advanced materials, including conjugated polymers for organic electronics and functional dyes.[4]

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex. The key steps include the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.[1][5] The presence of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[5]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Boronic_Acid_Activation Ar'B(OR)3- Boronic_Acid_Activation->Transmetalation Base Base Base->Boronic_Acid_Activation ArX Ar-X ArX->Oxidative_Addition Ar'B(OH)2 (4-Methoxy-2-nitrophenyl) boronic acid Ar'B(OH)2->Boronic_Acid_Activation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 5 mL of toluene. Stir for 10 minutes until a homogeneous solution is formed.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add 20 mL of toluene and 5 mL of degassed water to the reaction flask.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.

  • Reaction: Attach a condenser to the flask and heat the mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents the oxidation and deactivation of the catalyst.

  • Base: Potassium carbonate is a commonly used base in Suzuki couplings. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[5]

  • Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and promotes the catalytic cycle.

  • Solvent System: The toluene/water biphasic system is effective for many Suzuki couplings. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.

Emerging Application: Chemical Sensor Development

The boronic acid functional group is known for its ability to reversibly bind with diols, such as those found in saccharides (sugars), to form stable cyclic boronate esters.[6][7] This interaction forms the basis for the development of chemical sensors for carbohydrate detection.[1] this compound can be incorporated into larger molecular frameworks, such as fluorescent dyes or polymers, to create sensors where the binding event with a saccharide leads to a detectable change in an optical or electrochemical signal.[6]

The electron-withdrawing nitro group can influence the Lewis acidity of the boron atom, potentially affecting the binding affinity and selectivity towards different saccharides. The methoxy group can be used to tune the solubility and photophysical properties of the sensor molecule.

Sensor_Mechanism cluster_0 Analyte Binding cluster_1 Signal Transduction Boronic_Acid (4-Methoxy-2-nitrophenyl) boronic acid derivative Boronate_Ester Cyclic Boronate Ester Boronic_Acid->Boronate_Ester + Diol Diol Saccharide (Diol) Diol->Boronate_Ester Signal_Change Change in Fluorescence or Electrochemical Signal Boronate_Ester->Signal_Change Leads to

Figure 2: General mechanism of a boronic acid-based saccharide sensor.

While specific protocols for sensor fabrication using this compound are highly dependent on the desired sensor platform and target analyte, the fundamental steps would involve:

  • Synthesis of the Sensor Molecule: Covalently linking this compound to a signal-generating moiety (e.g., a fluorophore) via a Suzuki coupling or other synthetic transformations.

  • Immobilization (Optional): Attaching the sensor molecule to a solid support, such as a polymer film or nanoparticle surface.

  • Characterization and Calibration: Testing the response of the sensor to varying concentrations of the target saccharide to determine its sensitivity and selectivity.

Future Outlook in Organic Electronics

The synthesis of novel organic semiconductors is a driving force in the advancement of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[8] The ability to construct complex π-conjugated systems through methods like the Suzuki-Miyaura coupling is paramount in this field. This compound serves as a valuable building block for introducing specific electronic and steric properties into these materials. The nitro and methoxy groups can be used to tune the energy levels (HOMO/LUMO) of the resulting molecules, which is a critical factor in determining their performance in electronic devices. Further research into the incorporation of this building block into novel organic semiconductors could lead to materials with enhanced charge transport properties, improved stability, and tailored emission characteristics.

Conclusion

This compound is a powerful and versatile reagent in the materials scientist's toolbox. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the synthesis of a wide array of complex organic materials with tailored properties. Furthermore, its inherent ability to interact with diols opens up exciting possibilities for the development of advanced chemical sensors. The continued exploration of this building block in the synthesis of novel functional materials is poised to contribute significantly to advancements in organic electronics and sensor technology.

References

  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with... - ResearchGate. [Link]

  • This compound | C7H8BNO5 | CID 44119590 - PubChem. [Link]

  • Electrochemical sensing using boronic acids - PubMed. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. [Link]

  • Organic materials for organic electronic devices - ResearchGate. [Link]

Sources

experimental setup for microwave-assisted Suzuki coupling with (4-Methoxy-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Microwave-Assisted Suzuki Coupling with (4-Methoxy-2-nitrophenyl)boronic Acid

Introduction: Accelerating Biaryl Synthesis in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds to create biaryl structures, a common and vital motif in pharmaceuticals and functional materials.[1][2] The reaction's value is enhanced by its generally mild conditions, tolerance for a wide array of functional groups, and the low toxicity of its boronic acid reagents.[1] In the fast-paced environment of drug development, efficiency is paramount. Microwave-assisted synthesis has emerged as a transformative technology, offering rapid, uniform heating that dramatically reduces reaction times from hours to mere minutes, often leading to cleaner reactions and improved yields.[3][4][5]

This guide provides a detailed protocol and expert insights for the microwave-assisted Suzuki coupling of a challenging, electron-deficient substrate: this compound. The presence of a strong electron-withdrawing nitro group ortho to the boronic acid presents specific challenges, including a potential decrease in reactivity and an increased risk of side reactions like protodeboronation.[6][7] This application note will navigate these complexities, providing researchers with a robust framework for success.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds through a well-established palladium-catalyzed cycle. A comprehensive understanding of this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three key steps:

  • Oxidative Addition : A low-valent Palladium(0) species inserts into the bond of an organic halide (Ar-X), forming a Pd(II) complex.[8][9]

  • Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which is essential for this step to proceed.[2][9][10]

  • Reductive Elimination : The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8][11]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product_out Ar-Ar' RedElim->Product_out center ArX_in Ar-X ArX_in->OxAdd ArBOH_in Ar'-B(OH)₂ + Base ArBOH_in->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise in Practice: Rationale for Component Selection

The success of this coupling hinges on the synergistic interplay of the catalyst, base, and solvent, especially when dealing with a deactivated substrate like this compound.

  • Catalyst System (Palladium Source & Ligand) : The active catalyst is a Pd(0) species, which can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[1] The ligand is not merely a spectator; it stabilizes the palladium center and modulates its reactivity. For electron-deficient boronic acids, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[10][12] They accelerate both the oxidative addition and the rate-limiting reductive elimination, preventing catalyst decomposition and byproduct formation.[1]

  • Base : The base is critical for activating the boronic acid.[10] Without it, the transmetalation step is prohibitively slow. The choice of base affects the concentration of the active boronate species. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[3][4] For challenging substrates, a stronger base like cesium carbonate (Cs₂CO₃) or K₃PO₄ may be necessary to increase the rate of transmetalation.[13][14] However, overly strong bases can promote unwanted side reactions.

  • Solvent System : Microwave heating requires a polar solvent or solvent mixture to efficiently absorb microwave energy. Aqueous mixtures, such as 1,4-dioxane/water, ethanol/water, or THF/water, are ideal.[3][4] The water component not only aids in microwave absorption but also helps to dissolve the inorganic base, facilitating its role in the catalytic cycle. The organic solvent ensures the solubility of the aryl halide and the boronic acid.

  • Microwave Parameters : Microwave reactors provide precise control over temperature and pressure. Rapid heating to the target temperature minimizes the time the reaction mixture spends at intermediate temperatures where side reactions might occur.[3] A typical temperature range for Suzuki couplings is 100-140°C, with reaction times of 5-20 minutes.[3][4]

Optimized Protocol for Microwave-Assisted Synthesis

This protocol details a robust method for the coupling of an aryl bromide with this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents to Microwave Vial B 2. Add Solvent & Stir Bar A->B C 3. Purge with Inert Gas & Seal B->C D 4. Place in Microwave Reactor C->D E 5. Irradiate at 120°C for 15 min D->E F 6. Cool to Room Temperature E->F G 7. Quench & Extract with Ethyl Acetate F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Column Chromatography H->I

Experimental workflow for microwave-assisted Suzuki coupling.

Materials and Equipment

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2-3 equiv)

  • Degassed Solvent Mixture (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

  • Standard laboratory glassware for work-up

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure

  • Reaction Setup : To a 10 mL microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (e.g., 0.03 mmol), and K₂CO₃ (2.0 mmol).[15]

  • Solvent Addition : Add 5 mL of the degassed 1,4-dioxane/water (4:1) solvent mixture to the vial.

  • Inert Atmosphere : Seal the vial with a cap. If possible, evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure anaerobic conditions, which helps prevent catalyst degradation and homocoupling side reactions.[1][11]

  • Microwave Irradiation : Place the sealed vial into the microwave reactor cavity. Irradiate the mixture with stirring at a set temperature of 120°C for 15 minutes.[3][4] The microwave's power will automatically adjust to maintain the target temperature.

  • Cooling : After the irradiation is complete, allow the vial to cool to room temperature (typically aided by a compressed air stream in the reactor).

  • Work-up : Open the vial and transfer the contents to a separatory funnel. Add 15 mL of water and extract the product with ethyl acetate (3 x 20 mL).[1][16]

  • Drying and Concentration : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[16]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Data Summary and Self-Validation

For a reaction to be trustworthy, it must be verifiable. In-process controls are essential for monitoring reaction progress and ensuring the identity of the final product.

Table 1: Representative Conditions for Optimization

Parameter Condition 1 Condition 2 (Recommended) Condition 3
Catalyst Pd(OAc)₂/SPhos (2 mol%) Pd(PPh₃)₄ (3 mol%) XPhos Pd G4 (2 mol%)
Base K₂CO₃ (2 equiv) K₂CO₃ (2 equiv) K₃PO₄ (3 equiv)
Solvent Toluene/H₂O (5:1) Dioxane/H₂O (4:1) THF/H₂O (4:1)
Temperature 110 °C 120 °C 120 °C
Time 20 min 15 min 15 min

| Expected Yield | Moderate | Good to Excellent | Excellent |

Trustworthiness: Monitoring the Reaction

  • Thin-Layer Chromatography (TLC) : This is a simple and rapid method to qualitatively monitor the reaction.[17] Spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.

  • LC-MS / NMR Spectroscopy : For more quantitative analysis, a small aliquot of the reaction mixture can be diluted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the desired product and assess purity.[18] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the conversion of starting materials to product over time.[19][20]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low temperature- Use a more active catalyst/ligand system (e.g., one with a Buchwald ligand like SPhos).- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature in 10°C increments.
Protodeboronation - Presence of excess water or protic sources- Harsh basic conditions- Ensure solvents are properly degassed but not overly wet.- Use a milder base (e.g., K₂CO₃) or reduce the number of equivalents.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction vessel- Ensure the reaction mixture and vessel are thoroughly purged with an inert gas (Ar or N₂).[11]
Dehalogenation of Aryl Halide - Palladium-hydride species formation- Switch to a different ligand system (e.g., bulky biarylphosphine ligands).- Use a non-protic solvent system if feasible.[12]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Base Selection for (4-Methoxy-2-nitrophenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and optimized protocols for reactions involving (4-methoxy-2-nitrophenyl)boronic acid. The unique substitution pattern of this reagent presents specific challenges, primarily related to steric hindrance and electronic effects, making base selection a critical parameter for success.

The Ortho-Nitro Enigma: Understanding the Core Challenges

This compound is a valuable building block for synthesizing 2-nitrobiaryl scaffolds, which are precursors to a host of important molecules in medicinal chemistry and materials science.[1] However, its structure presents a classic challenge in cross-coupling chemistry. The ortho-nitro group creates a difficult combination of steric and electronic effects that must be carefully managed.

  • Electronic Effects : The potent electron-withdrawing nature of the nitro group significantly increases the Lewis acidity of the boronic acid (lowering its pKa).[2] While this can influence reactivity, it also makes the C-B bond highly susceptible to premature cleavage in the presence of a base, a side reaction known as protodeboronation .[3][4]

  • Steric Hindrance : The bulky nitro group adjacent to the boronic acid moiety physically obstructs the palladium catalyst's approach. This impediment dramatically slows the crucial transmetalation step of the catalytic cycle, often leading to low yields and sluggish reactions.[5][6]

These two factors are in constant opposition: conditions strong enough to overcome steric hindrance may be harsh enough to cause significant protodeboronation. Optimizing the base is therefore a delicate balancing act.

G cluster_0 Challenges of this compound cluster_1 Consequences in Suzuki-Miyaura Coupling Reagent This compound Electronic Electronic Effects (ortho-Nitro Group) Reagent->Electronic Steric Steric Hindrance (ortho-Nitro Group) Reagent->Steric Protodeboronation Increased Risk of Protodeboronation Electronic->Protodeboronation Electron-withdrawing nature destabilizes C-B bond SlowTransmetalation Slow Transmetalation Step Steric->SlowTransmetalation Bulky group blocks Pd-catalyst access

Diagram 1: Interplay of steric and electronic effects.

Frequently Asked Questions (FAQs) on Base Selection

Q1: What is the primary role of the base in a Suzuki-Miyaura reaction?

The base is essential for the transmetalation step. It activates the boronic acid by coordinating to the empty p-orbital of the boron atom, forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[7][8] This boronate species is much more reactive and readily transfers its aryl group to the palladium(II) center, driving the catalytic cycle forward.[9][10]

Q2: Why is base selection so critical for this compound?

As highlighted above, the choice of base directly mediates the conflict between overcoming steric hindrance and preventing protodeboronation.

  • A base that is too strong or too aqueous can accelerate the undesired protodeboronation side reaction, cleaving the C-B bond and forming 4-methoxy-2-nitrotoluene, thus consuming the starting material.[11][12]

  • A base that is too weak may not form the boronate complex efficiently, resulting in a stalled or extremely slow transmetalation step, leading to low or no product formation.[13]

Q3: Which bases are recommended as a starting point for this substrate?

For challenging, sterically hindered, and electron-deficient substrates like this, moderately strong inorganic bases are often the most reliable starting point.

  • Potassium Phosphate (K₃PO₄): This is frequently the base of choice for difficult couplings. It provides sufficient basicity to promote the reaction while often minimizing side reactions like protodeboronation.[13][14]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can be effective when weaker bases fail to promote the reaction.[14]

  • Potassium Carbonate (K₂CO₃): A standard, milder, and cost-effective base suitable for many Suzuki reactions, often used in aqueous solvent mixtures.[14]

Q4: When should I consider stronger bases or alternative base types?

If reactions with K₃PO₄ or Cs₂CO₃ are sluggish and protodeboronation is not the primary issue, a stronger base might be necessary, especially if you are using a particularly unreactive coupling partner. However, proceed with caution. Strong hydroxide bases like NaOH or KOH can be effective but significantly increase the risk of protodeboronation and other side reactions.[8]

Fluoride bases, such as potassium fluoride (KF), can be particularly useful in anhydrous conditions or when the substrate contains base-sensitive functional groups (e.g., esters), as they are generally less harsh.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Slow Transmetalation: The base is too weak to overcome steric hindrance. 2. Catalyst Inactivity: The chosen catalyst/ligand system is not active enough for this hindered substrate. 3. Protodeboronation: The boronic acid is being consumed by a side reaction.1. Screen Bases: Start with K₃PO₄. If the reaction is clean but slow, try a stronger base like Cs₂CO₃.[13][14] 2. Change Catalyst System: Switch to a highly active catalyst system. Bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding G3 or G4 precatalysts are often essential for coupling sterically hindered substrates.[13][15] 3. Use a Boronate Ester: Synthesize and use the more stable pinacol or MIDA ester of the boronic acid. These derivatives release the boronic acid slowly in situ, minimizing its concentration and reducing the rate of protodeboronation.[3][15]
Significant Formation of 4-methoxy-nitrobenzene (Protodeboronation) 1. Base is too strong: The chosen base is too aggressive. 2. High Temperature: Elevated temperatures accelerate protodeboronation.[14] 3. Excess Water: Aqueous conditions can facilitate protonolysis of the C-B bond.[4]1. Switch to a Weaker Base: If using Cs₂CO₃ or a hydroxide, switch to K₃PO₄ or K₂CO₃.[3] 2. Lower Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[3] 3. Use Anhydrous or Low-Water Conditions: Employ a solvent system like dioxane or toluene with minimal water, especially when using bases like K₃PO₄.[16]
Formation of Homocoupling Product (2,2'-Dinitro-4,4'-dimethoxybiphenyl) 1. Presence of Oxygen: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[17] 2. Inefficient Catalyst Reduction: If using a Pd(II) source, its reduction to Pd(0) may be slow, allowing side reactions to occur.1. Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly degassed with an inert gas (Argon or Nitrogen).[15] 2. Use a Pd(0) Source: Start with a Pd(0) precatalyst, such as a Buchwald G3/G4 precatalyst or Pd₂(dba)₃, to bypass the in situ reduction step.[15][17]

Data, Workflows, and Protocols

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
BasepKa (Conjugate Acid in H₂O)Typical SolventsKey Considerations
K₃PO₄ 12.3Toluene, Dioxane, THF (often with a small amount of H₂O)Excellent starting point. Good balance of reactivity while minimizing protodeboronation for hindered substrates.[13][14]
Cs₂CO₃ 10.3Toluene, Dioxane, DMFMore soluble and generally more reactive than K₂CO₃. Effective when weaker bases fail.[14]
K₂CO₃ 10.3Dioxane/H₂O, Toluene/H₂O, ACN/H₂OStandard, cost-effective base. The aqueous conditions can sometimes increase protodeboronation risk.[14]
KF 3.2THF, Dioxane (Anhydrous)Mild base, useful for substrates with base-sensitive functional groups. Less common for hindered couplings but can be effective.[14]
NaOH, KOH ~14-15Dioxane/H₂O, Toluene/H₂OVery strong bases. Use with caution as they can significantly promote protodeboronation and other side reactions.[8]
Decision Workflow for Base Selection

G start Start: Reaction with This compound initial_rxn Initial Test Condition: Base: K₃PO₄ Catalyst: Buchwald Precatalyst Solvent: Dioxane/H₂O (e.g., 10:1) Temp: 80-100 °C start->initial_rxn outcome Analyze Outcome initial_rxn->outcome good_yield Good Yield (>70%) outcome->good_yield Success low_yield Low Yield & Unreacted Starting Material outcome->low_yield Problem protodeboronation Significant Protodeboronation (Nitroanisole by-product) outcome->protodeboronation Problem opt_1 Option 1: Increase Reactivity - Switch to Cs₂CO₃ - Increase Temperature Cautiously - Screen different Buchwald ligands low_yield->opt_1 opt_2 Option 2: Suppress Protodeboronation - Use anhydrous K₃PO₄ in Dioxane - Lower Temperature - Use Boronate Pinacol Ester protodeboronation->opt_2

Diagram 2: A decision workflow for optimizing the base.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. All operations should be performed under an inert atmosphere (Argon or Nitrogen).

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1, 0.1 M concentration relative to aryl bromide)

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[15]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).

  • Work-up: Upon completion (or when no further progress is observed), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-nitrobiaryl product.[14]

References

  • Vertex AI Search, "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction". Accessed December 31, 2025.
  • Vertex AI Search, "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society". Accessed December 31, 2025.
  • BenchChem, "The Ortho-Nitro Enigma: A Technical Guide to its Electronic Effects in Phenylboronic Acid". Accessed December 31, 2025.
  • BenchChem, "A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling". Accessed December 31, 2025.
  • BenchChem, "Technical Support Center: 2-Nitrophenylboronic Acid in Cross-Coupling Reactions". Accessed December 31, 2025.
  • BenchChem, "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Nitrophenylboronic Acid". Accessed December 31, 2025.
  • BenchChem, "comparative study of different bases in Suzuki-Miyaura coupling reactions.". Accessed December 31, 2025.
  • BenchChem, "Technical Support Center: Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid". Accessed December 31, 2025.
  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling". Accessed December 31, 2025.
  • Organic Chemistry Portal, "Suzuki Coupling". Accessed December 31, 2025.
  • BenchChem, "Troubleshooting difficult Suzuki couplings with substituted boronic acids". Accessed December 31, 2025.
  • MDPI, "Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substr
  • BenchChem, "Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
  • Journal of the American Chemical Society, "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion". Accessed December 31, 2025.
  • Wikipedia, "Protodeboron
  • LJMU Research Online, "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion". Accessed December 31, 2025.
  • Reddit, "Diagnosing issues with a failed Suzuki coupling? : r/Chempros". Accessed December 31, 2025.
  • BenchChem, "Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid". Accessed December 31, 2025.

Sources

Technical Support Center: Purification of (4-Methoxy-2-nitrophenyl)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purifying products derived from reactions with (4-methoxy-2-nitrophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. The unique electronic and steric properties of this reagent—stemming from the ortho-nitro and para-methoxy groups—can present specific challenges during product isolation and purification.[1] This resource provides in-depth troubleshooting guides, FAQs, and detailed protocols to help you achieve high purity for your target compounds.

Part 1: Understanding the Core Purification Challenges

The structure of this compound dictates the common impurities and purification hurdles encountered. The electron-withdrawing nitro group enhances the compound's electrophilicity, while the steric bulk ortho to the boronic acid can slow reaction kinetics, potentially leading to incomplete conversion.[2][3] Consequently, the crude product mixture often contains a specific profile of impurities that must be addressed.

Frequently Encountered Impurities:
  • Unreacted this compound: Due to steric hindrance or suboptimal reaction conditions, this starting material can remain.[2][4]

  • Homocoupled Byproducts: Oxygen contamination or catalyst choice can lead to the formation of symmetrical biaryls from the boronic acid.[4]

  • Protodeboronated Starting Material: The boronic acid group can be replaced by a hydrogen atom under certain acidic or basic conditions, especially in the presence of water, leading to 1-methoxy-3-nitrobenzene.[1][4]

  • Residual Palladium Catalyst: Homogeneous palladium catalysts used in cross-coupling reactions can leach into the product, appearing as a fine black or gray solid (palladium black) or remaining as soluble complexes.[5][6]

  • Inorganic Salts: Bases such as K₃PO₄ or Na₂CO₃ are essential for the reaction but must be thoroughly removed during workup.[2][7]

Below is a general workflow for tackling these challenges.

G crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup Quench reaction celite_filt Filtration (e.g., through Celite®) - Removes Pd(0) - workup->celite_filt Remove inorganic salts & water-soluble impurities crude_org Crude Organic Product celite_filt->crude_org Concentrate organic phase chromatography Column Chromatography (Normal or Reverse-Phase) crude_org->chromatography If product is an oil or complex mixture recrystall Recrystallization crude_org->recrystall If product is a crystalline solid scavenger Scavenger Treatment (Pd or Boronic Acid Removal) crude_org->scavenger Optional targeted impurity removal final_product Purified Product chromatography->final_product recrystall->final_product scavenger->chromatography G start Chromatography Issue: Product Streaking / Poor Separation q1 Is the eluent optimized? start->q1 sol_mod Modify Eluent: 1. Add MeOH or AcOH 2. Switch to DCM/MeOH system q1->sol_mod No q2 Is silica acidity the problem? q1->q2 Yes a1_yes Yes a1_no No sol_mod->q1 Re-evaluate deactivate Use deactivated silica or add Et3N to eluent q2->deactivate Yes switch_phase Switch Stationary Phase: 1. Try Reverse-Phase (C18) 2. Consider HILIC for very polar compounds q2->switch_phase No a2_yes Yes a2_no No deactivate->q2 Re-evaluate success Successful Separation switch_phase->success

Sources

Technical Support Center: Managing Homocoupling of (4-Methoxy-2-nitrophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-Methoxy-2-nitrophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this electron-deficient and sterically hindered substrate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive set of frequently asked questions to help you minimize the formation of the undesired homocoupling byproduct, 4,4'-dimethoxy-2,2'-dinitrobiphenyl, and maximize the yield of your desired cross-coupled product.

I. Understanding the Challenge: Why is this compound Prone to Homocoupling?

This compound presents a unique set of challenges in Suzuki-Miyaura coupling due to a combination of electronic and steric factors. The presence of a strongly electron-withdrawing nitro group at the ortho position to the boronic acid moiety significantly deactivates the aryl ring. This deactivation can slow down the crucial transmetalation step in the catalytic cycle.[1]

Simultaneously, the bulky nitro group creates significant steric hindrance around the reaction center, impeding the approach of the boronic acid to the palladium catalyst's coordination sphere.[1][2] This steric clash further disfavors the desired cross-coupling pathway.

These factors create a scenario where the undesired homocoupling of the boronic acid can become a competitive, and sometimes dominant, side reaction. This is particularly prevalent in the presence of oxygen, which can facilitate the oxidation of the active Pd(0) catalyst to Pd(II) species that are known to promote homocoupling.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the homocoupling of this compound?

A1: The primary drivers for homocoupling of this specific boronic acid are its electron-deficient nature and the steric hindrance from the ortho-nitro group. These characteristics can slow the desired cross-coupling reaction, allowing the homocoupling side reaction to become more prominent. The presence of oxygen in the reaction mixture is a major exacerbating factor, as it can promote the formation of Pd(II) species that actively catalyze homocoupling.[3][4]

Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer. How can I confirm its identity?

A2: The homocoupling product of this compound is 4,4'-dimethoxy-2,2'-dinitrobiphenyl. You can confirm its presence using standard analytical techniques. By ¹H NMR spectroscopy, you would expect to see a distinct set of aromatic proton signals corresponding to the symmetrical dimer, which will differ from your starting boronic acid and the desired unsymmetrical cross-coupled product. High-Performance Liquid Chromatography (HPLC) is also an excellent tool for separating and identifying the components of your reaction mixture.[5][6] A peak corresponding to the dimer will have a different retention time than your starting materials and desired product. Mass spectrometry can be used to confirm the molecular weight of the byproduct.

Q3: Can the nitro group itself participate in the coupling reaction?

A3: While there are reports of nitroarenes acting as electrophilic coupling partners in Suzuki-Miyaura reactions, this typically requires specific and often harsh reaction conditions with specialized ligands.[7] In a standard Suzuki coupling where a more reactive electrophile (like an aryl bromide or iodide) is present, the direct involvement of the nitro group as a leaving group is generally not a significant competing reaction.

Q4: Is protodeboronation also a concern with this boronic acid?

A4: Yes, protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, can be a competing side reaction with electron-deficient arylboronic acids.[8] This is often promoted by the presence of water and strong bases. If you observe the formation of 3-methoxy-nitrobenzene as a byproduct, you are likely experiencing protodeboronation.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered when using this compound.

Problem 1: High Levels of Homocoupling Product Observed

  • Potential Cause A: Oxygen in the Reaction Mixture. Oxygen is a known promoter of homocoupling.

    • Solution: Ensure rigorous deoxygenation of your solvent and reaction setup. Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use. Assemble your reaction under a positive pressure of inert gas. The freeze-pump-thaw technique (three cycles) is a highly effective method for removing dissolved oxygen.[9]

  • Potential Cause B: Inappropriate Palladium Catalyst Precursor. Pd(II) precatalysts can directly promote homocoupling before being reduced to the active Pd(0) species.

    • Solution: Utilize a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize the initial concentration of Pd(II). If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), consider adding a small amount of a reducing agent or pre-heating the catalyst, base, and solvent before adding the boronic acid.[4]

  • Potential Cause C: Suboptimal Ligand Choice. Standard ligands like triphenylphosphine may not be effective for this sterically hindered and electron-deficient substrate.

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands such as SPhos and XPhos are often highly effective in promoting the desired cross-coupling with challenging substrates.[10]

  • Potential Cause D: Inefficient Transmetalation. The electronic and steric properties of the boronic acid can lead to a slow transmetalation step.

    • Solution: Use a stronger, non-nucleophilic base to facilitate the formation of the borate species. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[11]

Problem 2: Low or No Yield of the Desired Product

  • Potential Cause A: Catalyst Deactivation. The catalyst may be decomposing under the reaction conditions.

    • Solution: In addition to using bulky ligands that stabilize the catalyst, ensure high-purity reagents and solvents. Monitor the reaction temperature carefully; excessively high temperatures can lead to catalyst decomposition.

  • Potential Cause B: Protodeboronation. The boronic acid may be degrading.

    • Solution: If protodeboronation is suspected, consider using anhydrous conditions. Ensure your base is thoroughly dried. Alternatively, using a milder base like potassium fluoride (KF) can sometimes mitigate this side reaction.[11]

  • Potential Cause C: Poor Solubility of Reagents.

    • Solution: Choose a solvent system that ensures all reagents are well-dissolved at the reaction temperature. Common solvents for challenging Suzuki couplings include dioxane, toluene, and DMF, often with a small amount of water to aid in dissolving the base.[3]

Troubleshooting Logic Flowchart

troubleshooting_flowchart start Low Yield or High Homocoupling with This compound check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen oxygen_yes Yes check_oxygen->oxygen_yes oxygen_no No check_oxygen->oxygen_no check_catalyst What is the palladium source? oxygen_yes->check_catalyst deoxygenate Implement rigorous deoxygenation: - Sparge solvent with Ar/N2 - Use freeze-pump-thaw cycles oxygen_no->deoxygenate deoxygenate->check_catalyst pd0_source Pd(0) (e.g., Pd2(dba)3) check_catalyst->pd0_source pd2_source Pd(II) (e.g., Pd(OAc)2) check_catalyst->pd2_source check_ligand Is a bulky, electron-rich ligand being used? pd0_source->check_ligand use_pd0 Switch to a Pd(0) precatalyst to minimize initial Pd(II) concentration. pd2_source->use_pd0 use_pd0->check_ligand ligand_yes Yes check_ligand->ligand_yes ligand_no No check_ligand->ligand_no check_base Are reaction conditions optimized for slow transmetalation? ligand_yes->check_base use_bulky_ligand Switch to a Buchwald-type ligand (e.g., SPhos, XPhos) to promote reductive elimination and stabilize the catalyst. ligand_no->use_bulky_ligand use_bulky_ligand->check_base optimize_conditions Optimize conditions: - Use a stronger base (K3PO4, Cs2CO3) - Increase temperature cautiously - Screen solvents (Dioxane, Toluene) check_base->optimize_conditions

Caption: Troubleshooting workflow for managing homocoupling.

IV. Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point and may require optimization for your specific aryl halide.

Reagents and Equipment:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl halide, this compound, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration should be around 0.1 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Method for Reaction Monitoring by HPLC

This method can be used to monitor the consumption of starting materials and the formation of the product and homocoupling byproduct.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where all components have reasonable absorbance, for instance, 254 nm or 280 nm. A diode array detector (DAD) is beneficial for observing the full UV spectra of each peak.[6]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Expected Elution Order: Typically, the more polar compounds will elute first. The expected elution order would be: this compound > desired cross-coupled product > homocoupling product (4,4'-dimethoxy-2,2'-dinitrobiphenyl). However, this should be confirmed with standards if available.

V. Mechanistic Considerations

To effectively troubleshoot, it is crucial to understand the competing reaction pathways.

suzuki_vs_homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0_s Pd(0)L2 oxidative_addition Oxidative Addition pd0_s->oxidative_addition ar_x Ar-X ar_x->oxidative_addition ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation boronic_acid (4-Methoxy-2-nitrophenyl)B(OH)2 boronic_acid->transmetalation base Base base->transmetalation ar_pd_ar Ar-Pd(II)-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0_s Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product pd0_h Pd(0)L2 oxidation Oxidation pd0_h->oxidation oxygen O2 oxygen->oxidation pd2 Pd(II) Species oxidation->pd2 homocoupling_step Homocoupling pd2->homocoupling_step boronic_acid_1 (4-Methoxy-2-nitrophenyl)B(OH)2 boronic_acid_1->homocoupling_step boronic_acid_2 (4-Methoxy-2-nitrophenyl)B(OH)2 boronic_acid_2->homocoupling_step homocoupling_step->pd0_h Reductive Elimination dimer Dimer Byproduct homocoupling_step->dimer

Caption: Competing Suzuki-Miyaura and homocoupling pathways.

VI. Data Summary Table

The following table summarizes key parameters and recommended conditions for mitigating homocoupling of this compound.

ParameterStandard Conditions (Prone to Homocoupling)Recommended Conditions (Minimized Homocoupling)Rationale
Palladium Source Pd(OAc)₂, PdCl₂(dppf)Pd₂(dba)₃, Pd(PPh₃)₄Minimizes initial Pd(II) concentration.[4]
Ligand PPh₃ or no specialized ligandSPhos, XPhos, or other bulky biaryl phosphinesStabilizes the catalyst and accelerates reductive elimination.[10]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃ (finely powdered)Stronger, non-nucleophilic bases facilitate transmetalation.[11]
Atmosphere Air or incomplete inertingRigorously deoxygenated (Ar or N₂)Prevents oxidation of Pd(0) to the homocoupling-promoting Pd(II).[9]
Solvent Protic solvents (e.g., ethanol)Anhydrous aprotic solvents (e.g., dioxane, toluene)Can reduce the rate of protodeboronation.[11]
Temperature Potentially too high or too low80-110 °C (optimized)Balances reaction rate with catalyst stability and side reactions.

VII. References

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • PMC - NIH. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • PMC - NIH. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • ResearchGate. (2019). Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers. [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • NIH. (2022). Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation. [Link]

  • PMC - NIH. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • MDPI. (n.d.). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). [Link]

  • ResearchGate. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre- Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. [Link]

  • SciELO. (n.d.). RP-HPLC simultaneous quantification of rutin, avobenzone, and octyl methoxycinnamate in the presence of hydroxypropyl β-cyclode. [Link]

Sources

Technical Support Center: Overcoming Kinetic Barriers in the Suzuki-Miyaura Coupling of (4-Methoxy-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a particularly challenging substrate: (4-Methoxy-2-nitrophenyl)boronic acid. The unique steric and electronic properties of this molecule often lead to sluggish reaction kinetics and undesirable side reactions. This resource is designed to help you navigate these complexities and achieve optimal results in your Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of this compound so challenging?

The difficulty arises from a combination of two factors imparted by the ortho-nitro group:

  • Steric Hindrance: The bulky nitro group adjacent to the boronic acid moiety physically obstructs the approach of the palladium catalyst. This significantly slows down the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to palladium.[1]

  • Electronic Effects: The strongly electron-withdrawing nature of the nitro group decreases the nucleophilicity of the ipso-carbon attached to the boron atom. This electronic deactivation further hinders the transmetalation process.[2]

These combined effects create a high kinetic barrier, often leading to low yields and the prevalence of side reactions.

Q2: What are the primary competing side reactions I should be aware of?

When the desired cross-coupling is slow, two main side reactions become prominent:

  • Protodeborylation: This is the undesired cleavage of the carbon-boron bond, where it is replaced by a carbon-hydrogen bond, converting the boronic acid into 1-methoxy-3-nitrobenzene.[3] This reaction is often catalyzed by the base required for the Suzuki coupling and is particularly problematic for electron-deficient arylboronic acids.[3][4]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (2,2'-dinitro-4,4'-dimethoxybiphenyl). Homocoupling is primarily caused by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), a species that promotes this undesired pathway.[2]

Q3: What is the general strategic approach to improving yields for this type of substrate?

The core strategy is to accelerate the desired cross-coupling reaction so that it outcompetes the side reactions. This is achieved by carefully optimizing four key parameters:

  • Catalyst/Ligand System: This is the most critical factor. Employing highly active catalyst systems with bulky, electron-rich ligands is essential to overcome the steric and electronic barriers.[1]

  • Base Selection: The base must be strong enough to activate the boronic acid for transmetalation but not so strong that it excessively promotes protodeborylation.[1]

  • Reaction Conditions: Temperature, solvent, and reaction time must be finely tuned to find a balance between driving the reaction to completion and minimizing substrate/catalyst decomposition.

  • Reagent Purity and Handling: Ensuring an oxygen-free environment and using high-purity, stable reagents is non-negotiable for reproducible results.[5][6]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Reaction is sluggish, showing low or no conversion to the desired product.
  • Question: My reaction has stalled with significant starting material remaining after several hours. How can I improve the conversion rate?

  • Answer & Rationale: A stalled reaction points directly to an inefficient catalyst system that cannot overcome the high activation energy of this hindered coupling. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] The solution lies in selecting a more potent catalyst and ligand combination.

    • The Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are required.[1][7] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. This active catalyst is better able to undergo oxidative addition with the coupling partner and, crucially, facilitates the difficult transmetalation and reductive elimination steps involving the hindered boronic acid.[1][8]

    • Recommendations:

      • Switch to a Specialized Ligand: Use a modern, highly active ligand designed for challenging substrates.

      • Use a Pre-catalyst: Employ air-stable palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts). These generate the active Pd(0) species cleanly and efficiently in situ, leading to more reproducible results than using separate Pd sources and ligands.[5]

      • Increase Catalyst Loading: For particularly difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can be beneficial.

      • Optimize Temperature: If the catalyst system is appropriate, a modest increase in temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary energy to overcome the kinetic barrier. Monitor carefully for decomposition.[9]

Parameter Recommendation Rationale
Ligand Class Bulky Biarylphosphines(e.g., XPhos, SPhos, RuPhos) Excellent for promoting oxidative addition and reductive elimination.[1]
N-Heterocyclic Carbenes (NHCs)(e.g., IPr, SImes) Offer high thermal stability and strong electron donation, making them effective for hindered substrates.[7]
Palladium Source Pre-catalysts (e.g., XPhos Pd G3)Air-stable, reliable generation of active Pd(0), avoids issues with catalyst activity.[5]
Temperature 80 - 110 °C (Solvent Dependent)Balance between providing sufficient activation energy and preventing thermal degradation of substrates or catalyst.[10]
Issue 2: The primary side product is 1-methoxy-3-nitrobenzene (Protodeborylation).
  • Question: My main impurity is the protodeborylated starting material. What are the key factors to control this side reaction?

  • Answer & Rationale: Protodeborylation is a direct consequence of the boronic acid spending too much time in a reactive, basic environment without undergoing the desired cross-coupling.[3] The strategy is to either make the environment less harsh or to use a more stable form of the boronic acid.

    • The Causality: The reaction is often base-catalyzed and involves a proton source (typically water). A stronger base or higher temperatures can accelerate this undesired pathway.[4]

    • Recommendations:

      • Screen Weaker Bases: Strong bases like NaOH or NaOtBu can be overly aggressive. Switch to milder inorganic bases, which provide sufficient activity for transmetalation while minimizing protodeborylation.

      • Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a direct proton source.[4] Using a finely powdered, anhydrous base (like K₃PO₄) in a rigorously dried solvent can significantly suppress this side reaction.

      • Lower the Temperature: If conversion is reasonable, lowering the reaction temperature can slow the rate of protodeborylation more than the rate of coupling.

      • Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable pinacol or MIDA ester.[3][5] These derivatives are more resistant to protodeborylation and slowly release the active boronic acid in situ, keeping its standing concentration low.

Base Typical Conditions Notes on Application
K₃PO₄ Anhydrous, powdered; Toluene or DioxaneOften the best choice for hindered, sensitive substrates. Minimizes protodeborylation.[1]
Cs₂CO₃ Anhydrous, powdered; Toluene or DioxaneHighly effective, but more expensive. Good alternative to K₃PO₄.[1]
K₂CO₃ Aqueous solution; Dioxane/WaterA common choice, but may promote more protodeborylation than K₃PO₄.[10]
KF Anhydrous; THFA very mild base, can be effective when other bases fail or cause decomposition.

Visualizing the Process and Problems

To better understand the reaction dynamics, the following diagrams illustrate the catalytic cycle, common side reactions, and a logical troubleshooting workflow.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂(X) (Oxidative Addition Product) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂(Ar²) (Transmetalation Product) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Desired Product) trans_complex->product hindrance Steric Hindrance from ortho-NO₂ slows these steps hindrance->pd0 hindrance->trans_complex ar1x Ar¹-X (Aryl Halide) ar1x->oa_complex ar2b Ar²-B(OH)₂ ((4-MeO-2-NO₂)Ph-B(OH)₂) borate [Ar²-B(OH)₃]⁻ ar2b->borate base Base (e.g., K₃PO₄) base->borate borate->trans_complex

Caption: The Suzuki-Miyaura catalytic cycle. For this compound, the sterically demanding ortho-nitro group significantly hinders the Transmetalation and Reductive Elimination steps (highlighted in red).

Side_Reactions sub (4-MeO-2-NO₂)Ph-B(OH)₂ Desired Path Side Reactions cross_coupling Cross-Coupling (with Ar-X, Pd(0)) sub:p1->cross_coupling protodeborylation Protodeborylation (+ H₂O, Base) sub:p2->protodeborylation homocoupling Homocoupling (+ O₂, Pd(II)) sub:p2->homocoupling product Desired Biaryl Product cross_coupling->product proto_product 1-Methoxy-3-nitrobenzene protodeborylation->proto_product homo_product Symmetrical Dimer homocoupling->homo_product

Caption: Key reaction pathways. The desired cross-coupling must be accelerated to outcompete the common side reactions of protodeborylation and homocoupling.

Troubleshooting_Workflow decision decision decision_stalled Reaction Stalled? decision->decision_stalled High % of Starting Materials decision_proto Protodeborylation? decision->decision_proto Protodeborylation Product Observed decision_homo Homocoupling? decision->decision_homo Homocoupling Product Observed start_node Low Yield or No Reaction start_node->decision Analyze Crude Mixture (LCMS, NMR) solution solution solution_catalyst Optimize Catalyst System: 1. Use Bulky Ligand (XPhos, SPhos) 2. Use G3/G4 Pre-catalyst 3. Increase Catalyst Loading 4. Cautiously Increase Temp. decision_stalled->solution_catalyst Yes solution_proto Minimize Protodeborylation: 1. Use Weaker Base (K₃PO₄, KF) 2. Use Anhydrous Conditions 3. Lower Temperature 4. Use Pinacol/MIDA Ester decision_proto->solution_proto Yes solution_homo Prevent Homocoupling: 1. Rigorously Degas Solvents 2. Use Strict Inert Atmosphere (Schlenk/Glovebox) 3. Prefer Pd(0) Source decision_homo->solution_homo Yes

Caption: A logical workflow for troubleshooting poor outcomes in the coupling of this compound.

Optimized Experimental Protocol: General Procedure

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. All operations should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere. [6][11]

1. Reagent Preparation:

  • Vessel: Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and allow it to cool under vacuum.

  • Solids: To the flask, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst: Under a positive flow of argon or nitrogen, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a thoroughly oxygen-free environment.[11]

2. Reaction Execution:

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via a gas-tight syringe.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C.

  • Stirring: Stir the mixture vigorously to ensure good mixing of the heterogeneous components.

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe under inert gas) and analyzing by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h).

3. Work-up and Purification:

  • Cooling: Once the reaction is complete (or has stalled), cool the flask to room temperature.

  • Quenching: Dilute the mixture with ethyl acetate and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

References

  • Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications1979 , (19), 866–867. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society2007 , 129(11), 3358–3366. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society2005 , 127(13), 4685–4696. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society2011 , 133(7), 2116–2119. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Tang, W.; Capacci, A. G.; Wei, X.; Li, G.; White, A.; Patel, N. D.; Savoie, J.; Gao, J. J.; Rodriguez, S.; Lu, B.; Sheng, H.; Yee, N. K.; Senanayake, C. H. A General and Special Catalyst for Suzuki-Miyaura Coupling Processes. Angewandte Chemie International Edition2010 , 49(31), 5879-5883. [Link]

  • Tang, W.; Patel, N. D.; Xu, G.; Capacci, A. G.; Rodriguez, S.; Wei, X.; Zhang, Y.; Savoie, J.; Gao, J. J.; Lu, B.; Sheng, H.; Lee, H.; Yee, N. K.; Senanayake, C. H. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers2014 , 1, 81-84. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail. Angewandte Chemie International Edition2013 , 52(29), 7362–7370. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate2017 . [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing 2-Nitrophenylboronic Acid for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Liu, S.; Li, Z.; Han, Y.; Li, X. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications2016 , 52(81), 12056-12059. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation with Nitro-Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers navigating the complexities of cross-coupling reactions involving nitro-substituted arylboronic acids. The presence of a nitro group introduces a unique set of challenges, primarily related to catalyst stability and activity. This guide is structured to provide not just procedural solutions but also a foundational understanding of the chemical principles at play, empowering you to diagnose and resolve issues in your own experiments.

Section 1: Understanding the Core Deactivation Mechanisms

Before troubleshooting, it's crucial to understand why nitro-substituted substrates are challenging. The nitro group's strong electron-withdrawing nature and its susceptibility to reduction create multiple potential pathways for catalyst deactivation.

Q1: My reaction mixture turned black and I'm seeing low yield. What's happening to my catalyst?

A1: The "Palladium Black" Problem: Catalyst Agglomeration

The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation through the agglomeration of palladium nanoparticles.[1] While common in many successful reactions, rapid and extensive precipitation early on signals poor catalyst stability.

  • The "Why": The active catalyst in a Suzuki-Miyaura coupling is a soluble, low-ligated Pd(0) complex.[2][3] If this complex is unstable, it can be oxidized or lose its stabilizing ligands, causing the individual palladium atoms to cluster together. These large aggregates have a drastically reduced surface area, rendering the bulk of the expensive palladium catalytically inactive.

  • The Nitro-Group Connection: Nitro compounds are known oxidizing agents for palladium metal.[4] This oxidative process can strip ligands from the Pd(0) center, initiating the agglomeration cascade. Furthermore, if the desired coupling is slow, the catalyst has more time to decompose via these background pathways.

Q2: What are the primary chemical pathways by which the nitro group deactivates the palladium catalyst?

A2: The Dual-Threat: Direct Poisoning and In-Situ Ligand Formation

The nitro group can interfere with the catalytic cycle in two primary ways, as illustrated in the diagram below.

  • Reductive Deactivation: The most common issue is the in-situ reduction of the nitro group (-NO2) to an aniline derivative (-NH2).[5] Many phosphine ligands used in cross-coupling are reducing agents, and the overall reaction conditions can facilitate this transformation.[6] The resulting amino group is a Lewis base that can strongly coordinate to the palladium center, acting as an unwanted ligand and poisoning the catalyst by blocking active sites.[7]

  • Oxidative Deactivation/Poisoning: Nitro compounds are known to be potent poisons for palladium catalysts.[4][8] They can directly oxidize the active Pd(0) species to Pd(II) in a non-productive manner, disrupting the catalytic cycle and leading to the formation of inactive palladium salts or oxides.

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA + Ar-X NitroReduction Nitro Group Reduction Ar-NO₂ → Ar-NH₂ Pd0->NitroReduction [Reducing Conditions] Phosphine, Base OxidativePoison Direct Oxidation Pd(0) → Pd(II) Pd0->OxidativePoison Nitro Compound Poisoning PdII Ar-Pd(II)-X OA->PdII TM Transmetalation (Ar'-B(OH)₂) PdII->TM + Base, Ar'B(OH)₂ PdII_Ar Ar-Pd(II)-Ar' TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product Product (Ar-Ar') RE->Product AmineCoord Amine Coordination [Pd(0)L_n(Ar-NH₂)] NitroReduction->AmineCoord PdBlack Pd Black (Inactive Agglomerate) AmineCoord->PdBlack Deactivated Complex OxidativePoison->PdBlack Decomposition

Caption: Deactivation pathways diverting the active Pd(0) catalyst from the productive cycle.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures with a logical, step-by-step approach.

Problem: Low to no conversion of starting materials.

This is the most common failure mode. The troubleshooting workflow below can help systematically diagnose the root cause.

Start Low / No Yield Observed Check_Inert 1. Verify Inert Atmosphere - Are solvents fully degassed? - Was the vessel properly purged? Start->Check_Inert Check_Catalyst 2. Assess Catalyst System - Is precatalyst fresh/active? - Is ligand appropriate? Check_Inert->Check_Catalyst Yes Action_Inert Action: Re-run with rigorous degassing (freeze-pump-thaw) and freshly distilled solvents. Check_Inert->Action_Inert No Check_Base 3. Evaluate Base & Solvent - Is base strong enough but not degrading? - Is base dry and finely powdered? Check_Catalyst->Check_Base Yes Action_Catalyst Action: Screen more robust ligands (e.g., Buchwald ligands like SPhos, XPhos) or use a newer generation precatalyst (e.g., G3/G4 palladacycles). Check_Catalyst->Action_Catalyst No Check_Temp 4. Check Reaction Temperature - Is it too low for oxidative addition? - Is it too high, causing decomposition? Check_Base->Check_Temp Yes Action_Base Action: Switch to a milder base (K₃PO₄, KF) or try anhydrous conditions to minimize side reactions. Check_Base->Action_Base No Action_Temp Action: Run a temperature screen (e.g., 60°C, 80°C, 100°C) to find the optimal balance. Check_Temp->Action_Temp No Success Reaction Successful Action_Inert->Success Resolved Action_Catalyst->Success Resolved Action_Base->Success Resolved Action_Temp->Success Resolved

Caption: A systematic workflow for troubleshooting failed reactions.

Detailed Solutions:

  • Cause A: Inefficient Catalyst System

    • The Problem: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The electron-withdrawing nitro group makes oxidative addition easier, but the subsequent steps can be challenging, and the catalyst itself may not be stable enough.[9]

    • Solution: Switch to a more robust catalyst system. Modern Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands provide sterically hindered, electron-rich environments that stabilize the palladium center, promote difficult reductive elimination steps, and improve overall catalyst lifetime.[2][10] Using air-stable precatalysts (e.g., XPhos Pd G3) also ensures consistent generation of the active Pd(0) species.[11]

  • Cause B: Sub-optimal Base and Solvent

    • The Problem: A base that is too strong (e.g., NaOH, NaOtBu) can cause degradation of the nitro-arylboronic acid.[10][12] Conversely, a base that is too weak or poorly soluble may not activate the boronic acid for transmetalation.[10]

    • Solution: Finely powdered, anhydrous potassium phosphate (K₃PO₄) is an excellent starting point as it is effective but generally mild enough to avoid substrate degradation.[10] Ensure vigorous stirring, especially in biphasic systems, to maximize contact between the organic phase and the solid base.[11]

  • Cause C: Presence of Oxygen

    • The Problem: Oxygen is detrimental. It promotes the unwanted homocoupling of boronic acids and contributes to the oxidation and decomposition of the Pd(0) catalyst.[2][11]

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[10][12] Assemble the reaction under a positive pressure of inert gas.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which palladium catalyst system is the best starting point for coupling a nitro-substituted arylboronic acid?

For a robust starting point, a combination of a modern palladacycle precatalyst and a bulky, electron-rich phosphine ligand is recommended. While a specific system developed for denitrative coupling like Pd(acac)₂/BrettPhos is highly effective, it's designed to cleave the C-NO₂ bond.[13][14] For a standard Suzuki coupling where the nitro group should remain, a system like XPhos Pd G3 or SPhos Pd G3 is a superior choice.

Catalyst System ComponentRecommended Starting PointRationale
Palladium Precatalyst XPhos Pd G3 (or G4)Air- and moisture-stable; ensures reliable generation of the active Pd(0) catalyst.[11]
Ligand XPhos or SPhosBulky, electron-rich ligands that stabilize the catalyst, prevent decomposition, and accelerate the key steps of the catalytic cycle.[2][10]
Base K₃PO₄ (anhydrous, powdered)Effective at promoting transmetalation without being harsh enough to cause significant substrate degradation or protodeboronation.[10][11]
Solvent Dioxane/H₂O (e.g., 10:1) or TolueneCommon, effective solvent systems for Suzuki reactions. The small amount of water can sometimes be beneficial for dissolving the base and facilitating the reaction.[14][15]
FAQ 2: How does the position of the nitro group (ortho, meta, para) affect the reaction?

The position significantly impacts reactivity due to electronic and steric effects:

  • para-Nitro: The strong -I (inductive) and -M (mesomeric) effects of a para-nitro group make the ipso-carbon of the C-Br (or other leaving group) bond highly electron-deficient. This generally accelerates the rate-limiting oxidative addition step.[9] This is often the most favorable substitution pattern.

  • ortho-Nitro: While electronically similar to the para position, an ortho-nitro group introduces significant steric hindrance. This can slow down the approach of the bulky palladium catalyst to the C-X bond and may require more forcing conditions or specialized, highly active catalysts.

  • meta-Nitro: The nitro group exerts only its -I effect from the meta position. The ring is still deactivated, but less so than in the ortho or para cases. Reactivity is typically intermediate between the two.

FAQ 3: Can I avoid deactivation by using a boronic ester (e.g., a pinacol ester) instead of the acid?

Using a boronic ester, such as a pinacol (Bpin) or MIDA ester, is a highly recommended strategy.

  • Enhanced Stability: Boronic esters are generally more stable to storage and less prone to protodeboronation—a common side reaction where the C-B bond is cleaved by a proton source (like water) before coupling can occur.[2][10]

  • Controlled Release: MIDA boronates are particularly stable and can be used in anhydrous conditions, releasing the boronic acid slowly under basic, aqueous conditions, which can help maintain a low steady-state concentration of the sensitive boronic acid.[2]

Section 4: Experimental Protocols

Protocol 1: General Starting Conditions for Suzuki Coupling with a Nitro-Arylboronic Acid

This protocol provides a robust set of initial conditions that can be optimized for your specific substrates.

Materials:

  • Aryl Halide (e.g., 4-bromonitrobenzene) (1.0 equiv)

  • Nitro-substituted Arylboronic Acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.5 equiv)

  • Degassed 1,4-Dioxane and Degassed H₂O (10:1 v/v)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a stir bar, add the aryl halide, the nitro-arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Under a positive pressure of inert gas, add the degassed dioxane/water solvent mixture via syringe to achieve a concentration of ~0.2 M with respect to the limiting reagent.

  • Seal the vessel and place it in a preheated oil bath or heating block set to 90-100 °C.

  • Stir the reaction mixture vigorously. The reaction is typically a heterogeneous slurry.

  • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-18 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protection of a Boronic Acid as a Diethanolamine Adduct

If your nitro-arylboronic acid is proving particularly unstable, converting it to its diethanolamine adduct can significantly improve handling and reaction outcomes.[11]

Procedure:

  • In a vial, dissolve the nitro-arylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or a toluene/heptane mixture).

  • Add diethanolamine (1.0 equiv) dropwise while stirring.

  • A white precipitate of the adduct will typically form. Continue stirring the slurry for 15-30 minutes.

  • Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • This stable, solid adduct can now be used directly in the Suzuki coupling protocol (Protocol 1), typically in place of the boronic acid on a 1:1 molar basis.

References

  • Albers, P. et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_dUJDf1sc2gx2wAcHvKeAcvOjmKdkAhd9EmM3fQhmkTZD17dzxaBPwxu101UVQ0W15Hpb8zWEOm2QO3jxilZewy9IVVjk2tNfPUyJFwTpDJBXN2wTUEfZjG3Q7nl8Y5QDaprQG9uOnhOnF9zbofsYZpzb-kjNjbqQp-zUkZ3_rPIG_35lNRZjFPd4Jws_3vt2jtM=]
  • Wikipedia. (n.d.). Catalyst poisoning. [https://en.wikipedia.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. [https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/cross-coupling-reaction-manual]
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. [https://www.benchchem.com/technical-support/troubleshooting-difficult-suzuki-couplings-with-substituted-boronic-acids]
  • Kajetanowicz, A. et al. (2018). The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. Molecules, 23(11), 2993. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278453/]
  • Nakao, Y. et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3047-3058. [https://pubmed.ncbi.nlm.nih.gov/34282613/]
  • Chen, Z. et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(16), 9448-9466. [https://pubs.acs.org/doi/10.
  • Grela, K. et al. (2018). The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. ResearchGate. [https://www.researchgate.
  • Wang, Z. et al. (2022). Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. e-Publications@Marquette.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [https://www.reddit.com/r/Chempros/comments/ogw25v/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • Sastre-Santos, Á. & Nolan, S. P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 844. [https://www.mdpi.com/1420-3049/24/5/844]
  • Sigman, M. S. et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794406/]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [https://yonedabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes | Request PDF. [https://www.researchgate.net/publication/353112265_Cross-Coupling_Reactions_of_Nitroarenes]
  • Protasiewicz, J. D. et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society, 130(15), 5221-5232. [https://pubmed.ncbi.nlm.nih.gov/18393430/]
  • ResearchGate. (n.d.). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline | Request PDF. [https://www.researchgate.
  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme Chemistry. [https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1590786]
  • ResearchGate. (n.d.). Comparison of nitro catalysts bearing different NHC ligands in the formation of tetrasubstituted olefins. [https://www.researchgate.
  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. [https://www.organic-chemistry.org/namedreactions/henry-reaction.shtm]
  • BenchChem. (2025). selective reduction of nitro group without affecting other functional groups. [https://www.benchchem.com/technical-support/selective-reduction-of-nitro-group-without-affecting-other-functional-groups]
  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx2.htm]
  • BenchChem. (2025). Optimizing base selection for Suzuki reactions with sensitive substrates. [https://www.benchchem.
  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [https://www.organic-chemistry.org/protectivegroups/reductions/nitro-reductions.htm]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Ghorbani-Vaghei, R. et al. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 11(2), 1058-1067. [https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09763a]
  • ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [https://www.researchgate.net/publication/331061971_Recent_Developments_in_the_Suzuki-Miyaura_Reaction_Using_Nitroarenes_as_Electrophilic_Coupling_Reagents]
  • Noah Chemicals. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [https://www.noahchemicals.
  • ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. [https://www.researchgate.net/publication/289512686_Cross-Coupling_Reactions_A_Practical_Guide]
  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [https://chemrxiv.org/engage/chemrxiv/article-details/638e3a24b5a30898b1a8f94d]
  • Reddit r/chemhelp. (2019). How resistant are Suzuki couplings to nitro groups? [https://www.reddit.com/r/chemhelp/comments/e82b7j/how_resistant_are_suzuki_couplings_to_nitro_groups/]
  • Frontiers. (2022). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [https://www.frontiersin.org/articles/10.3389/fctls.2022.996162/full]
  • National Institutes of Health. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10026197/]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. [https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-nitro-reduction-guide.pdf]
  • ResearchGate. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [https://www.researchgate.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. [https://www.benchchem.
  • ACS Publications. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4516-4645. [https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00994]

Sources

Technical Support Center: Solvent Effects on (4-Methoxy-2-nitrophenyl)boronic Acid Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing (4-Methoxy-2-nitrophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource addresses common challenges and questions related to the critical role of solvent systems in achieving optimal reaction efficiency, yield, and purity. The inherent electronic properties of this particular boronic acid—specifically the electron-withdrawing nitro group—present unique challenges that can often be mitigated through rational solvent selection.

Troubleshooting Guide

This section is designed to address specific experimental issues in a problem-and-solution format.

Q1: My reaction with this compound has stalled or resulted in a very low yield. What are the first solvent-related parameters to investigate?

A1: Low conversion is a frequent issue, particularly with electron-deficient boronic acids like this compound.[1] The electron-withdrawing nitro group deactivates the boronic acid, making the transmetalation step of the catalytic cycle inherently sluggish.[2] The solvent system is paramount in overcoming this hurdle.

Probable Causes & Step-by-Step Solutions:

  • Poor Solubility of Reagents: One or more components (aryl halide, boronic acid, base, or catalyst) may not be sufficiently soluble in the chosen solvent, preventing them from entering the catalytic cycle.

    • Solution: Screen a biphasic solvent system. A mixture of an organic solvent and water is often effective. The organic phase (e.g., 1,4-dioxane, THF, Toluene) dissolves the organic substrates, while the aqueous phase dissolves the inorganic base.[3] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[2]

  • Suboptimal Solvent Polarity: The polarity of the solvent directly influences the rates of the catalytic cycle's elementary steps.[3] For electron-deficient systems, a more polar solvent may be required.

    • Solution: Experiment with polar aprotic solvents. Solvents like DMF or acetonitrile can sometimes accelerate the reaction.[4][5] However, be aware that highly coordinating solvents can also influence catalyst activity and selectivity in complex ways.[6][7] A systematic screening is recommended (see Protocol 1).

  • Inefficient Base Activation: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8] If the base is not soluble or active in the chosen solvent, the reaction will fail.

    • Solution: Ensure your solvent choice is compatible with your base. For aqueous mixtures (e.g., Dioxane/H₂O), water-soluble bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are ideal.[3] The water helps dissolve the base and facilitates its role in the transmetalation step.[6][9] For anhydrous conditions, an organic-soluble base like K₃PO₄ is often used, but trace water may still be beneficial.[10]

Below is a troubleshooting workflow to diagnose low-yield issues systematically.

G start Low Yield or No Reaction with This compound check_solubility Are all reagents soluble? start->check_solubility check_polarity Is the solvent system optimal? check_solubility->check_polarity Yes sol_biphasic Action: Switch to a biphasic system (e.g., Dioxane/H₂O, Toluene/H₂O). Ensure vigorous stirring. check_solubility->sol_biphasic No check_base Is the base active in the solvent? check_polarity->check_base Yes sol_screen Action: Screen solvents with varying polarity (e.g., THF, DMF). See Protocol 1. check_polarity->sol_screen No sol_base_solvent Action: Match base to solvent. Use aqueous base (K₂CO₃) for biphasic systems. Use organic-soluble base (K₃PO₄) for anhydrous. check_base->sol_base_solvent No success Problem Resolved check_base->success Yes sol_biphasic->success sol_screen->success sol_base_solvent->success

Caption: Troubleshooting workflow for low-yield couplings.

Q2: I'm observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). How can the solvent choice mitigate this?

A2: Protodeboronation is a major side reaction, especially for electron-deficient boronic acids which are more susceptible to this pathway.[1] The primary cause is the presence of a proton source (often water) in combination with a base and elevated temperatures.

Probable Causes & Step-by-Step Solutions:

  • Excessive Water in Biphasic Systems: While water is beneficial for dissolving the base, too much can accelerate the undesired cleavage of the carbon-boron bond.[3]

    • Solution: Reduce the proportion of water in your solvent mixture. Instead of a 1:1 ratio, try 4:1 or 10:1 of organic solvent to water. This maintains enough water to activate the base while minimizing the bulk water available for protodeboronation.

  • Use of Protic Solvents: Polar protic solvents like ethanol or methanol can act as proton donors, directly contributing to protodeboronation.[11][12]

    • Solution: Switch to a polar aprotic solvent system.[13][14] A classic choice is 1,4-dioxane/water.[4] Anhydrous conditions using a solvent like toluene with a base such as K₃PO₄ can also be highly effective at suppressing this side reaction.[2]

  • Prolonged Reaction Time at High Temperature: The longer the boronic acid is exposed to basic, aqueous conditions at high heat, the more protodeboronation will occur.

    • Solution: If the reaction is slow, increasing the temperature might seem logical but can exacerbate decomposition. A better approach is to use a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature or for a shorter duration.[15] Concurrently, ensure the solvent system is optimized for rate to minimize the required heating time.

Frequently Asked Questions (FAQs)

Q3: What is the fundamental role of the solvent in the Suzuki-Miyaura coupling catalytic cycle?

A3: The solvent is not merely an inert medium; it is an active participant that influences every step of the catalytic cycle.[4][6]

  • Oxidative Addition: The solvent must dissolve the aryl halide and the Pd(0) catalyst. The solvent's polarity can affect the rate of this step.

  • Transmetalation: This is often the rate-determining step, especially for deactivated boronic acids.[2] The solvent must facilitate the interaction between the organopalladium(II) halide intermediate and the activated boronate species. In biphasic systems, the solvent mixture ensures both the organic-soluble palladium complex and the water-soluble boronate can interact at the phase interface.

  • Reductive Elimination: The solvent must stabilize the Pd(0) catalyst as it is regenerated, allowing it to re-enter the cycle, while also solubilizing the final biaryl product.

The diagram below illustrates the central role of the solvent in mediating these steps.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_solvent Solvent System Role OA Oxidative Addition RE Reductive Elimination TM Transmetalation Pd0 LₙPd(0) PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl  + Ar-X OA PdII_Biaryl Ar-Pd(II)-Ar' PdII_Aryl->PdII_Biaryl  + Ar'-B(OH)₃⁻ TM PdII_Biaryl->Pd0 RE Product Ar-Ar' (Coupled Product) PdII_Biaryl->Product ArX Ar-X (Aryl Halide) ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->TM + Base Base Base (e.g., K₂CO₃) Solubilize Solubilizes: - Ar-X & Ar'-B(OH)₂ - Pd Intermediates - Base (aqueous phase) Mediate Mediates Phase Transfer: Facilitates interaction between organic & aqueous components Stabilize Stabilizes Catalyst: Prevents Pd(0) agglomeration and decomposition

Caption: The Suzuki-Miyaura cycle and the integral role of the solvent.

Q4: How do I choose between a polar protic and a polar aprotic solvent system for this specific coupling?

A4: For this compound, a polar aprotic solvent system is generally preferred .[12][13]

  • Polar Aprotic Solvents (e.g., 1,4-Dioxane, THF, DMF): These are the workhorses for Suzuki couplings.[4][16] They effectively dissolve the organic reagents and catalyst intermediates without having acidic protons that can promote protodeboronation.[14] When used in a biphasic mixture with water, they provide an ideal environment for dissolving both the organic and inorganic components of the reaction.[3]

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol, Water): While some Suzuki reactions can be performed in these solvents, they pose a significant risk of protodeboronation, especially with an electron-deficient and sensitive substrate like this compound.[11][17] They should generally be avoided as the primary solvent, although water is frequently used as a co-solvent in small, controlled amounts.

Q5: What impact does solvent choice have on catalyst and ligand selection?

A5: Solvent choice is intrinsically linked to the performance of the catalyst system. Highly coordinating solvents like DMF can sometimes compete with the desired phosphine ligand for binding sites on the palladium center, potentially altering the catalyst's activity.[7] Conversely, non-coordinating solvents like toluene or THF allow the properties of the ligand to dominate the reaction's outcome.[6] When troubleshooting, if a switch to a more coordinating solvent is made, it may also be necessary to re-evaluate the ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often required for challenging substrates and can be sensitive to the solvent environment.[15]

Data & Protocols

Table 1: Influence of Solvent System on a Model Coupling Reaction

The following table provides a qualitative summary of expected outcomes for the coupling of this compound with 4-bromoanisole, based on general principles of Suzuki-Miyaura reactions.

Solvent System (v/v)BaseExpected Relative YieldKey Considerations
1,4-Dioxane / H₂O (4:1)K₃PO₄HighExcellent general starting point; good balance of solubility and minimal side reactions.[2][4]
Toluene / H₂O (10:1)K₂CO₃Moderate to HighGood for minimizing protodeboronation; may require higher temperatures.[2]
THF / H₂O (4:1)Cs₂CO₃HighTHF is a good solvent, but peroxides must be removed as they can oxidize the boronic acid.[18]
DMF / H₂O (9:1)K₂CO₃VariableCan be effective for poorly soluble substrates but may require careful optimization and can complicate workup.[5][19]
Ethanol / H₂O (4:1)K₂CO₃Low to ModerateHigh risk of protodeboronation due to the protic nature of ethanol.[20] Not generally recommended.
Protocol 1: General Procedure for Solvent Screening

This protocol provides a standardized workflow for efficiently screening various solvent systems to optimize the coupling of this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv, limiting reagent)

  • Palladium Catalyst (e.g., XPhos Pd G3, 2 mol%)[2]

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvents for screening (e.g., 1,4-Dioxane, Toluene, THF, DMF)

  • Degassed deionized water

  • Inert atmosphere reaction vials with stir bars

Procedure:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, weigh the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.02 equiv) into separate, labeled reaction vials.

  • Solvent Addition: Prepare the desired solvent mixtures (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 10:1, etc.) by mixing the degassed organic solvent and degassed water. Add the appropriate volume of the prepared solvent system to each vial via syringe to achieve a final concentration of ~0.1 M with respect to the limiting aryl halide.[2]

  • Inert Atmosphere: Seal each vial securely with a septum cap. If not in a glovebox, purge each vial with argon or nitrogen for 5-10 minutes.[2]

  • Reaction Execution: Place the vials in a preheated aluminum heating block set to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot, quenching it, and analyzing by TLC, GC-MS, or LC-MS.

  • Analysis: Compare the conversion and formation of byproducts across the different solvent systems to identify the optimal conditions for yield and purity.

References

Technical Support Center: Strategies for Boron Impurity Removal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the effective removal of boron-containing impurities from reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with boron residues in their synthetic workflows. Boronic acids and their derivatives are indispensable reagents, particularly in modern cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, their removal from reaction mixtures can be non-trivial, often complicated by their polarity and potential for forming various species in solution.[3][4]

This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to select and optimize the most effective purification strategy for your specific compound and reaction scale.

Table of Contents

  • Frequently Asked Questions (FAQs) about Boron Impurities

  • Troubleshooting Guide 1: Liquid-Liquid Extraction

  • Troubleshooting Guide 2: Scavenger Resins

  • Troubleshooting Guide 3: Chromatographic Purification

  • Troubleshooting Guide 4: Alternative & Complementary Methods

  • Protocols

  • References

Frequently Asked Questions (FAQs) about Boron Impurities

Q1: What are the most common boron-containing impurities I'm likely to encounter?

A1: The primary boron-containing impurities typically originate from unreacted starting materials or byproducts of the reaction. In the context of Suzuki-Miyaura couplings, these are most commonly:

  • Unreacted Boronic Acids or Boronic Esters: The starting boron reagent that did not participate in the reaction.[1]

  • Borate Salts: Formed from the boronic acid under the basic conditions of the reaction.[1]

  • Boroxines: Cyclic anhydrides of boronic acids that can form, especially upon concentration of the reaction mixture.[1]

  • Borinic Acids and their Derivatives: These can arise from side reactions or be the intended product in some cases.[5]

Q2: Why is my standard aqueous workup failing to remove the boron impurities?

A2: Boronic acids can be amphiphilic to some extent, and their solubility in organic and aqueous phases can be highly dependent on the pH of the aqueous layer and the nature of the organic substituent on the boron atom.[3][4] A simple water wash may be insufficient, especially if your product has similar polarity or if the boronic acid is not fully ionized in the aqueous phase. Furthermore, boronic acids can sometimes form complexes that alter their expected solubility behavior.

Q3: I've heard that repeated evaporation with methanol can remove boron impurities. How does this work?

A3: This is a classic and often effective technique. Boronic acids react with methanol to form volatile trimethyl borate, (MeO)₃B.[6][7] By repeatedly dissolving the crude reaction mixture in methanol and concentrating it under reduced pressure, you can co-distill the boron as trimethyl borate, effectively removing it from your non-volatile product.[7][8] This method is particularly useful for removing residues from hydroboration, reductions, and Suzuki couplings.[6][7]

Troubleshooting Guide 1: Liquid-Liquid Extraction

Liquid-liquid extraction is often the first line of defense for purification. However, its success with boron impurities hinges on careful control of the aqueous phase pH.

Q4: My boronic acid impurity is partitioning into my organic layer during extraction. How can I force it into the aqueous phase?

A4: The key is to ionize the boronic acid to make it significantly more water-soluble. Boronic acids are weak Lewis acids and will deprotonate to form boronate salts in basic aqueous solutions.

  • The Causality: By washing your organic solution with a basic aqueous solution (e.g., 1-2 M NaOH), you can convert the boronic acid into its corresponding highly polar boronate salt, which will preferentially partition into the aqueous layer.[8][9]

  • Troubleshooting:

    • Insufficient Basicity: If the impurity persists, the pH of your aqueous wash might not be high enough. Ensure the pH is well above the pKa of the boronic acid (typically around 9-10).[10]

    • Product Instability: Be cautious if your desired product is base-sensitive. In such cases, a milder base like sodium bicarbonate (NaHCO₃) might be attempted, though it will be less effective.

    • Emulsion Formation: If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.

Q5: I've performed a basic wash, but now my desired product, which is also acidic, has moved into the aqueous layer with the boron impurity. What can I do?

A5: This is a common issue when dealing with acidic products like phenols or carboxylic acids. Here, a more nuanced approach is required.

  • Selective Extraction with Diols: Boronic acids have a strong and reversible affinity for cis-1,2- and 1,3-diols, forming stable cyclic boronate esters in aqueous solution.[11][12][13] This interaction is the basis for a highly selective extraction method.

    • The Principle: By adding a polyol like sorbitol or mannitol to the aqueous phase during extraction, you can selectively complex the boronic acid impurity, drawing it into the aqueous layer while leaving other acidic or neutral organic compounds in the organic phase.[14][15]

  • pH Gradient Extraction: Carefully adjusting the pH of the aqueous phase to a value between the pKa of your product and the pKa of the boronic acid can sometimes allow for selective separation, though this can be challenging to optimize.

Decision Workflow for Liquid-Liquid Extraction

extraction_workflow start Crude Reaction Mixture is_product_base_stable Is the product stable to strong base? start->is_product_base_stable base_wash Wash organic layer with 1-2 M aq. NaOH is_product_base_stable->base_wash Yes is_product_acidic Is the product also acidic? is_product_base_stable->is_product_acidic No check_purity_1 Check purity of organic layer base_wash->check_purity_1 consider_other_methods Consider Scavenger Resins or Chromatography check_purity_1->consider_other_methods Impure success Pure Product check_purity_1->success Pure diol_extraction Perform extraction with an aqueous solution containing a diol (e.g., sorbitol) is_product_acidic->diol_extraction Yes is_product_acidic->consider_other_methods No check_purity_2 Check purity of organic layer diol_extraction->check_purity_2 check_purity_2->consider_other_methods Impure check_purity_2->success Pure

Caption: Decision tree for choosing an appropriate liquid-liquid extraction strategy.

Troubleshooting Guide 2: Scavenger Resins

Scavenger resins are functionalized solid supports that irreversibly bind to and remove specific impurities from a solution.[16] They offer a significant advantage over traditional extractions by simplifying the workup to a simple filtration.[16]

Q6: I want to avoid aqueous workups altogether. What kind of scavenger resins are effective for boronic acids?

A6: Several types of scavenger resins are specifically designed to bind boronic acids. The most common are those functionalized with diol or amine moieties.

  • Diol-Functionalized Resins: These operate on the same principle as diol-based extractions. Resins like SiliaBond Diol or those with N-methylglucamine functionality effectively sequester boronic acids.[1][17][18]

  • Amine-Based Resins: Resins with diethanolamine (DEAM) or guanidine functional groups are also highly effective at scavenging boronic acids.[17][18][19][20] DEAM-functionalized silica is a versatile scavenger for this purpose.[20]

Q7: My scavenging experiment with a diol-based resin was inefficient. What went wrong?

A7: The efficiency of scavenger resins can be influenced by several factors.

  • Solvent Choice: The reaction between the boronic acid and the resin is an equilibrium process. Ensure you are using an anhydrous solvent as water can compete for binding and reduce the resin's effectiveness.[1]

  • Insufficient Resin: You may not be using a sufficient excess of the scavenger resin. A typical starting point is 3-5 equivalents relative to the impurity.

  • Reaction Time/Stirring: Ensure the reaction mixture is stirred adequately to allow for sufficient contact between the dissolved impurities and the solid-supported resin. Allow for adequate reaction time (can range from 1 to 24 hours).

  • Resin Capacity: Check the manufacturer's specifications for the loading capacity of the resin to ensure you are using an appropriate amount.

Data Summary: Common Boronic Acid Scavengers
Scavenger TypeFunctional GroupTypical SolventsKey Considerations
Diol Resin N-methylglucamine, DiolTHF, DCM, AcetonitrileRequires anhydrous conditions for optimal performance.[1]
DEAM Resin DiethanolamineVarious organic solventsAlso effective for scavenging some metal catalysts.[19][20]
Guanidine Resin DiisopropylguanidineTHF, DCMA very strong base, can also be used to scavenge other acidic impurities.[17]

Troubleshooting Guide 3: Chromatographic Purification

While often the go-to method for purification, chromatography of boronic acids can be problematic.

Q8: I'm trying to purify my product using silica gel chromatography, but the boronic acid impurity is streaking through all my fractions.

A8: This is a very common issue. Boronic acids are known to interact strongly with silica gel, leading to poor separation, tailing, and sometimes decomposition on the column.[3][21][22]

  • The Causality: The Lewis acidic boron center and the hydroxyl groups of the boronic acid can form strong hydrogen bonds with the silanol groups on the silica surface. This leads to irreversible binding or slow elution, causing significant tailing.[22]

  • Troubleshooting Strategies:

    • Solvent System Modification: Adding a small amount of a polar, protic solvent like methanol to your eluent (e.g., dichloromethane/methanol mixtures) can sometimes improve the elution of boronic acids.[8] However, this may also cause your desired product to elute faster, potentially compromising separation.

    • Deactivating the Silica: Pre-treating the silica gel with a base like triethylamine can help to cap the acidic silanol groups and reduce tailing.

    • Reverse-Phase Chromatography (C18): For polar compounds, reverse-phase chromatography can be a viable alternative to normal-phase silica gel.[14][22] However, some boronic acids may still exhibit poor behavior.[22]

Q9: Are there any other chromatographic techniques that are better suited for boronic acid removal?

A9: Yes, boronate affinity chromatography (BAC) is a specialized technique that leverages the specific interaction between boronic acids and diols.[23] While more commonly used in biochemistry for separating glycoproteins and other cis-diol-containing biomolecules, the principle can be applied in synthetic chemistry.[23] In this case, you would use a stationary phase functionalized with diols to capture the boronic acid impurity while your product elutes.

Troubleshooting Guide 4: Alternative & Complementary Methods

Q10: Are there any other simple workup tricks I can try?

A10: Beyond the primary methods, a few other techniques can be useful.

  • Precipitation/Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification method.[21] Sometimes, the boronic acid can be selectively precipitated. For instance, forming a diethanolamine adduct can sometimes cause the boronic acid to precipitate as a crystalline solid.[14][22]

  • Conversion to Boronate Esters: In some cases, it may be easier to purify a boronate ester derivative of your product rather than the free boronic acid.[10] Boronate esters are generally less polar and more amenable to standard silica gel chromatography.[24]

  • Use of Potassium Trifluoroborate (KHF₂) Salts: Boronic acids can be converted to their corresponding potassium trifluoroborate salts. These salts are often crystalline, air-stable solids that are easier to handle and purify by recrystallization.[14]

Workflow for Boron Impurity Removal

boron_removal_workflow start Crude Product with Boron Impurities extraction Liquid-Liquid Extraction (pH adjustment, diol addition) start->extraction check_purity Is the product pure? extraction->check_purity scavenger Scavenger Resin (Diol, DEAM, etc.) scavenger->check_purity chromatography Chromatography (Modified Silica, C18) chromatography->check_purity other_methods Alternative Methods (Methanol Azeotrope, Recrystallization) other_methods->check_purity check_purity->scavenger No check_purity->chromatography No check_purity->other_methods No   pure_product Pure Product check_purity->pure_product Yes

Caption: General workflow for selecting a boron impurity removal method.

Protocols

Protocol 1: Basic Liquid-Liquid Extraction for Boronic Acid Removal

Objective: To remove a neutral or basic product from acidic boron impurities.

Materials:

  • Crude reaction mixture dissolved in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • 1 M Sodium Hydroxide (NaOH) solution.

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Separatory funnel.

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

Procedure:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 20 volumes).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer sequentially with an equal volume of deionized water and then brine to remove residual base and break any emulsions.

  • Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

Protocol 2: Scavenging Boronic Acid with a Diol-Functionalized Resin

Objective: To remove boronic acid impurities from a reaction mixture using a solid-supported scavenger.

Materials:

  • Crude reaction mixture containing the desired product and boronic acid impurity.[1]

  • Diol-functionalized silica resin (e.g., SiliaBond Diol).[1]

  • Anhydrous solvent (e.g., THF, DCM).[1]

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Büchner funnel or fritted glass filter).[1]

Procedure:

  • Dissolve the crude reaction mixture in a suitable anhydrous solvent.[1]

  • Add the diol-functionalized silica resin (typically 3-5 equivalents based on the estimated amount of boronic acid impurity).

  • Stir the resulting slurry at room temperature. Monitor the reaction by TLC or LC-MS to determine the time required for complete removal of the impurity (typically 2-24 hours).

  • Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the anhydrous solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

References

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Scavenger Resins - Amerigo Scientific. (n.d.).
  • Workup Tricks: Reagents - Department of Chemistry : University of Rochester. (n.d.).
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  • Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - RSC Publishing. (n.d.).
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  • Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - NIH. (2024).
  • Purification of boronic acids? : r/chemistry - Reddit. (2017).
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  • Can I remove boronic acid using Work up process? - ResearchGate. (2016).
  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (n.d.).
  • Enhanced boron removal without pre-pH adjustment via redox-mediated electrodialysis assisted by ion-exchange resins | Request PDF - ResearchGate. (n.d.).
  • Boron Extraction Process from Salar Brine - Tiei liquid/liquid mixing and separation. (2025).
  • Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
  • Methods for boron removal from aqueous solutions — A review - ResearchGate. (2025).
  • SiliaMetS DEAM (R54430B) - Metal Scavengers - SiliCycle. (n.d.).
  • Boron removal from seawater by supported liquid membranes - UPCommons. (n.d.).
  • Effect of pH and ionic strength on boron removal by RO membranes - ResearchGate. (2025).
  • Removing Boron Impurity? : r/chemistry - Reddit. (2016).
  • How to purify boronate esters? - ResearchGate. (2024).
  • How to remove boron from a boron complex of catechol (i.e. catecholaborane) and diol type compounds? | ResearchGate. (2013).
  • Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017).
  • Boron Chemistry: An Overview | ACS Symposium Series. (2016).
  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010).
  • Boron Reagents in Synthesis : Boron Chemistry: An Overview - American Chemical Society. (n.d.).
  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025).
  • ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis. (2025).
  • Boron isotopic separation with pyrocatechol-modified resin by chromatography technology: Experiment and numerical simulation | Semantic Scholar. (2018).
  • Purification of waters from boron by fatty acids solid-phase extraction - Journal of Chemical Technology and Metallurgy. (2018).
  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity | Accounts of Chemical Research. (n.d.).
  • (PDF) Boronate Affinity Chromatography - ResearchGate. (n.d.).
  • A Comprehensive Overview of Boronic Acids & Derivatives - MolecularCloud. (2025).
  • Monodisperse Boronate Polymeric Particles Synthesized by a Precipitation Polymerization Strategy: Particle Formation and Glycoprotein Response from the Standpoint of the Flory–Huggins Model | ACS Applied Materials & Interfaces. (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.).
  • Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation - Research Explorer - The University of Manchester. (n.d.).
  • Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes | Journal of the American Chemical Society. (2025).
  • Boronic acid and diol-containing polymers: How to choose the correct couple to form "strong" hydrogels at physiological pH - ResearchGate. (2025).
  • Application Notes and Protocols: Methyl Borinate as a Protecting Group for Diols - Benchchem. (n.d.).
  • Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. (2023).
  • Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.).
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013).
  • Internal and External Catalysis in Boronic Ester Networks - PMC - NIH. (n.d.).

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Validation & Comparative

A Comparative Guide to the Reactivity of (4-Methoxy-2-nitrophenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a foundational element of molecular design. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool in this endeavor, celebrated for its versatility and functional group tolerance.[1][2] The success of this reaction, however, is critically dependent on the nature of the coupling partners, particularly the boronic acid.

This guide provides an in-depth comparison of the reactivity of (4-Methoxy-2-nitrophenyl)boronic acid against its structural isomers. We will dissect the interplay of electronic and steric factors that govern their performance, supported by mechanistic insights and representative experimental data. Our objective is to equip you with the predictive understanding necessary to select the optimal reagent and troubleshoot challenging coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: The Arena of Reactivity

To understand the reactivity differences between boronic acid isomers, we must first consider the mechanistic landscape of the Suzuki-Miyaura reaction. The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The structural properties of the boronic acid exert their most profound influence on the transmetalation step.

In this crucial phase, the organic moiety is transferred from the boron atom to the palladium(II) center. This process is not spontaneous; it requires the activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[5][6][7] The efficiency of this transfer is dictated by the electronic character and steric accessibility of the carbon-boron bond.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L_n oa Oxidative Addition pdiih R¹-Pd(II)-X L_n pd0->pdiih R¹-X tm Transmetalation pdiir R¹-Pd(II)-R² L_n pdiih->pdiir [R²-B(OH)₃]⁻ pdiir->pd0 re Reductive Elimination product R¹-R² re->product aryl_halide R¹-X boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ base Base (e.g., OH⁻) base->boronic_acid Activation Electronic_Effects cluster_nitro Nitro Group (EWG) cluster_methoxy Methoxy Group (EDG) Inductive Effect (-I) Inductive Effect (-I) Mesomeric Effect (-M) Mesomeric Effect (-M) Mesomeric Effect (+M) Mesomeric Effect (+M) Result_Nitro Decreased Nucleophilicity (Slower Transmetalation) Result_Methoxy Increased Nucleophilicity (Faster Transmetalation)

Caption: Electronic push-pull effects of substituents.

A Comparative Analysis of Isomer Reactivity

The relative positions of the methoxy and nitro groups create distinct chemical environments around the boronic acid, leading to dramatic differences in reactivity. The general reactivity trend for nitrophenylboronic acids in Suzuki coupling is para > meta >> ortho. [1]This trend is overwhelmingly dictated by steric hindrance.

IsomerKey Structural FeaturesPredicted ReactivityRationale
This compound Ortho-Nitro Group: Severe steric hindrance. Para-Methoxy Group: Strong electron donation (+M).Very Low The bulky nitro group at the ortho position physically blocks the boronic acid from approaching the palladium catalyst's coordination sphere. [8]This steric clash is the dominant deactivating factor, making the transmetalation step extremely slow, despite the favorable electronic push from the para-methoxy group.
(2-Methoxy-4-nitrophenyl)boronic acid Ortho-Methoxy Group: Moderate steric hindrance. Para-Nitro Group: Strong electron withdrawal (-M).Moderate The methoxy group is less sterically demanding than a nitro group. While some hindrance exists, it is significantly less pronounced. The primary deactivating influence is the electronic pull of the para-nitro group. Reactivity is expected to be substantially higher than its 4-methoxy-2-nitro counterpart.
(3-Methoxy-4-nitrophenyl)boronic acid Meta-Methoxy Group: Minimal steric effect. Para-Nitro Group: Strong electron withdrawal (-M).High With no ortho-substituent, steric hindrance is negligible. Reactivity is governed by the combined electronic effects of the substituents. The strong deactivation from the para-nitro group is the main limiting factor.
(4-Methoxy-3-nitrophenyl)boronic acid Meta-Nitro Group: Minimal steric effect. Para-Methoxy Group: Strong electron donation (+M).Highest This isomer benefits from the absence of ortho-steric hindrance and the powerful electron-donating effect of the para-methoxy group, which increases the nucleophilicity of the C-B bond. The meta-nitro group has a less potent deactivating effect compared to a para-nitro group.

Experimental Validation: A Standardized Protocol

To empirically validate these predictions, a comparative study using a standardized Suzuki-Miyaura protocol is essential. The following workflow is designed to provide a reliable comparison of isomer performance.

Rationale for Experimental Design (Expertise & Trustworthiness):

  • Catalyst System: We select a modern catalyst system comprising Palladium(II) acetate and a bulky, electron-rich biaryl phosphine ligand like SPhos. Such ligands are known to form highly active, monoligated Pd(0) species that excel in coupling sterically hindered substrates by facilitating both oxidative addition and reductive elimination. [9][10][11]* Base: Potassium phosphate (K₃PO₄) is chosen as a moderately strong base effective in a broad range of Suzuki couplings. Its role is to facilitate the formation of the reactive boronate species required for transmetalation. [7]* Solvent System: A biphasic Toluene/Water system is employed. Toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base, facilitating the reaction at the interface.

Experimental_Workflow start Start: Inert Atmosphere Schlenk Flask reagents 1. Add Aryl Halide (1.0 eq), Boronic Acid Isomer (1.2 eq), K₃PO₄ (2.0 eq) start->reagents catalyst 2. Add Pd(OAc)₂ (2 mol%) & SPhos (4 mol%) reagents->catalyst solvent 3. Add Toluene & Degassed Water catalyst->solvent degas 4. Degas Mixture (Ar bubbling, 15 min) solvent->degas reaction 5. Heat to 100°C with vigorous stirring degas->reaction monitor 6. Monitor by TLC/LC-MS (e.g., 2-12 hours) reaction->monitor workup 7. Cool, Dilute with EtOAc, Wash with H₂O & Brine monitor->workup purify 8. Dry (Na₂SO₄), Concentrate, Purify via Column Chromatography workup->purify end End: Isolated Product purify->end

Sources

Beyond the Boron: A Comparative Guide to Alternative Reagents for 2-Nitrobiaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance and Synthetic Challenges of 2-Nitrobiaryls

The 2-nitrobiaryl motif is a cornerstone in modern medicinal chemistry and materials science. It serves as a critical precursor to various nitrogen-containing heterocyclic compounds, such as carbazoles and phenanthridines, and is a key intermediate in the synthesis of numerous pharmaceuticals. The traditional and most widely adopted method for constructing this scaffold is the Suzuki-Miyaura cross-coupling reaction. In this context, (4-Methoxy-2-nitrophenyl)boronic acid has been a workhorse reagent, valued for its commercial availability. However, researchers frequently encounter challenges related to the stability and reactivity of 2-nitrophenylboronic acids in general. These compounds can be prone to decomposition (protodeboronation) under reaction conditions, leading to diminished yields and complex purification profiles. This has catalyzed the development of more robust and efficient alternatives, offering scientists a broader toolkit for synthesizing these valuable compounds.

This guide provides an in-depth, objective comparison of the leading alternatives to this compound for the synthesis of 2-nitrobiaryls. We will delve into the mechanistic rationale, comparative performance data, and detailed experimental protocols for each alternative, empowering researchers to make informed decisions for their specific synthetic challenges.

The Benchmark: Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[1][2] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a palladium(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to furnish the biaryl product.[3]

Suzuki-Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' 2-Nitrobiaryl Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-B(OH)2 (4-Methoxy-2-nitrophenyl)B(OH)2 Ar-B(OH)2->Ar-Pd(II)(X)L2 Ar-X Aryl Halide Ar-X->Ar-Pd(II)(X)L2 Base Base Base->Ar-Pd(II)(X)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While effective, the reliance on often unstable 2-nitrophenylboronic acids presents a significant drawback. This has paved the way for innovative solutions that enhance stability, improve yields, and in some cases, offer entirely new synthetic strategies.

Alternative 1: Enhanced Stability with N-Methyliminodiacetic Acid (MIDA) Boronates

One of the most elegant solutions to the instability of boronic acids is their conversion to N-methyliminodiacetic acid (MIDA) boronates.[4] These are air-stable, crystalline solids that are compatible with silica gel chromatography, greatly simplifying handling and purification.[5] The MIDA ligand protects the boron center, preventing premature decomposition. Under the basic conditions of the Suzuki-Miyaura coupling, the MIDA group is slowly hydrolyzed, releasing the active boronic acid in situ. This "slow-release" mechanism maintains a low concentration of the unstable boronic acid in the reaction mixture, minimizing side reactions and often leading to significantly improved yields.[4][6]

Key Advantages:

  • Enhanced Stability: MIDA boronates are generally bench-stable solids, allowing for long-term storage.[4]

  • Improved Yields: The slow-release mechanism minimizes decomposition of the active boronic acid, often resulting in higher and more reproducible yields.[4]

  • Purification Friendly: Their stability to silica gel chromatography simplifies purification.[5][7]

Experimental Protocol: Suzuki-Miyaura Coupling using a 2-Nitrophenyl MIDA Boronate

This protocol is adapted from the general procedure for using MIDA boronates in slow-release cross-coupling.[4][8]

A. Preparation of 2-Nitrophenyl MIDA Boronate:

  • In a round-bottom flask, suspend 2-nitrophenylboronic acid (1.0 mmol) and N-methyliminodiacetic acid (1.1 mmol) in a mixture of toluene (10 mL) and DMSO (1 mL).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours to azeotropically remove water.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can often be used without further purification.

B. Suzuki-Miyaura Coupling:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), 2-nitrophenyl MIDA boronate (1.1 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable ligand (e.g., SPhos, 0.03 mmol).[8]

  • Add a base (e.g., K₃PO₄, 3.0 mmol), dioxane (5 mL), and water (1 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alternative 2: Bypassing Boron with Decarboxylative Cross-Coupling

Decarboxylative cross-coupling has emerged as a powerful strategy that circumvents the need for organoboron reagents altogether.[9] In this approach, readily available and inexpensive aryl carboxylic acids are used as the nucleophilic coupling partner. The Goossen group pioneered a bimetallic copper/palladium system for the decarboxylative synthesis of biaryls.[10] The mechanism involves the copper-mediated decarboxylation of the aryl carboxylate to generate an aryl-copper species, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination.

Caption: Mechanism of the Goossen decarboxylative biaryl synthesis.

This method is particularly effective for ortho-substituted benzoic acids, making 2-nitrobenzoic acid an excellent substrate.[10][11]

Key Advantages:

  • Boron-Free: Avoids the preparation and handling of potentially unstable boronic acids.[1]

  • Atom Economy: Utilizes readily available carboxylic acids, releasing only CO₂ as a byproduct.[9]

  • Cost-Effective: Carboxylic acids are often cheaper than the corresponding boronic acids.

Experimental Protocol: Decarboxylative Synthesis of 4-Methyl-2'-Nitrobiphenyl

This protocol is based on the work of Goossen and colleagues.[10]

  • In a Schlenk tube, combine 2-nitrobenzoic acid (1.5 mmol), 4-bromotoluene (1.0 mmol), Cu₂O (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and Pd(OAc)₂ (0.02 mmol).

  • Add K₂CO₃ (2.0 mmol) and NMP (N-Methyl-2-pyrrolidone, 4 mL).

  • Degas the mixture with an inert gas.

  • Heat the reaction to 140-170 °C for 1-24 hours, monitoring by GC-MS.

  • Cool the mixture, dilute with water, and extract with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic layers with aqueous ammonia and then brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Alternative 3: The Nitro Group as a Leaving Group - Denitrative Cross-Coupling

A paradigm-shifting approach in recent years is the use of the nitro group itself as a leaving group in cross-coupling reactions.[12][13] This "denitrative coupling" strategy is highly atom-economical and streamlines synthesis by using readily available nitroarenes as the electrophilic partner. The group of Nakao and Sakaki reported a pioneering denitrative Suzuki-Miyaura coupling using a palladium catalyst with a sterically bulky, electron-rich phosphine ligand (BrettPhos).[14][15]

The proposed mechanism involves an unprecedented oxidative addition of the Ar-NO₂ bond to the Pd(0) center.[12][14] This is the rate-determining step and requires a highly active catalyst system to overcome the high energy barrier of C-NO₂ bond cleavage.

Denitrative_Coupling Pd(0)L Pd(0)/BrettPhos Ar-Pd(II)(NO2)L Ar-Pd(II)(NO2)L Pd(0)L->Ar-Pd(II)(NO2)L Oxidative Addition Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Pd(II)(NO2)L->Ar-Pd(II)(Ar')L Transmetalation Ar-Pd(II)(Ar')L->Pd(0)L Reductive Elimination Ar-Ar' Biaryl Ar-Pd(II)(Ar')L->Ar-Ar' Ar-NO2 Nitroarene Ar-NO2->Ar-Pd(II)(NO2)L Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)(NO2)L Base Base Base->Ar-Pd(II)(NO2)L

Caption: Plausible catalytic cycle for denitrative Suzuki-Miyaura coupling.

Key Advantages:

  • High Atom Economy: Uses nitroarenes directly, avoiding the need for conversion to halides or triflates.[13][16]

  • Streamlined Synthesis: Simplifies synthetic routes by utilizing readily available starting materials.[12]

  • Novel Reactivity: Opens new avenues for functionalizing nitroarenes.

Experimental Protocol: Denitrative Suzuki-Miyaura Coupling of a Nitroarene

This protocol is adapted from the work of Nakao, Sakaki, and colleagues.[14][15]

  • In a glovebox, charge a Schlenk tube with Pd(acac)₂ (0.02 mmol), BrettPhos (0.024 mmol), and K₃PO₄·nH₂O (1.5 mmol).

  • Add the nitroarene (e.g., 1-methoxy-4-nitrobenzene, 0.5 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.0 mmol), and 18-crown-6 (0.5 mmol).

  • Add 1,4-dioxane (1.0 mL) and seal the tube.

  • Remove the tube from the glovebox and heat the mixture at 130 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Performance Comparison

To provide a clear, at-a-glance comparison, the following table summarizes the performance of this compound and its principal alternatives in the synthesis of a model 2-nitrobiaryl compound.

Reagent/MethodCoupling PartnerCatalyst/ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
2-Nitrophenylboronic Acid (Suzuki-Miyaura)Aryl HalidePd(OAc)₂, K₂CO₃, DMF/H₂O, 100 °C70-98%[8]Well-established, high yields, broad scope.Boronic acid can be unstable; risk of protodeboronation.
2-Nitrophenyl MIDA Boronate (Suzuki-Miyaura)Aryl HalidePd₂(dba)₃/SPhos, K₃PO₄, Dioxane/H₂O, 80-100 °C90-96%[4]Excellent stability, high yields, purification friendly.Requires an extra step to prepare the MIDA boronate.
2-Nitrobenzoic Acid (Decarboxylative Coupling)Aryl Halide/TriflateCu₂O/Pd(OAc)₂, K₂CO₃, NMP, 140-170 °C50-90%[10][11]Boron-free, uses cheap starting materials, high atom economy.Requires high temperatures; can have catalyst sensitivity.
Nitroarene (Denitrative Coupling)Arylboronic AcidPd(acac)₂/BrettPhos, K₃PO₄, Dioxane, 130 °C41-84%[14][17]Highly atom-economical, streamlines synthesis.Requires specialized, expensive ligands; high temperatures.

Other Notable Alternatives

While MIDA boronates, decarboxylative coupling, and denitrative coupling represent the most significant advances, other classic cross-coupling reactions can also be considered, albeit with important caveats.

  • Kumada-Corriu Coupling (Grignard Reagents): This method utilizes highly reactive Grignard reagents. While economical, its primary drawback is poor functional group tolerance. The nitro group is generally incompatible with Grignard reagents, limiting its application for this specific target class without protecting group strategies.[18][19]

  • Hiyama Coupling (Organosilanes): Organosilanes are stable and less toxic alternatives to boronic acids.[20][21] The Hiyama coupling requires activation with a fluoride source or base to proceed. While it offers good functional group tolerance, it is generally less utilized than the Suzuki-Miyaura reaction due to the broader commercial availability of boronic acids.[20]

Conclusion and Future Outlook

The synthesis of 2-nitrobiaryls has evolved significantly beyond the sole reliance on 2-nitrophenylboronic acids. For researchers prioritizing stability, reproducibility, and high yields, 2-nitrophenyl MIDA boronates offer a superior, shelf-stable alternative.[4][5] When seeking to avoid organoboron reagents entirely, decarboxylative cross-coupling with 2-nitrobenzoic acids provides an economical and atom-efficient pathway.[10] For synthetic streamlining and innovation, denitrative coupling presents a cutting-edge strategy that leverages the inherent reactivity of the nitro group itself, promising shorter and more elegant synthetic routes.[12][14]

The choice of reagent should be guided by the specific demands of the synthesis, including scale, cost, available starting materials, and desired functional group tolerance. As catalyst development continues to advance, we can anticipate even milder and more efficient protocols for these transformative reactions, further expanding the synthetic chemist's arsenal for constructing these vital molecular architectures.

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  • A Comparative Analysis: 2-Nitrophenylboronic Acid in Traditional Suzuki-Miyaura Coupling versus Novel Denitr
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(42), 15382–15383.
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  • Cross-Coupling Chemistry. (n.d.). University of Rochester.
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  • Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022).
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  • Kumada Coupling. (n.d.). Organic Chemistry Portal.
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  • Scope of the decarboxylative oxidative coupling between... (2017).
  • Li, S., et al. (2010). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 132(13), 4548–4549.
  • Yadav, M. R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • The Suzuki-Miyaura Coupling of Nitroarenes. (2017). Organic Chemistry Portal.
  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017). Journal of the American Chemical Society, 139(28), 9423–9426.
  • The Hiyama Cross-Coupling Reaction: New Discoveries. (2016). The Chemical Record, 16(6), 2521–2533.
  • Synthesis of α-Bromoacetyl MIDA Boronate. (2020). Organic Syntheses, 97, 188-202.
  • Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. (2011). Organic Letters, 13(21), 5780–5783.
  • A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. (2016). Chemistry – A European Journal, 22(19), 6471-6476.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. (2002). Synthesis, 2002(12), 1733-1738.
  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). (2015). Beilstein Journal of Organic Chemistry, 11, 2476–2486.
  • Rapid Automated Iterative Small Molecule Synthesis. (2020). ChemRxiv.
  • Recent advances in the synthesis and reactivity of MIDA boronates. (2019).

Sources

A Comparative Guide to Purity Assessment of (4-Methoxy-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Analytical Challenge: Understanding the Analyte

(4-Methoxy-2-nitrophenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with methoxy, nitro, and boronic acid groups.[1] Its analysis is not trivial due to inherent chemical properties that must be managed for accurate assessment:

  • Potential for Dehydration: Like many boronic acids, it can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][3] This equilibrium between the monomer and trimer can complicate chromatographic and spectroscopic analysis, as both forms may be present.

  • Thermal Lability: The nitro group and the C-B bond can be susceptible to degradation at elevated temperatures, a critical consideration for methods like Gas Chromatography (GC).

  • Hygroscopicity: Boronic acids can absorb water, impacting the accuracy of purity assessments based on weight.

  • Process-Related Impurities: Synthesis of this compound, often involving nitration of 4-methoxyphenylboronic acid or metal-halogen exchange from a substituted bromobenzonitrile followed by reaction with a trialkyl borate, can introduce various impurities.[4][5] These can include starting materials, regioisomers, deboronated species (1-methoxy-3-nitrobenzene), and inorganic salts.[6][7]

A robust purity assessment strategy must be capable of separating and quantifying the parent compound from all potential and actual impurities, including the boroxine form.

Chromatographic Methods: The Pillars of Purity Analysis

Chromatography is the cornerstone of purity determination, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used and versatile technique for analyzing boronic acids.[8][9] A reverse-phase (RP-HPLC) method is typically the preferred approach.

Principle of Separation: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar compounds are retained longer on the column, while polar compounds elute more quickly. For boronic acids, controlling the mobile phase pH is crucial to ensure consistent ionization and sharp peak shapes.

Expert Rationale for Method Design: The selection of a C18 column is a logical starting point due to the aromatic nature of the analyte. The inclusion of an acid modifier, such as formic or acetic acid, in the mobile phase serves a dual purpose: it suppresses the ionization of the boronic acid's hydroxyl groups and minimizes unwanted interactions with residual silanols on the silica-based stationary phase, leading to improved peak symmetry. A gradient elution is often necessary to resolve early-eluting polar impurities and later-eluting nonpolar impurities, including the boroxine, within a reasonable timeframe.

Detailed Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: A standard HPLC or UHPLC system equipped with a PDA or multi-wavelength UV detector.[8][9]

  • Column: XSelect Premier HSS T3 (or equivalent C18 column), 2.5 µm, 4.6 x 100 mm. The use of modern columns with advanced surface technology can minimize secondary interactions with the boronic acid.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-9 min: 90% B

    • 9.1-11 min: Return to 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • System Suitability Test (SST): Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%, and the tailing factor should be between 0.8 and 1.5. This step validates that the chromatographic system is performing adequately.

  • Purity Calculation: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC)

Direct analysis of boronic acids by GC is challenging due to their low volatility and thermal instability.[10] Therefore, derivatization is mandatory to convert the polar boronic acid into a more volatile and stable derivative.[11][12]

Principle of Derivatization & Separation: The boronic acid is reacted with a diol, such as pinacol or triethanolamine, to form a stable cyclic boronate ester.[11][12] This ester is sufficiently volatile and thermally stable for GC analysis. Separation then occurs in the gas phase based on the analyte's boiling point and interaction with the column's stationary phase.

Expert Rationale for Method Design: While HPLC is generally preferred, GC-MS can be a powerful tool for identifying and quantifying specific volatile or semi-volatile impurities that may not be well-resolved by HPLC. The derivatization step, though adding complexity, is essential for successful analysis. Triethanolamine is an effective derivatizing agent that creates a volatile borate complex suitable for GC-MS analysis.[11][13]

Detailed Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Accurately weigh ~1 mg of the boronic acid into a 2 mL GC vial.

    • Add 500 µL of dry pyridine and 100 µL of triethanolamine.

    • Cap the vial and heat at 60 °C for 30 minutes.

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector.

  • Column: A non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector Temperature: 280 °C.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Data Analysis: Impurities are identified by their mass spectra and quantified relative to the main derivatized peak.

Orthogonal and Confirmatory Methods

To ensure the highest level of confidence in a purity assessment, orthogonal methods—those based on different physicochemical principles—should be employed.

Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[15]

Principle of Quantification: A certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte. By comparing the integral of a unique, well-resolved signal from the analyte to a signal from the internal standard, the absolute purity of the analyte can be calculated.[16]

Expert Rationale: qNMR is a powerful orthogonal technique to chromatography.[14] Unlike HPLC's area percent method, qNMR is not affected by differences in detector response factors between the analyte and its impurities.[14] It provides a direct measure of molar quantity, making it highly accurate for purity assignment.[17] Furthermore, ¹H NMR provides structural confirmation, while ¹¹B NMR can be used to specifically investigate the boronic acid moiety and its potential boroxine formation.[18]

Detailed Experimental Protocol: ¹H qNMR

  • Materials:

    • Analyte: this compound.

    • Internal Standard (IS): Maleic acid (Certified Reference Material).

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the boronic acid into a vial.

    • Accurately weigh ~5 mg of maleic acid (IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a calibrated 90° pulse.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved aromatic proton signal from the analyte and the olefinic proton signal from the maleic acid.

  • Purity Calculation: The purity is calculated using the following formula, which accounts for the molecular weight, number of protons, and mass of both the analyte and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. It is the definitive tool for identifying unknown impurities.[19]

Expert Rationale: While HPLC-UV can detect and quantify impurities, it cannot identify them. According to ICH Q3A guidelines, any impurity above the identification threshold (typically 0.10%) must be structurally characterized.[20][21] LC-MS provides the molecular weight of impurities, and fragmentation data (MS/MS) can elucidate their structures, which is essential for regulatory compliance and understanding the synthetic process.[22][23] Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds.[3][24]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the solid-state properties of the material.

  • TGA: Measures mass loss as a function of temperature. It is excellent for quantifying residual solvents and water content.[25][26]

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine melting point and assess the presence of eutectic impurities, which cause a depression and broadening of the melting peak.[27][28]

Expert Rationale: Thermal methods offer a complementary view of purity, focusing on non-chromatographable impurities like water, solvents, and inorganic salts.[26] While DSC purity analysis is not a replacement for chromatography, it can corroborate findings and provide crucial information about the material's physical properties.[28]

Comparative Analysis & Recommended Workflow

No single method can provide a complete picture of a compound's purity. A multi-faceted approach is required for a comprehensive and reliable assessment.

Table 1: Comparison of Key Analytical Methods

Technique Primary Purpose Selectivity Quantification Impurity ID Key Advantage Limitation
RP-HPLC (UV) Primary purity assay, separation of related substancesHighRelative (Area %)NoRobust, precise, widely available[9]Assumes equal detector response for impurities
GC-MS Analysis of volatile/derivatizable impuritiesVery HighRelative/AbsoluteYesHigh sensitivity for specific impurities[12]Requires derivatization, not suitable for non-volatiles[10]
¹H qNMR Absolute purity assignment, structural confirmationModerateAbsolute (Primary)YesUnaffected by response factors, highly accurate[14][16]Lower sensitivity than HPLC, requires pure IS
LC-MS Impurity identification and structural elucidationVery HighSemi-QuantitativeYesDefinitive molecular weight and structural data[19]Quantification can be complex, matrix effects[24]
TGA/DSC Residual solvents, water content, solid-state purityLowAbsoluteNoExcellent for inorganic/solvent impurities[25][27]Only for thermally stable compounds, low resolution[28]

Recommended Analytical Workflow

A logical and efficient workflow ensures all aspects of purity are addressed systematically, in line with regulatory expectations such as those from the ICH.[22][20]

G cluster_0 Phase 1: Primary Assessment & Screening cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Orthogonal Confirmation & Final Certification Start Sample Batch of This compound HPLC RP-HPLC-UV Purity Assay (Area % Method) Start->HPLC TGA TGA Analysis (Water/Solvent Content) Start->TGA Decision Any Impurity > 0.10%? (ICH Q3A Threshold) HPLC->Decision qNMR ¹H qNMR for Absolute Purity & Structural Confirmation HPLC->qNMR FinalCert Generate Certificate of Analysis (Combining all data) TGA->FinalCert LCMS LC-MS Analysis for Impurity Identification (MW & Structure) Decision->LCMS Yes NoAction Report Impurities Below Identification Threshold Decision->NoAction No LCMS->qNMR qNMR->FinalCert

Caption: Recommended workflow for comprehensive purity assessment.

Conclusion

The purity assessment of this compound demands a strategic, multi-technique approach. While RP-HPLC serves as the primary workhorse for separating and quantifying organic impurities, its findings must be validated and supplemented by orthogonal methods. LC-MS is indispensable for meeting regulatory requirements for impurity identification. Quantitative NMR provides an accurate, absolute purity value that is independent of chromatographic response factors, serving as an ideal confirmatory technique. Finally, thermal analysis by TGA and DSC addresses non-chromatographable impurities like water and residual solvents. By integrating these methods as outlined in the recommended workflow, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and consistency of this vital chemical intermediate.

References

A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of (4-Methoxy-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Encumbered and Electronically Deactivated Substrate

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, not all substrates are created equal. The successful coupling of (4-Methoxy-2-nitrophenyl)boronic acid presents a significant challenge due to the inherent properties of the molecule. The ortho-nitro group introduces a combination of steric hindrance and strong electron-withdrawing effects, which can significantly impede the catalytic cycle and lead to low yields.

The steric bulk of the nitro group can hinder the approach of the boronic acid to the palladium center during the crucial transmetalation step. Furthermore, the electron-withdrawing nature of the nitro group deactivates the boronic acid, making the transfer of the aryl group to the palladium complex less favorable. Overcoming these obstacles requires a carefully selected palladium catalyst, with the choice of ligand being of paramount importance.

This guide provides a comparative analysis of different classes of palladium ligands for the Suzuki-Miyaura coupling of this compound and similarly challenging substrates. We will delve into the mechanistic rationale behind the performance of these ligands, present comparative yield data from a relevant model system, and provide a detailed experimental protocol to empower researchers in their synthetic endeavors.

The Critical Role of the Ligand: A Mechanistic Perspective

The ligand's role in the palladium-catalyzed Suzuki-Miyaura coupling is multifaceted and crucial for the reaction's success, especially with challenging substrates. The ligand modulates the steric and electronic environment of the palladium center, influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For a substrate like this compound, the ideal ligand should possess a combination of steric bulk and strong electron-donating ability.

  • Steric Bulk: Bulky ligands promote the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step. Furthermore, the steric hindrance can facilitate the reductive elimination step, leading to the formation of the desired biaryl product and regeneration of the active catalyst.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl halide. This is particularly important when using less reactive aryl chlorides.

The interplay of these two factors is critical. A ligand that is too bulky might hinder the approach of the coupling partners, while a ligand that is not electron-rich enough may not sufficiently activate the palladium catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Active Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Palladium Ligands

Direct comparative studies on the Suzuki-Miyaura coupling of this compound with a range of ligands under identical conditions are scarce in the literature. However, we can draw valuable insights from studies on structurally similar and equally challenging substrates. A particularly relevant model is the coupling of 2-(Trifluoromethoxy)phenylboronic acid with the sterically hindered 2-bromo-1,3-dichloro-5-nitrobenzene. The ortho-trifluoromethoxy group mirrors the electronic and steric challenge of the ortho-nitro group in our target substrate.

The following table summarizes the performance of various palladium catalysts and ligands in this model reaction, providing a strong basis for ligand selection for the coupling of this compound.

Catalyst SystemLigandBaseYield (%)
Pd₂(dba)₃PPh₃K₂CO₃60
Pd₂(dba)₃dppfK₂CO₃20
Pd₂(dba)₃dppbK₂CO₃15
Pd₂(dba)₃L1*K₂CO₃85
Pd(PPh₃)₄-K₂CO₃52
PdCl₂(PPh₃)₂PPh₃K₂CO₃7

*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine

Data Interpretation and Ligand Class Discussion:

The data clearly demonstrates the profound impact of the ligand on the reaction yield.

  • Triphenylphosphine (PPh₃): While a common and inexpensive ligand, PPh₃ provides only moderate yields in this challenging coupling. Its relatively small cone angle and moderate electron-donating ability are not sufficient to overcome the steric and electronic hurdles presented by the substrate.

  • Bidentate Phosphines (dppf, dppb): The bidentate ligands 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 1,4-bis(diphenylphosphino)butane (dppb) performed poorly in this specific application. This is likely due to the formation of a more constrained coordination sphere around the palladium, which can be detrimental when dealing with sterically demanding substrates.

  • Buchwald-Type Ligands (represented by L1): The morpholinophosphine ligand (L1) stands out as the most effective in this comparison, delivering a high yield of 85%. This ligand belongs to the broader class of bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands. The success of L1 can be attributed to its structural features: the bulky biaryl backbone and the electron-donating phosphine group. These characteristics facilitate the key steps of the catalytic cycle, as discussed earlier. Other prominent members of this class, such as SPhos and XPhos, are also known to be highly effective for challenging Suzuki-Miyaura couplings.[1]

  • N-Heterocyclic Carbenes (NHCs): Although not included in the table above, N-heterocyclic carbenes (NHCs) represent another important class of ligands for challenging Suzuki-Miyaura couplings. NHCs are strong σ-donors and often possess significant steric bulk, making them highly effective at stabilizing the palladium catalyst and promoting its activity. For sterically hindered and electron-deficient substrates, NHC-ligated palladium complexes can offer superior performance.

Ligand_Classes cluster_Phosphines Phosphine Ligands cluster_NHCs N-Heterocyclic Carbenes Simple_Phosphines Simple Phosphines (e.g., PPh₃) Buchwald_Ligands Buchwald Ligands (e.g., SPhos, XPhos, L1) Bidentate_Phosphines Bidentate Phosphines (e.g., dppf, dppb) NHCs NHCs (e.g., IPr, IMes) Palladium Catalysis Palladium Catalysis Palladium Catalysis->Simple_Phosphines Moderate Performance Palladium Catalysis->Buchwald_Ligands High Performance Palladium Catalysis->Bidentate_Phosphines Variable Performance Palladium Catalysis->NHCs High Performance

Caption: Overview of major palladium ligand classes.

Experimental Protocol: A Step-by-Step Guide

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, utilizing a Buchwald-type ligand for optimal performance.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Start Start Reaction_Setup Reaction_Setup Start->Reaction_Setup 1. Combine Reagents End End Inert_Atmosphere Inert_Atmosphere Reaction_Setup->Inert_Atmosphere 2. Evacuate & Backfill Solvent_Addition Solvent_Addition Inert_Atmosphere->Solvent_Addition 3. Add Solvents Reaction Reaction Solvent_Addition->Reaction 4. Heat & Stir Monitoring Monitoring Reaction->Monitoring 5. TLC/LC-MS Workup Workup Monitoring->Workup 6. Quench & Extract Purification Purification Workup->Purification 7. Chromatography Purification->End Pure Product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. The key to success lies in the judicious selection of the palladium ligand. Bulky, electron-rich monophosphine ligands, such as the Buchwald-type ligands, and N-heterocyclic carbenes have demonstrated superior performance in overcoming the steric and electronic hurdles posed by this substrate.

As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and robust ligand systems for challenging cross-coupling reactions. High-throughput screening and computational modeling are becoming increasingly powerful tools for ligand design and optimization, promising to accelerate the discovery of next-generation catalysts. For researchers and drug development professionals, a deep understanding of the interplay between substrate, catalyst, and ligand will remain essential for the efficient synthesis of complex molecules.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis. Angewandte Chemie International Edition, 47(37), 7150-7177. [Link]

  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). Studies on Suzuki Coupling Reactions of Large Sterically Hindered Substrates. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Sources

A Head-to-Head Comparison for Cross-Coupling Reactions: (4-Methoxy-2-nitrophenyl)boronic acid vs. its Potassium Trifluoroborate Salt

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the formation of biaryl structures crucial to pharmaceutical and materials science.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and overall success of this transformation. While boronic acids have long been the workhorses of this reaction, their inherent instability presents significant challenges.[2] This has led to the rise of potassium organotrifluoroborates, which offer a robust and often superior alternative.[3][4]

This guide provides an in-depth, objective comparison between (4-Methoxy-2-nitrophenyl)boronic acid and its potassium trifluoroborate salt, (4-Methoxy-2-nitrophenyl)potassium trifluoroborate. We will delve into the fundamental differences in their stability, reactivity, and handling, supported by mechanistic insights and practical experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.

Part 1: The Foundation - Stability and Structure

The core difference between these two reagents lies in the coordination state of the boron atom, which has profound implications for their stability.

This compound features a trigonal planar, tricoordinate boron atom. This configuration is susceptible to several degradation pathways:

  • Dehydration to Boroxines: Boronic acids exist in a concentration-dependent equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[5] This equilibrium complicates accurate stoichiometric calculations and can lead to inconsistent reactivity.

  • Protodeboronation: The carbon-boron bond in boronic acids can be cleaved under various conditions, particularly in the presence of base, which is a requisite for the Suzuki-Miyaura reaction.[6] This side reaction consumes the active reagent and reduces the overall yield.

  • Oxidative Degradation: Boronic acids can be sensitive to oxidation, further diminishing their shelf-life and performance.

In stark contrast, (4-Methoxy-2-nitrophenyl)potassium trifluoroborate possesses a tetracoordinate boron atom, forming a stable anionic complex. This structural feature imparts significant advantages:

  • Exceptional Stability: Potassium trifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][5][7] They can often be stored indefinitely at room temperature without special precautions.[5][8]

  • Resistance to Protodeboronation: The tetracoordinate nature of the boron atom effectively "protects" the C-B bond, making the salt far less susceptible to premature cleavage.[5][9]

  • Defined Stoichiometry: As stable, monomeric salts, they do not form boroxines, ensuring precise and reproducible stoichiometry in reactions.[10]

Boronic acid vs. Trifluoroborate salt structures.

Part 2: Reactivity in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding how each boron reagent participates is key to appreciating their practical differences.

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

  • Transmetalation: The organic group is transferred from the boron reagent to the palladium center. This is often the rate-limiting step.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

For the boronic acid , the transmetalation step requires activation by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which then readily transfers its organic group to the palladium complex.[11]

The potassium trifluoroborate salt is considered a "protected" or "pro-nucleophile" form of the boronic acid.[12][13] It does not directly participate in the transmetalation. Instead, under the aqueous basic conditions of the reaction, it undergoes slow hydrolysis to release the corresponding boronic acid in situ.[13][14] This boronic acid is then immediately activated by the base and enters the catalytic cycle. This "slow-release" mechanism is highly advantageous as it maintains a low, steady concentration of the active boronic acid, minimizing side reactions like protodeboronation and homocoupling.[14][15]

Suzuki_Cycle pd0 Pd(0)L₂ pdi_add Ar-Pd(II)-X(L₂) pd0->pdi_add Oxidative Addition pdi_trans Ar-Pd(II)-R(L₂) pdi_add->pdi_trans Transmetalation pdi_trans->pd0 Reductive Elimination product Ar-R reagents Ar-X boron_reagent R-B(OH)₂ [R-BF₃]K + Base boron_reagent->pdi_add

The Suzuki-Miyaura catalytic cycle.

Part 3: Head-to-Head Performance and Protocols

The theoretical advantages of the trifluoroborate salt translate directly into practical benefits in the laboratory, especially for a sterically and electronically challenging substrate like this compound, where the ortho-nitro group can hinder the reaction.[16]

FeatureThis compound(4-Methoxy-2-nitrophenyl)potassium trifluoroborate
Stability Prone to dehydration (boroxine formation) and protodeboronation.[5][6] Limited shelf life.Crystalline solid, highly stable to air and moisture.[5] Can be stored indefinitely.[8]
Handling Often requires storage under inert atmosphere or refrigeration. Purity can be inconsistent.Easy to handle, weigh, and store on the benchtop.[17]
Stoichiometry Can be difficult to determine accurately due to equilibrium with boroxine.Monomeric salt allows for precise and reproducible measurements.[10]
Reactivity The "active" species, but its instability can lead to lower and variable yields.Acts as a stable precursor that slowly releases the boronic acid, leading to cleaner reactions and more consistent, often higher, yields.[4][14]
Purity Often difficult to purify.Generally crystalline and easy to purify.
Experimental Protocols: A Comparative Workflow

The following protocols outline a general procedure for the Suzuki-Miyaura coupling of a generic aryl bromide with each reagent.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification combine Combine Aryl Halide, Boron Reagent & Base add_solvent Add Degassed Solvent combine->add_solvent degas Degas Mixture (e.g., Argon sparging) add_solvent->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst heat Heat Reaction (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (e.g., Chromatography) workup->purify product Isolated Product purify->product

Sources

A Comparative Guide to the Structural Confirmation of (4-Methoxy-2-nitrophenyl)boronic Acid Derivatives by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Verification

(4-Methoxy-2-nitrophenyl)boronic acid and its derivatives are indispensable building blocks in modern organic synthesis. Their utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology essential for constructing the complex biaryl structures that form the backbone of numerous pharmaceuticals and advanced materials.[1][2][3] The efficiency of these reactions and the biological activity of the resulting products are critically dependent on the precise structure and purity of the boronic acid precursor.[4] An incorrect substitution pattern or the presence of isomeric impurities can lead to failed reactions, undesired side products, and misleading biological data.

Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for success. This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive structural elucidation of this important class of compounds. We will explore the causality behind experimental choices and present field-proven protocols to ensure a self-validating analytical workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Elucidating the Molecular Scaffold

Expertise & Experience: Why NMR is the Gold Standard for Connectivity

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and three-dimensional structure of a molecule in solution.[5] It operates by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing a detailed map of the chemical environment of each atom. This allows for the definitive assignment of substituent positions on the phenyl ring, which is paramount for distinguishing between isomers.[4]

¹H NMR Spectroscopy: A Fingerprint of the Proton Environment

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For the parent compound, this compound, the spectrum is characterized by distinct signals for the aromatic, methoxy, and boronic acid protons.

  • Aromatic Protons: The electron-withdrawing nitro group and the electron-donating methoxy group create a predictable and diagnostic pattern of chemical shifts for the three protons on the phenyl ring.[6]

  • Methoxy Protons: A sharp singlet is expected, characteristic of the -OCH₃ group.

  • Boronic Acid Protons: The two protons of the -B(OH)₂ group typically appear as a broad singlet.[6] Its chemical shift can be variable, and the signal will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.

When analyzing derivatives, any change in substitution on the phenyl ring will systematically alter the chemical shifts and, more importantly, the coupling patterns (splitting) of the remaining aromatic protons. This provides an unambiguous confirmation of the substitution pattern.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insight into their electronic environment.

  • Aromatic Carbons: Six distinct signals are expected for the phenyl ring. The carbon attached to the electron-withdrawing nitro group will be shifted significantly downfield (to a higher ppm value), while the carbon bonded to the electron-donating methoxy group will be shifted upfield.[6]

  • Ipso-Carbon: The carbon atom directly attached to the boron of the boronic acid (C1) often exhibits a broader signal with a lower intensity due to the quadrupolar relaxation of the boron nucleus.[6]

  • Methoxy Carbon: A characteristic signal for the methoxy carbon provides confirmatory evidence.

Data Summary: Expected NMR Data for this compound

The following table summarizes the expected chemical shifts based on data from analogous compounds such as 2-nitrophenylboronic acid and 4-methoxyphenylboronic acid.[6][7][8][9]

Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm) Rationale
H3~7.7 - 7.8 (d)~115 - 120Ortho to the strongly electron-donating OMe group.
H5~7.1 - 7.2 (dd)~120 - 125Influenced by both OMe and NO₂ groups.
H6~7.9 - 8.1 (d)~135 - 140Ortho to the strongly electron-withdrawing NO₂ group.
OCH₃~3.9 (s)~55 - 57Typical chemical shift for an aryl methoxy group.
B(OH)₂Variable, broad s-Exchangeable protons, signal broadens.
C1 (C-B)-~130 (broad)Carbon attached to boron, often broad.
C2 (C-NO₂)-~150 - 155Deshielded by the nitro group.
C3-~114 - 118Shielded by the methoxy group.
C4 (C-OMe)-~160 - 165Deshielded by oxygen attachment.
C5-~118 - 122Aromatic CH.
C6-~138 - 142Aromatic CH, adjacent to C-NO₂.

Note: Actual chemical shifts are dependent on the solvent and concentration.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures reproducible and high-quality data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound derivative.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a 5 mm NMR tube.[6] DMSO-d₆ is often preferred for boronic acids as it helps in observing the acidic B(OH)₂ protons.

    • Ensure the sample is fully dissolved; gentle sonication can be applied if necessary.

  • Instrument Setup (400 MHz or higher recommended):

    • Insert the sample into the spectrometer.

    • Lock the instrument on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, which is critical for resolving fine coupling details.

  • Data Acquisition:

    • ¹H NMR: Use a standard single-pulse experiment. Acquire 16-64 scans with a relaxation delay of 2-5 seconds.

    • ¹³C NMR: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, acquire 1024 or more scans with a relaxation delay of 2-5 seconds to ensure a good signal-to-noise ratio.[6]

Part 2: Mass Spectrometry (MS) – Confirming Molecular Weight and Integrity

Expertise & Experience: Why MS is Essential for Molecular Formula Confirmation

While NMR excels at defining the molecular structure, Mass Spectrometry is the definitive technique for confirming the molecular weight and, by extension, the elemental formula of a compound.[10] It works by ionizing the molecule and measuring its mass-to-charge ratio (m/z). High-resolution MS (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the elemental composition.

Ionization and Molecular Ion Peak

For arylboronic acids, soft ionization techniques like Electrospray Ionization (ESI) are ideal as they minimize fragmentation and typically produce an abundant signal for the intact molecule.[10][11]

  • Molecular Formula: C₇H₈BNO₅

  • Monoisotopic Mass: 197.04955 Da[12]

In an ESI-MS experiment, one would expect to observe:

  • Positive Ion Mode: The protonated molecule, [M+H]⁺, at m/z 198.0568.

  • Negative Ion Mode: The deprotonated molecule, [M-H]⁻, at m/z 196.0423.

The observation of this exact mass provides extremely strong evidence for the compound's elemental formula.

Fragmentation Analysis: Corroborating the Structure

Though soft ionization is preferred, some in-source fragmentation or tandem MS (MS/MS) experiments can provide valuable structural information that corroborates the NMR data.[13][14] The energetically unstable molecular ion can break apart in predictable ways.

Data Summary: Expected Mass Spectrometric Data for this compound

Ion Formula Calculated m/z (Exact Mass) Interpretation
[M+H]⁺C₇H₉BNO₅⁺198.0568Protonated molecular ion
[M-H]⁻C₇H₇BNO₅⁻196.0423Deprotonated molecular ion
[M+H-H₂O]⁺C₇H₇BNO₄⁺180.0462Loss of water from the boronic acid moiety
[M+H-NO₂]⁺C₇H₈BO₃⁺151.0557Loss of the nitro group
[M+H-H₂O-CH₃]⁺C₆H₄BNO₄⁺165.0224Loss of water followed by loss of a methyl radical from the methoxy group
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to aid protonation in positive ion mode.

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

    • If fragmentation is desired, perform an MS/MS experiment by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor and applying collision energy to induce fragmentation.

Integrated Strategy and Workflow Visualization

Neither NMR nor MS alone provides a complete picture. The highest confidence in structural assignment is achieved when these techniques are used in a complementary fashion. NMR defines the precise arrangement of atoms, while HRMS confirms that the observed structure has the correct elemental formula.

G cluster_0 Synthesis & Purification cluster_1 NMR Analysis cluster_2 MS Analysis cluster_3 Final Confirmation Synth Synthesized Product (e.g., via Nitration of 4-methoxyphenylboronic acid) NMR_Prep Sample Prep (10-20 mg in DMSO-d6) Synth->NMR_Prep MS_Prep Sample Prep (~0.1 mg/mL in MeOH) Synth->MS_Prep NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data Spectral Data: Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data NMR_Interp Structure Elucidation (Connectivity Map) NMR_Data->NMR_Interp Confirm Validated Structure NMR_Interp->Confirm Provides Connectivity MS_Acq HRMS (ESI) Acquisition MS_Prep->MS_Acq MS_Data Spectral Data: Exact Mass (m/z), Fragmentation Pattern MS_Acq->MS_Data MS_Interp Formula Confirmation (Elemental Composition) MS_Data->MS_Interp MS_Interp->Confirm Provides Formula

Sources

A Comparative Guide: MIDA Boronates as a Superior Platform for Challenging Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. Its power, however, is intrinsically linked to the stability of its key organoboron reagents. While many boronic acids are robust, a significant number, particularly those with challenging electronic and steric profiles, are prone to degradation, complicating their storage, handling, and reaction efficiency.

This guide addresses a persistent challenge in medicinal and materials chemistry: the instability of electron-rich, ortho-substituted boronic acids, using (4-Methoxy-2-nitrophenyl)boronic acid as a representative example. We will explore the inherent instability of this class of reagents and present a comprehensive evaluation of N-methyliminodiacetic acid (MIDA) boronates as a transformative solution. Through a discussion of reaction mechanisms, comparative data, and detailed experimental protocols, we will demonstrate that MIDA boronates are not merely alternatives, but a superior technology for enabling reliable and efficient cross-coupling with previously problematic building blocks.

The Challenge: Inherent Instability of Substituted Arylboronic Acids

Boronic acids, while exceptionally useful, are susceptible to several decomposition pathways that can diminish their efficacy.[1][2] The primary routes of degradation are protodeboronation and oxidation.[1]

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, an undesired side reaction often accelerated by aqueous base and heat—conditions typical for Suzuki-Miyaura couplings.[3][4]

  • Oxidation: The boronic acid moiety can be oxidized, converting it into an alcohol and boric acid, thereby removing it from the catalytic cycle.[5]

The structure of This compound presents a perfect storm of electronic and steric factors that exacerbate these stability issues. The ortho-nitro group, while electron-withdrawing, can engage in intramolecular interactions that influence the acidity and reactivity of the boronic acid group.[6][7] This proximity to the reactive center can lead to unpredictable degradation pathways. Furthermore, such substitution patterns can render the boronic acid difficult to handle and purify.[8]

Boronic_Acid_Instability BA This compound (Unstable) Decomp Decomposition Products (e.g., 1-methoxy-3-nitrobenzene) BA->Decomp Protodeboronation (H₂O, Base, Heat) MIDA_Protection cluster_0 Unstable Boronic Acid cluster_1 Stable MIDA Boronate BA R-B(OH)₂ (Trigonal Planar, Lewis Acidic) MIDA R-B(MIDA) (Tetracoordinate, Stable) BA->MIDA + MIDA ligand (Protection) MIDA->BA + Aqueous Base (Deprotection) Slow_Release_Workflow MIDA_Start Stable MIDA Boronate (R-B(MIDA)) Reaction_Vessel Suzuki-Miyaura Reaction (Pd Catalyst, Aryl Halide, Base) MIDA_Start->Reaction_Vessel Add to Reaction Deprotection In Situ Hydrolysis (Slow Release) Reaction_Vessel->Deprotection Aqueous Base Product Cross-Coupled Product (R-Ar') Reaction_Vessel->Product Reductive Elimination BA_Transient Unstable Boronic Acid (R-B(OH)₂) Deprotection->BA_Transient BA_Transient->Reaction_Vessel Transmetalation (Catalytic Cycle)

Sources

A Senior Application Scientist's Guide to the Cost-Effective Large-Scale Synthesis of (4-Methoxy-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of functionalized arylboronic acids is a cornerstone of modern organic chemistry. Among these, (4-Methoxy-2-nitrophenyl)boronic acid serves as a critical building block, prized for its utility in constructing complex molecular architectures via the Nobel-winning Suzuki-Miyaura cross-coupling reaction.[1] Its unique electronic and steric properties, conferred by the methoxy and ortho-nitro substituents, make it an indispensable intermediate in the development of novel therapeutics and advanced materials.[2][3]

However, transitioning a synthesis from the bench to an industrial scale introduces a new set of challenges where cost, efficiency, safety, and scalability are paramount. This guide provides an in-depth, objective analysis of the primary synthetic routes to this compound, offering a cost-effectiveness comparison supported by field-proven insights to inform your large-scale production strategy.

Comparative Analysis of Synthetic Strategies

The synthesis of a substituted phenylboronic acid can be approached from several angles. For this compound, three potential routes are theoretically plausible:

  • Miyaura Borylation of a Pre-functionalized Aryl Halide: A modern, palladium-catalyzed approach starting from a commercially available, appropriately substituted aryl halide.

  • Electrophilic Nitration of an Arylboronic Acid: A seemingly direct approach involving the nitration of a precursor boronic acid.

  • Classical Organometallic Route: A traditional method involving Grignard or organolithium reagents.

The viability of these routes on a large scale is not equal. The presence of the nitro group, in particular, dictates many of the strategic choices, as it is sensitive to both strongly nucleophilic/basic reagents and certain electrophilic conditions.

cluster_Route1 Route 1: Miyaura Borylation cluster_Route2 Route 2: Electrophilic Nitration A1 1-Bromo-4-methoxy- 2-nitrobenzene C1 Pd Catalyst + Base A1->C1 B1 B₂(pin)₂ B1->C1 D1 Boronate Ester Intermediate C1->D1 E1 Hydrolysis D1->E1 F1 This compound E1->F1 A2 4-Methoxyphenylboronic Acid B2 Nitrating Agent (e.g., HNO₃) A2->B2 C2 Protodeboronation (Major Side Reaction) B2->C2 D2 Low Yield / Mixture of Isomers B2->D2 Start Select Synthesis Strategy

Caption: High-level comparison of primary synthetic pathways.

As the diagram illustrates, the Miyaura Borylation is the most promising route, while direct nitration is plagued by a critical side reaction. Let's explore the causality behind these outcomes.

Route 1: Miyaura Borylation (Recommended)

This method involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4] This is overwhelmingly the most utilized method in the pharmaceutical industry for arylboronic acid synthesis due to its mild conditions, broad functional group tolerance, and high yields.[1][5]

Core Reaction: 1-Bromo-4-methoxy-2-nitrobenzene + Bis(pinacolato)diboron → this compound pinacol ester (→ Hydrolysis) → Final Product

Key Advantages for Large-Scale Synthesis:

  • High Functional Group Tolerance: The palladium-catalyzed conditions are compatible with the nitro and methoxy groups, avoiding side reactions.

  • Predictable and High Yields: This reaction is well-documented and robust, often providing excellent yields which is critical for process economics.[6]

  • Commercially Available Starting Materials: The key inputs, 1-bromo-4-methoxy-2-nitrobenzene and B₂pin₂, are readily available from multiple suppliers, ensuring a stable supply chain.[7][8][9]

Route 2: Electrophilic Nitration (Not Recommended)

This pathway begins with 4-methoxyphenylboronic acid and attempts to introduce the nitro group via electrophilic aromatic substitution. While direct, this route is fundamentally flawed for this specific target molecule. The carbon-boron bond is susceptible to cleavage under strong electrophilic and acidic conditions, a process known as protodeboronation.[10]

Critical Disadvantage:

  • Protodeboronation: The nitration of 4-methoxyphenylboronic acid is known to result in significant loss of the boronic acid moiety, yielding nitrobenzene and boric acid as byproducts.[10] This dramatically reduces the yield and complicates purification, making the process economically unviable at scale.

Route 3: Grignard/Organolithium Route (Not Recommended)

This classic method involves forming an organometallic intermediate from 1-bromo-4-methoxy-2-nitrobenzene, which then reacts with a trialkyl borate.

Critical Disadvantage:

  • Incompatibility with Nitro Groups: Grignard and organolithium reagents are highly nucleophilic and basic. They readily react with the electrophilic nitro group, leading to a complex mixture of undesired side products. This incompatibility makes the direct application of this route infeasible without adding protection/deprotection steps, which increases cost and complexity.[11]

Cost-Effectiveness and Process Viability Comparison

The choice of a large-scale synthetic route is a multi-faceted decision. The following table summarizes the key performance indicators for each pathway.

ParameterRoute 1: Miyaura BorylationRoute 2: Electrophilic NitrationRoute 3: Grignard/Organolithium
Starting Material Cost Moderate to High (Aryl Bromide + B₂pin₂)[7][9]Low to Moderate (Boronic Acid)[12]Low (Aryl Bromide + Mg/BuLi)
Catalyst Cost High (Palladium Catalyst)[13][14]N/AN/A
Typical Yield High (Often >85%)[5]Very Low (<10% of desired product)[10]Very Low (due to side reactions)
Number of Steps 2 (Borylation, then Hydrolysis)11 (in theory)
Purification Complexity Moderate (Catalyst removal, recrystallization)[15][16]Very High (Isomer separation, byproduct removal)Very High (Multiple side products)
Safety & Handling Standard organic synthesis hazards.Highly exothermic, corrosive acids.[17][18]Pyrophoric reagents (BuLi), highly exothermic.[11]
Scalability Excellent; widely used in industry.[1]Poor; low yield and purification issues.Poor; incompatibility and safety issues.
Overall Viability High (Recommended) Very Low (Not Recommended) Very Low (Not Recommended)

Detailed Protocol: Large-Scale Miyaura Borylation

This protocol is a representative, scalable process. All operations should be conducted in an appropriate reactor under an inert atmosphere (e.g., Nitrogen) by trained personnel.

Materials:

  • 1-Bromo-4-methoxy-2-nitrobenzene (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 eq)[9][19]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01 - 0.03 eq)

  • Potassium Acetate (KOAc), spray-dried (3.0 eq)

  • 1,4-Dioxane, anhydrous

Experimental Workflow:

A 1. Reactor Setup Inert atmosphere (N₂) Charge Reactor with: - 1-Bromo-4-methoxy-2-nitrobenzene - B₂(pin)₂ - Potassium Acetate B 2. Solvent Addition Add anhydrous 1,4-Dioxane A->B C 3. Degassing Sparge with N₂ for 30-60 min to remove dissolved O₂ B->C D 4. Catalyst Charging Add Pd(dppf)Cl₂ catalyst C->D E 5. Reaction Heat to 80-90 °C Monitor by HPLC until SM <1% D->E F 6. Workup & Isolation - Cool to RT - Filter off solids (Celite®) - Concentrate filtrate E->F G 7. Hydrolysis - Dissolve crude ester in solvent (e.g., Acetone/THF) - Add aqueous acid (e.g., HCl) - Stir until conversion is complete F->G H 8. Purification & Drying - Extract with organic solvent - Wash, dry, and concentrate - Recrystallize or triturate - Dry under vacuum G->H

Caption: Step-by-step workflow for Miyaura Borylation.

Step-by-Step Procedure:

  • Reactor Charging: To a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet, charge 1-bromo-4-methoxy-2-nitrobenzene, bis(pinacolato)diboron, and spray-dried potassium acetate.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. Begin stirring and sparge the mixture with nitrogen for 30-60 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the inerted mixture.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by HPLC analysis every 2-4 hours. The reaction is typically complete within 8-16 hours when the starting aryl bromide is consumed (<1% remaining).

  • Initial Workup: Cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the bulk of the palladium catalyst.

  • Hydrolysis to Boronic Acid: Concentrate the filtrate under reduced pressure. To the resulting crude pinacol ester, add a suitable solvent (e.g., acetone) and aqueous acid (e.g., 2M HCl). Stir vigorously at room temperature until HPLC analysis confirms complete hydrolysis.

  • Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude boronic acid can be purified by recrystallization (e.g., from an ethyl acetate/heptane mixture) or trituration to afford the final product as a solid.[16]

  • Drying: Dry the purified solid in a vacuum oven at a temperature not exceeding 50 °C to a constant weight.

Managing a Critical Cost Driver: The Palladium Catalyst

Palladium is a precious metal, and its cost is a significant factor in large-scale synthesis.[13] Minimizing its impact is crucial for cost-effectiveness.

  • Catalyst Loading: The goal is to use the lowest possible catalyst loading (mol%) without compromising reaction time or yield. The 1-3 mol% range is typical, but optimization can often lower this further.

  • Heterogeneous vs. Homogeneous Catalysts: While homogeneous catalysts like Pd(dppf)Cl₂ are used here for their high activity, heterogeneous catalysts (e.g., palladium on carbon) offer easier separation and potential for recycling.[20] However, they can suffer from metal leaching into the product.

  • Palladium Scavenging: After the reaction, residual palladium must be removed to meet strict regulatory limits for active pharmaceutical ingredients (APIs), often <10 ppm.[5] This is achieved through filtration, treatment with activated carbon, or using specialized silica-based metal scavengers.

Safety and Handling in Large-Scale Production

  • Nitrated Aromatics: Organic nitro compounds can be thermally sensitive.[21] A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is mandatory before scale-up to understand the decomposition onset temperature and energy.

  • Solvents: Dioxane is a common solvent for this reaction but carries its own health and safety risks. Alternative solvents like 2-MeTHF or toluene can be investigated.

  • Dust Hazards: The final product and some reagents are fine powders. Appropriate personal protective equipment (PPE) and engineering controls must be used to prevent inhalation.[22]

By carefully selecting the most robust and high-yielding synthetic route, optimizing catalyst loading, and implementing rigorous safety protocols, the large-scale synthesis of this compound can be achieved in a highly cost-effective and safe manner, ensuring a reliable supply of this vital chemical intermediate.

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  • Ricci, A. (Editor). (2014). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 114(17). [Link]

  • Google Patents. (2005).
  • Synthonix. 1-Bromo-4-methoxy-2-nitrobenzene - [B45418]. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • ACS Publications. (2022). Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. ACS Applied Materials & Interfaces. [Link]

  • The Lab Depot. Bis(pinacolato)diboron. [Link]

  • ResearchGate. (2002). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. [Link]

  • Oakwood Chemical. Bis(pinacolato) diboron. [Link]

  • Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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  • Indian Platinum Pvt. Ltd. Palladium & Refinery Catalysts. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]

  • Metoree. (2025). 12 Palladium Catalyst Manufacturers in 2025. [Link]

  • Fuel Cell Store. Palladium Based Catalysts. [Link]

  • Reddit. (2022). HELP: Purifying boronic acids sucks. [Link]

  • ResearchGate. (2001). Synthesis of (Azidomethyl)phenylboronic Acids. [Link]

  • PubMed. (2012). Improvement on synthesis of different alkyl-phenylboronic acid. [Link]

  • Archive Market Research. (2025). Boronic Acid 6.1 CAGR Growth Outlook 2025-2033. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]

  • ResearchGate. (2021). Review on Greener and Safer Synthesis of Nitro Compounds. [Link]

  • ACS Publications. (2020). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: 4-Nitrophenol. [Link]

  • Market Research Future. (2025). Boronic Acid Projected to Grow at 6.4 CAGR: Insights and Forecasts 2025-2033. [Link]

  • ACS Publications. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Organic Process Research & Development. [Link]

  • PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. (2014). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]

  • ACS Publications. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. [Link]

  • Dataintelo. (2025). Boronic Acid Sales Market Report | Global Forecast From 2025 To 2033. [Link]

  • PubChem. This compound | C7H8BNO5 | CID 44119590. [Link]

  • PubChem. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. [Link]

Sources

A Paradigm Shift in Biaryl Synthesis: Denitrative Cross-Coupling as a Potent Alternative to Traditional Suzuki-Miyaura Reactions of (4-Methoxy-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the reliance on pre-functionalized starting materials, such as boronic acids and organohalides, can introduce additional synthetic steps and limit overall efficiency. This guide presents a comprehensive comparison of the traditional Suzuki-Miyaura coupling using (4-Methoxy-2-nitrophenyl)boronic acid with an emerging and powerful alternative: denitrative cross-coupling. This innovative approach utilizes readily available nitroarenes directly, offering a more streamlined and atom-economical route to valuable biaryl compounds.

This technical guide is designed for researchers, scientists, and drug development professionals seeking to optimize synthetic strategies. We will delve into the mechanistic underpinnings, compare experimental data, and provide detailed protocols to empower you to make informed decisions for your synthetic endeavors.

The Conventional Approach: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. In the context of our topic, this involves the reaction of this compound with an aryl halide. This method is well-established and has a broad substrate scope with generally high yields.

However, the synthesis of the requisite this compound itself often begins from the corresponding nitroarene, 2-nitroanisole. This multi-step process typically involves reduction of the nitro group, diazotization, and a subsequent borylation reaction, which can be inefficient and generate significant waste.

The Alternative Pathway: Denitrative Cross-Coupling

Denitrative cross-coupling has emerged as a transformative strategy that circumvents the need for pre-functionalized boronic acids or the conversion of nitroarenes to halides. This method directly utilizes the nitro group as a leaving group in a palladium-catalyzed reaction with an arylboronic acid. The key to this transformation lies in the challenging oxidative addition of the Ar–NO2 bond to the palladium center, a feat made possible by the development of specialized catalyst systems, most notably those employing bulky, electron-rich phosphine ligands like BrettPhos.

By directly engaging the C-NO2 bond, denitrative coupling offers a more convergent and efficient synthetic route, starting from readily available and often inexpensive nitroarenes.

Head-to-Head Comparison: Performance and Experimental Data

To provide an objective comparison, we will examine the synthesis of a common biaryl scaffold using both methodologies.

MethodStarting MaterialsCatalyst SystemTypical Yields (%)Key AdvantagesKey Disadvantages
Traditional Suzuki-Miyaura This compound + Aryl HalidePd(OAc)₂, SPhos, K₃PO₄70-95%Well-established, high yields, broad functional group tolerance.Requires multi-step synthesis of the boronic acid from the corresponding nitroarene.
Denitrative Cross-Coupling 2-Nitroanisole + Arylboronic AcidPd(acac)₂, BrettPhos, K₃PO₄·nH₂O41-84%Utilizes readily available nitroarenes directly, more atom- and step-economical.May require specialized and more expensive ligands; yields can be more substrate-dependent.

Experimental Insights:

While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively documented in a single source, related couplings of substituted nitrophenylboronic acids consistently show high efficiency. For instance, the coupling of 2-nitrophenylboronic acid with various aryl halides typically affords yields in the range of 70-98%.

In contrast, the denitrative Suzuki-Miyaura coupling of 2-nitroanisole with various arylboronic acids has been reported with yields ranging from moderate to good. For example, the reaction of 2-nitroanisole with phenylboronic acid using a Pd/BrettPhos catalyst system can provide the corresponding biaryl in significant yield. The choice of ligand is crucial, with bulky biarylphosphine ligands being essential for the efficient cleavage of the C-NO2 bond.

Mechanistic Rationale: Understanding the "Why"

The fundamental difference between these two approaches lies in the initial activation step of the catalytic cycle.

Traditional Suzuki-Miyaura Catalytic Cycle

The established mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 cluster_1 cluster_2 A Pd(0)L2 B Ar-Pd(II)(X)L2 A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(Ar')L2 B->C Transmetalation (Ar'-B(OH)2, Base) C->A Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the traditional Suzuki-Miyaura cross-coupling reaction.

Denitrative Cross-Coupling Catalytic Cycle

The denitrative pathway also proceeds through a Pd(0)/Pd(II) cycle, but the initial oxidative addition involves the cleavage of the C-NO2 bond of the nitroarene. This step is generally more challenging than the cleavage of a C-Halogen bond and necessitates the use of highly active catalyst systems.

Denitrative_Coupling_Cycle cluster_0 cluster_1 cluster_2 A Pd(0)L2 B Ar-Pd(II)(NO2)L2 A->B Oxidative Addition (Ar-NO2) C Ar-Pd(II)(Ar')L2 B->C Transmetalation (Ar'-B(OH)2, Base) C->A Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the denitrative Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

To facilitate the practical application of these methods, we provide detailed, step-by-step protocols.

Protocol 1: Traditional Suzuki-Miyaura Coupling of this compound

This generalized protocol is based on established procedures for Suzuki-Miyaura reactions of substituted arylboronic acids.

Materials:

  • This compound (

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of (4-Methoxy-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation and complex chemical synthesis, meticulous management of chemical reagents is a cornerstone of both laboratory safety and scientific integrity. (4-Methoxy-2-nitrophenyl)boronic acid, a valuable building block in organic chemistry, requires a comprehensive understanding of its lifecycle, extending from its use in reactions to its final, safe disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel, protection of the environment, and adherence to regulatory standards.

The Imperative of Proper Disposal: Beyond the Bench

Treating chemical waste with the same rigor as the experiments themselves is paramount. Improper disposal of boronic acid derivatives can lead to environmental contamination and potential health hazards.[1] The core principle guiding the disposal of this compound is to manage it as regulated hazardous waste. Under no circumstances should this chemical or its contaminated materials be discarded in regular trash or flushed down the sanitary sewer system.[2][3] Adherence to the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is not merely a suggestion but a legal and ethical obligation for all laboratory personnel.[4][5]

Hazard Profile of this compound

A thorough understanding of the hazards associated with a chemical is the first step in its safe handling and disposal. Based on aggregated data, this compound presents the following hazards:

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, OralHarmful if swallowed.H302[6]
Skin Corrosion/IrritationCauses skin irritation.H315[6]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.H319[6]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all stages of handling, including disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound. This process should always be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.[6]

1. Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any waste handling procedures, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat must be worn to protect against accidental splashes.

All waste handling should ideally be performed within a certified chemical fume hood to minimize the risk of inhalation.[2]

2. Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5]

  • Solid Waste: Unused or expired this compound, as well as contaminated consumables (e.g., weighing boats, contaminated gloves, and wipes), should be collected in a designated, robust, and sealable container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof container.[2] Ensure the container material is compatible with the solvents used.

Causality: Never mix boronic acid waste with strong oxidizing agents, acids, or bases, as this can lead to exothermic reactions or the release of hazardous gases.[2]

3. Container Labeling: Clarity for Safety

Accurate and clear labeling of waste containers is a regulatory requirement and a critical safety measure.[7] The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The accumulation start date.

4. Temporary Storage: The Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are designated for the temporary storage of hazardous waste.[8]

  • Store the sealed waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.[8][9]

  • Ensure the SAA is in a well-ventilated area, away from sources of ignition and incompatible materials.[5]

5. Final Disposal: Professional Management

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Contact your institution's EHS department to arrange for the pickup of the hazardous waste.[3]

  • Do not attempt to transport or dispose of the waste independently. Professional waste handlers are trained to manage the risks associated with chemical transport and disposal.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Handover start Identify Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid seal Securely Seal Container solid_waste->seal liquid_waste->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa ehs Contact EHS for Pickup saa->ehs end Professional Disposal by Licensed Vendor ehs->end

Caption: Logical workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the solvent is flammable, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.[3]

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory practice and environmental stewardship.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44119590, this compound. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (4-Methoxy-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (4-Methoxy-2-nitrophenyl)boronic acid. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety practices, ensuring that every step is grounded in a clear understanding of the material's potential hazards. This document moves beyond a simple checklist to explain the causality behind each protective measure, empowering you to work safely and effectively.

Hazard Analysis: The 'Why' Behind the Protective Gear

Understanding the specific risks associated with the distinct chemical features of this compound is fundamental to selecting appropriate Personal Protective Equipment (PPE). The molecule's potential hazards stem from its boronic acid group, its nitroaromatic core, and its physical state as a solid powder.

  • The Boronic Acid Moiety : Boronic acids as a class are known to be irritants.[1] Safety Data Sheets (SDS) for structurally similar compounds, such as 4-Methoxyphenylboronic acid, consistently list skin and serious eye irritation as primary hazards.[2][3][4] Direct contact with the eyes or skin must be prevented.

  • The Nitroaromatic Core : The presence of a nitro group on an aromatic ring warrants a higher level of caution. Nitroaromatic compounds are a class of chemicals where some members have been associated with toxicity, including potential mutagenicity or genotoxicity after metabolic activation.[5][6] While the specific toxicological properties of this compound are not thoroughly investigated, this structural alert necessitates measures to prevent inhalation and ingestion.

  • Physical Form : As a solid, often a fine powder, the primary route of exposure beyond skin contact is the inhalation of airborne dust particles.[7] This can cause respiratory tract irritation.[1][2][3] Therefore, handling procedures must be designed to minimize dust generation.

The Hierarchy of Controls: Your First Line of Defense

Before relying on PPE, more effective safety controls must be implemented. PPE is the last line of defense against exposure.

  • Engineering Controls : The most critical engineering control is the use of a certified chemical fume hood when handling the solid compound or its solutions.[7][8] This minimizes airborne concentrations and protects the user from inhalation. A readily accessible eyewash station and safety shower are mandatory in any area where this chemical is handled.[9][10]

  • Administrative Controls : Adherence to Standard Operating Procedures (SOPs), proper training, and good laboratory hygiene are crucial. This includes washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in the laboratory.[3][8]

Core PPE Requirements: A Detailed Protocol

The following PPE is mandatory for the routine handling of this compound.

Eye and Face Protection: Shielding from Irritants
  • Mandatory Protection : At a minimum, chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times in the laboratory.[1][9][10] These must provide a complete seal around the eyes to protect against dust particles and potential splashes.

  • Enhanced Protection : When there is a significant risk of splashing—for example, during transfer of solutions or when cleaning up spills—a full-face shield should be worn over the safety goggles.[7][8] This provides an additional layer of protection for the entire face.

Hand and Skin Protection: Preventing Dermal Contact
  • Glove Selection : Chemically resistant nitrile gloves are the standard recommendation for handling boronic acids.[7][8] Always inspect gloves for tears or punctures before use. If working with solvents, consult a glove compatibility chart to ensure the chosen material has an adequate breakthrough time.

  • Glove Technique : Employ proper glove removal techniques to avoid contaminating your skin.[3] Dispose of contaminated gloves as hazardous waste immediately.[3] Never reuse disposable gloves.

  • Body Protection : A fully buttoned, long-sleeved laboratory coat is required to protect skin and clothing from accidental spills.[7] For larger-scale operations or when transferring significant quantities, a chemical-resistant apron worn over the lab coat is advised.[8] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[7]

Respiratory Protection: When and Why It's Necessary

The need for respiratory protection is dictated by the specific task and the effectiveness of your engineering controls.

  • Under Normal Conditions : When handling small quantities of this compound inside a certified chemical fume hood, respiratory protection is typically not necessary.[8]

  • When Required : If engineering controls are insufficient or if dust or aerosols are generated (e.g., during weighing outside a fume hood, large-scale transfers, or spill cleanup), a NIOSH/MSHA-approved respirator is mandatory.[1][7] A filtering facepiece respirator (such as an N95) is effective against solid particulates.[7][11]

Procedural Guidance

Step-by-Step PPE Donning and Doffing Sequence

Donning (Putting On):

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Respirator (if required) : Perform a seal check according to the manufacturer's instructions.

  • Eye and Face Protection : Put on safety goggles, followed by a face shield if needed.

  • Gloves : Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off): This sequence is critical to prevent self-contamination.

  • Gloves : Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat : Remove your lab coat by rolling it inside-out and away from your body. Store it in its designated location.

  • Face Shield and Goggles : Remove face and eye protection from the back to the front.

  • Respirator (if used) : Remove your respirator without touching the front.

  • Hand Hygiene : Wash your hands thoroughly with soap and water.[3]

Spill Response and PPE Contamination

In the event of a spill, your immediate priority is to ensure personal safety and contain the material.

  • Alert Personnel : Notify others in the immediate area.

  • Assess the Spill : For small spills, if you are trained and equipped, proceed with cleanup. For large spills, evacuate the area and contact safety personnel.

  • Don Appropriate PPE : At a minimum, this includes a lab coat, double-nitrile gloves, and chemical safety goggles. If the spill generates dust, a respirator is required.

  • Containment : Cover the spill with an inert absorbent material like sand or vermiculite.[8] Avoid actions that create dust.

  • Cleanup : Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste disposal.[8]

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water.[8]

  • Disposal : All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Summary and Quick Reference

This table provides a summary of the recommended PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety GogglesNitrile GlovesLab CoatRequired if outside a fume hood (N95 minimum)
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required in a fume hood
Reaction Workup Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required in a fume hood
Small Spill Cleanup Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatRequired (N95 minimum)

.dot

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.